molecular formula C9H11NO2 B078038 2-Amino-2-(p-tolyl)acetic acid CAS No. 13227-01-5

2-Amino-2-(p-tolyl)acetic acid

Cat. No.: B078038
CAS No.: 13227-01-5
M. Wt: 165.19 g/mol
InChI Key: RZRRCPHBUKHOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(4-methylphenyl)acetic Acid is a valuable non-proteinogenic amino acid derivative that serves as a key chiral building block and precursor in organic synthesis and medicinal chemistry research. Its core structure, featuring a stereogenic center with both an amino and a carboxylic acid functional group adjacent to a 4-methylphenyl (p-tolyl) ring, makes it an ideal scaffold for the development of protease inhibitors, enzyme substrates, and novel pharmacologically active compounds. Researchers utilize this compound to synthesize peptide mimetics and constrained analogs, where the bulky aromatic side chain is critical for inducing conformational restriction and exploring structure-activity relationships (SAR). The methyl substituent on the phenyl ring enhances lipophilicity and can be leveraged to study steric and electronic interactions with biological targets. This acid is instrumental in the design and synthesis of compound libraries for high-throughput screening against various disease targets. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, supporting rigorous and reproducible scientific investigations. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRCPHBUKHOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408892
Record name 2-amino-2-(4-methylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13227-01-5
Record name 2-amino-2-(4-methylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-2-(p-tolyl)acetic acid (CAS: 13227-01-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(p-tolyl)acetic acid, with the CAS number 13227-01-5, is a non-proteinogenic amino acid. This document serves as a comprehensive technical guide, detailing its chemical and physical properties, synthesis methodologies, and its significant role as a synthetic intermediate in the development of therapeutic agents. Notably, it is a key precursor in the synthesis of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents through the inhibition of glutaminase, and in the creation of phenylalanine ammonia-lyase (PAL) inhibitors. This guide provides detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows to support research and development in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 13227-01-5
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
IUPAC Name 2-amino-2-(4-methylphenyl)acetic acid
Synonyms 4-Methylphenylglycine, DL-4-Methylphenylglycine
Appearance Solid
Melting Point 228 °C[1]
Boiling Point 306.8 °C at 760 mmHg[1]
Solubility Slightly soluble in acetonitrile (0.1-1 mg/ml)[2]
SMILES CC1=CC=C(C=C1)C(C(=O)O)N
InChI InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, such as the Strecker synthesis or the Bucherer-Bergs reaction. Detailed experimental protocols for these methods, adapted for the synthesis of the target molecule, are provided below.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Experimental Protocol:

  • Formation of α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve p-tolualdehyde (1 equivalent) in methanol.

    • To this solution, add ammonium chloride (1.1 equivalents) followed by an aqueous solution of sodium cyanide (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-amino-p-tolylacetonitrile.

  • Hydrolysis to this compound:

    • The crude α-aminonitrile is then subjected to acidic hydrolysis by refluxing with a strong acid, such as 6M hydrochloric acid, for several hours.

    • After hydrolysis is complete (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.

    • The pH of the solution is carefully adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide).

    • The precipitated this compound is collected by filtration, washed with cold water, and then with a small amount of ethanol.

    • The product is dried under vacuum to yield the final product.

G p_tolualdehyde p-Tolualdehyde aminonitrile α-Amino-p-tolylacetonitrile p_tolualdehyde->aminonitrile Strecker Reaction ammonia_cyanide NH₃, NaCN ammonia_cyanide->aminonitrile product This compound aminonitrile->product Hydrolysis acid_hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) acid_hydrolysis->product

Strecker Synthesis Workflow
Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through the formation of a hydantoin intermediate from an aldehyde or ketone.

Experimental Protocol:

  • Hydantoin Formation:

    • In a sealed reaction vessel, a mixture of p-tolualdehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) is prepared in a solvent mixture of ethanol and water.

    • The mixture is heated at 60-80°C for several hours.

    • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(p-tolyl)hydantoin.

    • The solid hydantoin is collected by filtration, washed with water, and dried.

  • Hydrolysis to this compound:

    • The isolated hydantoin is then hydrolyzed by heating with a strong base, such as a 25% aqueous solution of sodium hydroxide, at reflux for an extended period (e.g., 24 hours).

    • The reaction mixture is cooled and then acidified with a strong acid to the isoelectric point of the amino acid to precipitate the product.

    • The this compound is collected by filtration, washed with cold water, and dried.

G p_tolualdehyde p-Tolualdehyde hydantoin 5-(p-tolyl)hydantoin p_tolualdehyde->hydantoin Bucherer-Bergs Reaction reagents KCN, (NH₄)₂CO₃ reagents->hydantoin product This compound hydantoin->product Hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH, reflux) base_hydrolysis->product

Bucherer-Bergs Reaction Workflow

Applications in Drug Development

Intermediate in the Synthesis of 1,3,4-Thiadiazole-Based Glutaminase Inhibitors

This compound is a valuable building block for the synthesis of 1,3,4-thiadiazole derivatives that have been identified as potential anti-cancer agents.[3] These compounds often function by inhibiting glutaminase, an enzyme crucial for the metabolic reprogramming of cancer cells.

Experimental Protocol for 1,3,4-Thiadiazole Synthesis:

  • Step 1: Acylation of Thiosemicarbazide: this compound (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). The mixture is heated to facilitate the formation of the corresponding acylthiosemicarbazide intermediate.

  • Step 2: Cyclization: The acylthiosemicarbazide intermediate undergoes acid-catalyzed cyclization upon further heating in the presence of the dehydrating agent to form the 2-amino-5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazole.

  • Step 3: Purification: The reaction mixture is cooled and then poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,3,4-thiadiazole derivative.

Signaling Pathways Affected by Glutaminase Inhibitors:

Glutaminase inhibitors, derived from this compound, can impact several key signaling pathways in cancer cells, leading to reduced proliferation and survival.

  • mTORC1 Signaling: Glutamine is a critical activator of the mTORC1 pathway, which promotes cell growth and proliferation. By inhibiting glutaminase, the production of glutamate and α-ketoglutarate is reduced, leading to the downregulation of mTORC1 signaling.

  • EGFR/ERK Pathway: Some studies have shown that glutaminase inhibitors can suppress the EGFR/ERK signaling pathway, which is frequently hyperactivated in various cancers and drives cell proliferation and survival.

  • Redox Homeostasis and Nrf2 Signaling: Glutamine metabolism is essential for the synthesis of glutathione (GSH), a major antioxidant. Glutaminase inhibition can lead to GSH depletion and increased reactive oxygen species (ROS), which can, in turn, modulate the Nrf2 antioxidant response pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase mTORC1 mTORC1 Glutamine_int->mTORC1 Activates GSH Glutathione (GSH) Glutamate->GSH aKG α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth EGFR EGFR ERK ERK EGFR->ERK Proliferation Proliferation ERK->Proliferation Nrf2_activation Nrf2 Activation GSH->Nrf2_activation Regulates Glutaminase Glutaminase (GLS1) Glutamate_mito Glutamate TCA TCA Cycle aKG->TCA ROS ROS TCA->ROS Thiadiazole 1,3,4-Thiadiazole (from this compound) Thiadiazole->Glutaminase Inhibits G start This compound intermediate N-Substituted Intermediate start->intermediate Chemical Modification n_acylation N-Acylation / N-Sulfonylation n_acylation->intermediate pal_inhibitor Potential PAL Inhibitor intermediate->pal_inhibitor Final Product purification Purification purification->pal_inhibitor

References

A Technical Guide to 4-Methylphenylglycine: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylphenylglycine is a non-proteinogenic amino acid of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its estimated physicochemical properties, plausible synthetic routes, and relevant analytical techniques. The biological context is discussed in relation to the known activities of phenylglycine derivatives, particularly their role as modulators of metabotropic glutamate receptors. All quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

PropertyEstimated ValueNotes
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol Calculated
Melting Point (°C) > 280 (decomposes)Estimated based on phenylglycine (290 °C) and 4-fluorophenylglycine (≥300 °C).[1][2]
Boiling Point (°C) Not applicableDecomposes before boiling at atmospheric pressure.
Water Solubility Sparingly solublePhenylglycine is sparingly soluble in water.[3] Solubility is expected to be influenced by pH.
Organic Solvent Solubility Likely soluble in polar organic solventsPhenylglycine is more soluble in organic solvents like ethanol and methanol.[3]
pKa (carboxyl) ~1.9Estimated based on 4-fluorophenylglycine (~1.90).[2]
pKa (amino) ~9.2Based on typical values for α-amino acids.
logP ~1.2Estimated based on the logP of similar compounds.

Synthesis of 4-Methylphenylglycine

While a specific, detailed protocol for the synthesis of 4-Methylphenylglycine is not extensively documented, established methods for the synthesis of substituted phenylglycines can be readily adapted. The Strecker synthesis is a classical and versatile method for preparing α-amino acids.[1][4]

Proposed Synthetic Protocol: Modified Strecker Synthesis

This protocol outlines a plausible route to 4-Methylphenylglycine starting from 4-methylbenzaldehyde.

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, dissolve 4-methylbenzaldehyde in a suitable solvent such as methanol.

  • Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide. The reaction is typically stirred at room temperature.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) to isolate the crude α-aminonitrile.

Step 2: Hydrolysis to 4-Methylphenylglycine

  • The crude α-aminonitrile is subjected to hydrolysis under acidic or basic conditions. Acid hydrolysis with a strong acid like hydrochloric acid is common.

  • The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • After cooling, the pH of the solution is adjusted to the isoelectric point of 4-Methylphenylglycine to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and then with a water-miscible organic solvent (e.g., ethanol).

  • The final product can be purified by recrystallization.

G Experimental Workflow: Synthesis of 4-Methylphenylglycine cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis and Purification 4-Methylbenzaldehyde 4-Methylbenzaldehyde Reaction_1 Strecker Reaction (Methanol/Water, RT) 4-Methylbenzaldehyde->Reaction_1 Ammonium Chloride + Sodium Cyanide Ammonium Chloride + Sodium Cyanide Ammonium Chloride + Sodium Cyanide->Reaction_1 Extraction Extraction with Ethyl Acetate Reaction_1->Extraction Crude_Aminonitrile Crude α-Aminonitrile Hydrolysis Acid Hydrolysis (HCl, Reflux) Crude_Aminonitrile->Hydrolysis Extraction->Crude_Aminonitrile pH_Adjustment pH Adjustment to Isoelectric Point Hydrolysis->pH_Adjustment Filtration_Washing Filtration and Washing pH_Adjustment->Filtration_Washing Purified_Product Purified 4-Methylphenylglycine Filtration_Washing->Purified_Product

A plausible workflow for the synthesis of 4-Methylphenylglycine.

Analytical Methodologies

The characterization and purity assessment of 4-Methylphenylglycine would involve standard analytical techniques used for amino acid derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of amino acids. Due to the lack of a strong chromophore in many amino acids, derivatization is often employed.[5]

  • Pre-column Derivatization: Reagents such as o-phthalaldehyde (OPA), phenyl isothiocyanate (PITC), or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a UV-active or fluorescent tag to the amino group of 4-Methylphenylglycine.[6][7]

  • Separation: Reversed-phase HPLC is then used to separate the derivatized amino acid from any impurities.

  • Detection: UV or fluorescence detectors are used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • ¹H NMR: Would provide information on the number and connectivity of protons. The aromatic protons would show characteristic splitting patterns, and the α-proton would appear as a singlet. The methyl group protons would also be a distinct singlet.

  • ¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[8][9]

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for amino acids, which would show the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Can be used to fragment the molecular ion and provide further structural confirmation.

G Analytical Workflow for 4-Methylphenylglycine cluster_0 Purity and Quantification cluster_1 Structural Characterization Sample 4-Methylphenylglycine Sample Derivatization Pre-column Derivatization (e.g., with OPA) Sample->Derivatization NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS/MS) Sample->MS HPLC Reversed-Phase HPLC Derivatization->HPLC Detection_UV UV/Fluorescence Detection HPLC->Detection_UV Purity_Data Purity and Concentration Data Detection_UV->Purity_Data Structural_Data Structural Confirmation NMR->Structural_Data MS->Structural_Data

A typical analytical workflow for 4-Methylphenylglycine.

Biological Activity and Signaling Pathways

While the specific biological activity of 4-Methylphenylglycine has not been extensively reported, the broader class of phenylglycine derivatives are well-known as competitive antagonists of metabotropic glutamate receptors (mGluRs).[10][11] These G protein-coupled receptors are crucial in modulating synaptic plasticity and neuronal excitability.

Derivatives of phenylglycine have been instrumental in elucidating the physiological roles of different mGluR subtypes.[6] They have been shown to antagonize the effects of glutamate, the principal excitatory neurotransmitter in the brain.[10] The binding of these antagonists to mGluRs can inhibit downstream signaling cascades, such as the inhibition of adenylyl cyclase or the blockade of phosphoinositide hydrolysis.[11]

Given this context, it is plausible that 4-Methylphenylglycine could exhibit activity at mGluRs. The methyl group at the 4-position of the phenyl ring would influence its potency and selectivity for different mGluR subtypes. Further research is required to determine its specific biological targets and pharmacological profile.

G Potential Signaling Pathway Modulation by Phenylglycine Derivatives Glutamate Glutamate mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR Activates G_Protein G Protein mGluR->G_Protein Activates Phenylglycine_Derivative Phenylglycine Derivative (e.g., 4-Methylphenylglycine) Phenylglycine_Derivative->mGluR Antagonizes Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Cellular_Response Modulation of Neuronal Excitability Second_Messenger->Cellular_Response

General antagonistic action of phenylglycine derivatives on mGluR signaling.

Conclusion

4-Methylphenylglycine represents a molecule of interest within the broader family of phenylglycine derivatives, which have significant pharmacological relevance. Although specific experimental data for this compound is sparse, this guide provides a framework for its study by presenting estimated physicochemical properties, outlining established synthetic and analytical methodologies, and discussing its potential biological role based on the activities of its structural analogs. This information is intended to support further research and development efforts involving 4-Methylphenylglycine.

References

An In-depth Technical Guide to Structural Analogues and Derivatives of 2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-2-(p-tolyl)acetic Acid as a Scaffold

This compound, a non-proteinogenic amino acid, presents an attractive starting point for medicinal chemistry due to its structural similarity to endogenous amino acids like phenylalanine. Its key features include a chiral center, an aromatic p-tolyl group, and reactive amino and carboxylic acid functionalities. These characteristics allow for diverse chemical modifications to generate analogues and derivatives with the potential to interact with specific enzyme active sites. This guide focuses on two promising avenues of derivatization: the synthesis of 1,3,4-thiadiazoles targeting glutaminase and the development of N-acyl derivatives aimed at inhibiting phenylalanine ammonia-lyase.

Structural Analogues and Derivatives

1,3,4-Thiadiazole Derivatives as Potential Glutaminase Inhibitors

The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole have shown promise as inhibitors of glutaminase (GLS), an enzyme overexpressed in many cancer cells and crucial for their growth and proliferation.[1] The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved through the cyclization of carboxylic acids with thiosemicarbazide.[3][4] In this context, this compound serves as the carboxylic acid precursor, leading to 1,3,4-thiadiazoles bearing a substituted p-tolyl methylamine moiety at the 5-position.

Table 1: Proposed 1,3,4-Thiadiazole Derivatives of this compound

Compound IDIUPAC NameMolecular FormulaStructurePredicted Biological ActivityQuantitative Data (IC50)
TD-1 5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazol-2-amineC10H12N4S(Structure Placeholder)Glutaminase InhibitionTo be determined
TD-2 N-(5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazol-2-yl)acetamideC12H14N4OS(Structure Placeholder)Glutaminase InhibitionTo be determined
TD-3 5-(1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amineC11H13N3S(Structure Placeholder)Glutaminase InhibitionTo be determined
N-acyl Glycine and Other Analogues as Potential Phenylalanine Ammonia-Lyase (PAL) Inhibitors

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the biosynthesis of various secondary metabolites in plants. Inhibitors of PAL have applications in agriculture and medicine. Phenylglycine and its phosphonic analogues have been identified as inhibitors of PAL.[5] Given the structural similarity of this compound to phenylglycine, its derivatives are logical candidates for PAL inhibition. N-acylation of the amino group or modification of the carboxylic acid can yield compounds that may act as competitive or non-competitive inhibitors of PAL.

Table 2: Proposed N-Acyl and Other Derivatives of this compound as PAL Inhibitors

Compound IDIUPAC NameMolecular FormulaStructurePredicted Biological ActivityQuantitative Data (Ki/IC50)
PAL-1 2-acetamido-2-(p-tolyl)acetic acidC11H13NO3(Structure Placeholder)PAL InhibitionTo be determined
PAL-2 2-(benzamido)-2-(p-tolyl)acetic acidC16H15NO3(Structure Placeholder)PAL InhibitionTo be determined
PAL-3 Methyl 2-amino-2-(p-tolyl)acetateC10H13NO2(Structure Placeholder)PAL InhibitionTo be determined

Experimental Protocols

Synthesis Protocols

3.1.1. General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (e.g., TD-1)

This protocol is a representative method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from an amino acid precursor.[3][6]

  • Materials: this compound, thiosemicarbazide, polyphosphoric acid, ammonium hydroxide, water, ethanol.

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent) and thiosemicarbazide (1 equivalent).

    • Add polyphosphoric acid (approximately 10 times the weight of the amino acid).

    • Heat the mixture with stirring at 100-120°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water.

    • Neutralize the aqueous solution with concentrated ammonium hydroxide to a pH of 7-8.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazol-2-amine (TD-1).

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

3.1.2. General Procedure for the N-Acylation of this compound (e.g., PAL-1)

  • Materials: this compound, acetic anhydride, sodium bicarbonate, ethyl acetate, water, brine.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

    • Cool the solution in an ice bath.

    • Add acetic anhydride (1.1 equivalents) dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Acidify the solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-acetamido-2-(p-tolyl)acetic acid (PAL-1).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocols

3.2.1. In Vitro Glutaminase (GLS1) Inhibition Assay (Coupled Enzyme Assay)

This assay measures the production of glutamate by GLS1, which is then converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically.[7][8]

  • Materials: Recombinant human GLS1, glutamate dehydrogenase (GDH), L-glutamine, NAD⁺, Tris-HCl buffer (pH 8.0), test compounds, 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 50 µL of Tris-HCl buffer.

    • Add 2 µL of the test compound solution at various concentrations (final DMSO concentration should be ≤ 1%).

    • Add 20 µL of a solution containing NAD⁺ (final concentration 1 mM) and GDH (final concentration 1 U/mL).

    • Add 10 µL of recombinant human GLS1 enzyme solution.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of L-glutamine solution (final concentration to be determined based on Km).

    • Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

    • The rate of NADH production is proportional to the GLS1 activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

3.2.2. In Vitro Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay (HPLC-based)

This assay directly measures the formation of the product, trans-cinnamic acid, from the substrate, L-phenylalanine, using High-Performance Liquid Chromatography (HPLC).[9][10]

  • Materials: Purified PAL enzyme, L-phenylalanine, Tris-HCl buffer (pH 8.5), test compounds, methanol, acetonitrile, phosphoric acid, HPLC system with a C18 column and UV detector.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

    • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, L-phenylalanine (at a concentration close to its Km value), and the test compound at various concentrations.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the PAL enzyme solution.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of methanol or by acidification with HCl.

    • Centrifuge the mixture to precipitate the protein.

    • Analyze the supernatant by reverse-phase HPLC. The mobile phase could be a gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Monitor the elution of trans-cinnamic acid by its absorbance at approximately 270-290 nm.

    • Quantify the amount of trans-cinnamic acid produced by comparing the peak area to a standard curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.

Signaling Pathways and Experimental Workflows

Glutaminase Signaling Pathway in Cancer Metabolism

The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the proposed point of intervention for 1,3,4-thiadiazole derivatives.

Glutaminase_Pathway Glutamine Glutamine (extracellular) SLC1A5 SLC1A5 Glutamine->SLC1A5 Glutamine_in Glutamine (intracellular) GLS1 Glutaminase (GLS1) Glutamine_in->GLS1 Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids) aKG->Biosynthesis GLS1->Glutamate Inhibitor 1,3,4-Thiadiazole Derivative Inhibitor->GLS1 SLC1A5->Glutamine_in

Caption: Glutaminase pathway and inhibition.

Phenylalanine Ammonia-Lyase (PAL) Pathway

The diagram below shows the reaction catalyzed by PAL and the proposed competitive inhibition mechanism by N-acyl glycine analogues.

PAL_Pathway L_Phe L-Phenylalanine (Substrate) PAL_Enzyme Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL_Enzyme Cinnamic_Acid trans-Cinnamic Acid (Product) PAL_Enzyme->Cinnamic_Acid Ammonia Ammonia (NH3) (Product) PAL_Enzyme->Ammonia Inhibitor N-acyl Glycine Analogue (Competitive Inhibitor) Inhibitor->PAL_Enzyme

Caption: PAL pathway and competitive inhibition.

Experimental Workflow for Inhibitor Development

This workflow outlines the logical progression from compound design to biological evaluation.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis of Analogues & Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Enzyme Inhibition Assays (IC50) Purification->Screening Screening->Synthesis Inactive Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Active Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Synthesis End Preclinical Development Lead_Opt->End

Caption: Drug discovery workflow.

References

The Biological Significance of 2-Amino-2-(p-tolyl)acetic Acid: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid, has emerged as a valuable scaffold in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true potential is realized as a key synthetic intermediate in the development of potent and selective therapeutic agents. This technical guide explores the biological activities of two major classes of compounds derived from this compound: 1,3,4-thiadiazole-based glutaminase inhibitors with applications in oncology, and phenylalanine ammonia-lyase (PAL) inhibitors. This document provides a comprehensive overview of their synthesis, mechanism of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction to this compound

This compound is a chiral α-amino acid characterized by a p-tolyl group attached to the α-carbon. Its structure provides a unique combination of aromatic and amino acid functionalities, making it an attractive building block for combinatorial chemistry and targeted drug design. While direct biological effects of the compound are not extensively documented, its utility lies in its role as a precursor for molecules with significant pharmacological properties. The primary applications of this intermediate are in the synthesis of heterocyclic compounds, particularly 1,3,4-thiadiazoles, and in the development of enzyme inhibitors.

1,3,4-Thiadiazole Derivatives as Anticancer Agents

Derivatives of 1,3,4-thiadiazole synthesized from this compound precursors have demonstrated significant potential as anticancer agents.[1][2] These compounds often function by inhibiting key enzymes involved in cancer cell metabolism, such as glutaminase.[2]

Mechanism of Action: Glutaminase Inhibition

Many cancer cells exhibit a high rate of glutamine metabolism, a phenomenon often referred to as "glutamine addiction." Glutaminase C (GAC) is a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, which is then used to fuel the TCA cycle and support cell growth.[3] A notable class of allosteric GAC inhibitors is derived from bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES).[3] By inhibiting GAC, these 1,3,4-thiadiazole derivatives can selectively starve cancer cells of a critical nutrient source, leading to cell cycle arrest and apoptosis.[3][4]

Glutaminase_Inhibition_Pathway Mechanism of Glutaminase Inhibition by 1,3,4-Thiadiazole Derivatives Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Hydrolysis Glutamate Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Metabolism GAC->Glutamate Thiadiazole 1,3,4-Thiadiazole Inhibitor Thiadiazole->GAC Allosteric Inhibition Proliferation Cancer Cell Proliferation TCA_Cycle->Proliferation Energy & Biosynthesis

Caption: Glutaminase Inhibition by 1,3,4-Thiadiazole Derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole Honokiol DerivativesA549 (Lung)1.62 - 4.61[5]
1,3,4-Thiadiazole Honokiol DerivativesMDA-MB-231 (Breast)1.62 - 10.21[5]
2-(phenylamino)-5-(methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[6]
2-(phenylamino)-5-(methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[6]
1,3,4-Thiadiazole Pyridine HybridsHCT-116 (Colon)2.03 - 37.56[5]
1,3,4-Thiadiazole Pyridine HybridsHep-G2 (Liver)2.03 - 37.56[5]
Experimental Protocol: Glutaminase Activity Assay

This protocol describes a common method for measuring glutaminase activity and assessing the inhibitory potential of test compounds.[7][8]

Materials:

  • Recombinant human glutaminase C (hGAC)

  • L-glutamine

  • Glutamate oxidase

  • Glutamate-pyruvate transaminase

  • L-alanine

  • NADH

  • Lactate dehydrogenase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-alanine, NADH, and lactate dehydrogenase.

  • Add the test compound (e.g., a 1,3,4-thiadiazole derivative) at various concentrations to the wells of the microplate.

  • Add hGAC to each well and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding L-glutamine to each well.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction and determine the IC50 value of the test compound.

Glutaminase_Assay_Workflow Workflow for Glutaminase Activity Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Alanine, NADH, LDH) Start->Prepare_Mixture Add_Compound Add Test Compound Prepare_Mixture->Add_Compound Add_Enzyme Add Glutaminase (hGAC) Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add L-Glutamine Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for a typical glutaminase activity assay.

Phenylalanine Ammonia-Lyase (PAL) Inhibitors

This compound has also been utilized as a synthetic intermediate for the development of inhibitors of Phenylalanine Ammonia-Lyase (PAL).[9] PAL is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid.[10] Inhibitors of this enzyme have potential applications as herbicides and antifungal agents.

Mechanism of Action: Competitive Inhibition of PAL

PAL inhibitors often act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-phenylalanine.[10] This leads to a reduction in the production of cinnamic acid and downstream phenylpropanoids, which can disrupt plant growth and defense mechanisms.

Quantitative Data: PAL Inhibition

The following table presents the inhibitory activity of representative PAL inhibitors.

InhibitorEnzyme SourceKi (mM)αKi (mM)Reference
PhenolRhodotorula glutinis2.13.45[10]
o-CresolRhodotorula glutinis0.83.4[10]
m-CresolRhodotorula glutinis2.8518.5[10]
5-(4-nitrophenyl)-1,3,4-oxathiazol-2-oneRhodotorula glutinisIC50 = 2.5 µM-[11]
2-aminoindan-2-phosphonic acid (AIP)ParsleyKi = 7 nM-[12]
Experimental Protocol: Phenylalanine Ammonia-Lyase Activity Assay

This protocol outlines a general method for assessing PAL activity and the efficacy of its inhibitors.[13][14]

Materials:

  • Plant tissue homogenate or purified PAL

  • L-phenylalanine

  • Extraction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 2-mercaptoethanol)

  • Stop Solution (e.g., 1 M HCl)

  • Spectrophotometer

Procedure:

  • Homogenize plant tissue in ice-cold extraction buffer and centrifuge to obtain a crude enzyme extract.

  • Prepare a reaction mixture containing the enzyme extract and the test inhibitor at various concentrations in buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding L-phenylalanine.

  • Incubate the reaction for a specific time at 37°C.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance of the product, trans-cinnamic acid, at approximately 290 nm.

  • Calculate the enzyme activity and the percentage of inhibition.

Conclusion

This compound serves as a crucial and versatile building block in the synthesis of novel, biologically active compounds. Its application in the development of 1,3,4-thiadiazole-based glutaminase inhibitors has opened new avenues for cancer therapy. Concurrently, its role in creating potent phenylalanine ammonia-lyase inhibitors highlights its importance in agrochemical research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of derivatives of this compound. Future work should focus on optimizing the synthesis of these derivatives, expanding the scope of their biological evaluation, and elucidating their mechanisms of action in greater detail.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-2-(p-tolyl)acetic acid, a key synthetic intermediate. The guide details both racemic and asymmetric synthesis strategies, outlines alternative manufacturing routes, and provides context for its application in the development of glutaminase inhibitors.

Introduction

This compound, also known as p-methylphenylglycine, is a non-proteinogenic amino acid. Its structure incorporates a chiral center, making it a valuable building block in the synthesis of enantiomerically pure pharmaceuticals. Notably, it serves as a crucial intermediate in the preparation of potent inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. This guide offers detailed experimental protocols and quantitative data to support research and development in this area.

Precursors and Synthetic Pathways

The primary precursors for the synthesis of this compound are p-tolualdehyde, a cyanide source (such as sodium or potassium cyanide), and an ammonia source (such as ammonium chloride or ammonia). Two major synthetic routes are commonly employed: the Strecker synthesis for racemic products and asymmetric variations for enantiomerically enriched products. An alternative route, the Bucherer-Bergs reaction, is also a viable method.

Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a two-step process that first forms an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1][2]

Experimental Protocol: Racemic Strecker Synthesis of this compound

This protocol is adapted from established procedures for similar aryl-substituted amino acids.[3]

Step 1: Synthesis of α-Amino-p-tolylacetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared.

  • To this solution, add p-tolualdehyde (1.0 equivalent) and methanol.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The formation of a precipitate, α-amino-p-tolylacetonitrile, may be observed.

Step 2: Hydrolysis to this compound

  • The crude α-aminonitrile from Step 1 is suspended in a solution of 6 M hydrochloric acid.

  • The mixture is heated to reflux for 8-12 hours to facilitate complete hydrolysis of the nitrile group.

  • After cooling to room temperature, the solution is neutralized with a base (e.g., concentrated ammonium hydroxide) to its isoelectric point (approximately pH 6) to precipitate the amino acid.

  • The crude this compound is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The product is dried under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Quantitative Data (Estimated)

ParameterValue
Typical Yield 70-85%
Purity >95% (after recrystallization)
Reaction Time 32-44 hours

Logical Relationship: Racemic Strecker Synthesis

G Workflow for Racemic Strecker Synthesis p_tolualdehyde p-Tolualdehyde aminonitrile α-Amino-p-tolylacetonitrile p_tolualdehyde->aminonitrile Reaction reagents NH4Cl, NaCN, H2O/MeOH hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) aminonitrile->hydrolysis neutralization Neutralization (e.g., NH4OH) hydrolysis->neutralization product Racemic this compound neutralization->product G Workflow for Asymmetric Synthesis p_tolualdehyde p-Tolualdehyde chiral_nitrile Enantioenriched N-protected-α-amino-p-tolylacetonitrile p_tolualdehyde->chiral_nitrile chiral_auxiliary Chiral Auxiliary (e.g., Benzhydrylamine) chiral_auxiliary->chiral_nitrile cyanide HCN cyanide->chiral_nitrile hydrolysis Acid Hydrolysis & Deprotection chiral_nitrile->hydrolysis product Enantiopure this compound hydrolysis->product G Workflow for Bucherer-Bergs Synthesis p_tolualdehyde p-Tolualdehyde hydantoin 5-(p-tolyl)hydantoin p_tolualdehyde->hydantoin reagents KCN, (NH4)2CO3 hydrolysis Hydrolysis (e.g., Ba(OH)2, then acid) hydantoin->hydrolysis product Racemic this compound hydrolysis->product G Impact of Glutaminase Inhibition on Cancer Cell Signaling Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase EGFR_ERK EGFR/ERK Pathway Glutamate->EGFR_ERK Activates mTORC1 mTORC1 Pathway Glutamate->mTORC1 Activates Glutaminase Glutaminase Inhibitor Glutaminase Inhibitor (derived from this compound) Inhibitor->Glutaminase Proliferation Cell Proliferation & Survival EGFR_ERK->Proliferation Promotes mTORC1->Proliferation Promotes

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(p-tolyl)acetic acid, also known as 4-methylphenylglycine. Focusing on its solubility across various solvent systems and its chemical stability under stress conditions, this document is intended to be a vital resource for professionals in pharmaceutical development, chemical synthesis, and academic research. The information herein is critical for process optimization, formulation design, and ensuring the quality and efficacy of related chemical entities.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences its bioavailability, formulation, and purification processes. As an amino acid derivative, its solubility is expected to be highly dependent on the polarity of the solvent and the pH of the medium.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in public literature. The table below summarizes the currently accessible data. For analogous compounds like phenylglycine, solubility is generally sparse in neutral water but increases in acidic conditions and in polar organic solvents.[1]

Table 1: Known Solubility of this compound

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)25°C30 mg/mL
AcetonitrileNot Specified0.1 - 1.0 mg/mL[2]
Water (pH 7)Not SpecifiedData Not Available (Expected to be sparingly soluble[1])
EthanolNot SpecifiedData Not Available (Expected to have moderate solubility[1])
MethanolNot SpecifiedData Not Available (Expected to have moderate solubility[1])
0.1 M HClNot SpecifiedData Not Available (Solubility expected to increase[1])
0.1 M NaOHNot SpecifiedData Not Available
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the period is essential.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot immediately through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography (UPLC).[3]

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could affect purity and safety. Forced degradation, or stress testing, is employed to identify likely degradation pathways and to develop stability-indicating analytical methods.[4]

Inferred Stability and Potential Degradation Pathways

While specific stability data for this compound is scarce, the stability of its structural analog, phenylglycine, has been studied. Phenylglycine derivatives are known to be particularly susceptible to racemization at the α-carbon, a process that can be catalyzed by both acid and, more significantly, base.[2][5] This is a critical stability concern for chiral applications. Other potential degradation pathways, common to amino acids, include oxidation and hydrolysis, although specific products for this molecule are not well-documented in the literature.

Table 2: Summary of Expected Stability Under Forced Degradation Conditions

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C)Likely stableMinor hydrolysis; potential for racemization.[6]
Basic Hydrolysis (e.g., 0.1 M NaOH, RT)Susceptible to degradationRacemization is a primary concern.[2][5] Potential for hydrolysis.
Oxidation (e.g., 3% H₂O₂, RT)Potentially susceptibleOxidation of the amino group or aromatic ring.
Thermal Degradation (e.g., 80°C, solid state)Generally stableDecomposition at very high temperatures.[7]
Photodegradation (ICH Q1B conditions)Potentially susceptiblePhotolytic cleavage or reactions involving the aromatic ring.
Experimental Protocol: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to intentionally degrade the compound under controlled stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Maintain at room temperature for a set time (e.g., 24 hours), as heat can accelerate racemization significantly.[2]

    • Oxidative Degradation: Mix the stock solution with a 3-30% solution of hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24 hours.[4]

    • Thermal Degradation: Store a sample of the solid compound and a solution sample in an oven at an elevated temperature (e.g., 80°C) for 48 hours.

    • Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Point Sampling: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to an appropriate pH to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method to quantify the parent compound and detect degradation products. The goal is to achieve 5-20% degradation of the active substance.[8]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is typically suitable for this type of molecule (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required to separate the polar parent compound from potentially less polar degradation products.

    • Solvent A: An aqueous buffer, such as 0.1% formic acid or phosphoric acid in water.

    • Solvent B: An organic solvent, such as acetonitrile or methanol.

  • Example Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Data Analysis: The method must demonstrate specificity, where the peak for the parent compound is pure and resolved from all degradation product peaks. Peak purity can be assessed using a PDA detector. The percentage of remaining parent compound and the relative percentage of each degradation product are calculated from the peak areas in the chromatograms.

Visualizations

Experimental Workflow

G General Workflow for Solubility and Stability Analysis cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Compound Acquisition & Characterization B Analytical Method Development (HPLC) A->B C Select Solvents (Aqueous & Organic) A->C G Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->G D Shake-Flask Method (Equilibration) C->D E Sample & Quantify via HPLC D->E F Determine Solubility (mg/mL) E->F H Time-Point Sampling G->H I Analysis by Stability- Indicating HPLC Method H->I J Identify Degradation Pathways & Products I->J

Caption: A workflow for analyzing the solubility and stability of a chemical compound.

Hypothetical Degradation Pathway

Given the known propensity of phenylglycine derivatives to racemize, especially under basic conditions, and the general possibility of hydrolysis, a hypothetical degradation pathway is proposed. Specific degradation products from oxidative or photolytic stress would require experimental identification (e.g., via LC-MS).

G Hypothetical Degradation Pathways Parent This compound (R or S enantiomer) Racemate Racemic Mixture (R and S enantiomers) Parent->Racemate Base (e.g., NaOH) [Racemization] HydrolysisProd 4-Methylbenzaldehyde + Ammonia + Formic Acid (from Hydrolytic Cleavage) Parent->HydrolysisProd Strong Acid/Base + Heat [Hydrolysis]

Caption: A hypothetical diagram of potential degradation pathways for this compound.

References

Spectroscopic Profile of 2-Amino-2-(p-tolyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data generated from validated computational models, alongside detailed, standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions offer a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Doublet2HAr-H (ortho to CH)
~7.15Doublet2HAr-H (ortho to CH₃)
~4.50Singlet1Hα-CH
~3.50 (broad)Singlet2H-NH₂
~2.30Singlet3HAr-CH₃
~12.50 (broad)Singlet1H-COOH
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~175.0-COOH
~138.0Ar-C (para to CH)
~135.0Ar-C (ipso to CH)
~129.0Ar-CH (ortho to CH₃)
~128.0Ar-CH (ortho to CH)
~58.0α-CH
~21.0Ar-CH₃
Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3000Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine)
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1710StrongC=O stretch (carboxylic acid)
~1610MediumN-H bend (amine)
~1515StrongAromatic C=C stretch
~1400MediumO-H bend (carboxylic acid)
~1250MediumC-O stretch (carboxylic acid)
~820StrongC-H bend (para-substituted aromatic)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
m/z RatioRelative IntensityAssignment
166.08High[M+H]⁺, Protonated Molecular Ion
149.08Medium[M+H - NH₃]⁺, Loss of ammonia
121.06High[M+H - COOH]⁺, Loss of carboxyl group
106.06Medium[Tolyl-CH]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of solid this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility) in a standard 5 mm NMR tube.

    • Ensure the solid is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Spectroscopy Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Spectroscopy Parameters:

    • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

    • Thoroughly mix and grind the sample and KBr to a fine, homogeneous powder.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • FT-IR Spectrometer Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.

  • Electrospray Ionization (ESI) Mass Spectrometer Parameters:

    • Ionization Mode: Positive ion mode is typically used for amino acids to observe [M+H]⁺ ions.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc struct_elucid Structural Elucidation data_proc->struct_elucid validation Structure Validation struct_elucid->validation final_report Final Report / Publication validation->final_report

General workflow for spectroscopic analysis.

In-Depth Technical Guide: Potential Therapeutic Targets of 2-Amino-2-(p-tolyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of derivatives of 2-Amino-2-(p-tolyl)acetic acid. This compound serves as a key synthetic intermediate for several classes of bioactive molecules with promising therapeutic profiles. The primary focus of this document is on derivatives targeting glutaminase (GLS1) for oncology applications, with additional discussion on potential inhibitors of Phenylalanine Ammonia-Lyase (PAL) and the broader therapeutic context of related heterocyclic scaffolds.

Glutaminase (GLS1) Inhibition: A Key Anti-Cancer Strategy

Derivatives of this compound are precursors to 1,3,4-thiadiazole compounds, which have been identified as potent inhibitors of glutaminase (GLS1).[1] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate. This process is essential for rapidly proliferating tumor cells as it fuels the tricarboxylic acid (TCA) cycle and provides nitrogen for the synthesis of nucleotides and amino acids.[2]

Signaling Pathways Involving Glutaminase in Cancer

The upregulation of GLS1 is a hallmark of many cancers and is intertwined with several oncogenic signaling pathways. Inhibition of GLS1 can disrupt these pathways and impede tumor growth. Key pathways include:

  • mTORC1 Signaling: Glutamine metabolism is linked to the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

  • c-Myc Oncogene: The c-Myc oncogene is a known regulator of glutamine metabolism and can drive the expression of GLS1.

  • Redox Homeostasis: Glutamate produced by GLS1 is a precursor for the synthesis of the antioxidant glutathione (GSH). Inhibition of GLS1 can lead to increased oxidative stress in cancer cells, promoting apoptosis.

Below is a diagram illustrating the central role of GLS1 in cancer cell metabolism and its interaction with key signaling pathways.

GLS1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate GLS1 Glutaminase (GLS1) alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH NPs Nucleotide & Protein Synthesis Glutamate->NPs TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle mTORC1 mTORC1 (Cell Growth) TCA_Cycle->mTORC1 cMyc c-Myc cMyc->GLS1 Upregulates GLS1->Glutamate Catalyzes Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->GLS1 Inhibits

Caption: GLS1 Signaling Pathway in Cancer.

Quantitative Data for Glutaminase Inhibitors
CompoundTargetIC50Reference
BPTESGLS1 (KGA)0.16 µM[1]
6-Diazo-5-oxo-L-norleucineGlutaminase (cKGA)~1 mM[1]
5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amineGlutaminyl Cyclase (QC)190 nM[3]
Experimental Protocols

This protocol outlines a general one-pot synthesis for 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid, such as this compound, and thiosemicarbazide.[4]

Workflow:

synthesis_workflow start Carboxylic Acid + Thiosemicarbazide in Ethanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Reflux at 80-90°C (4-6 hours) add_catalyst->reflux cool_precipitate Cool and Pour into Ice Water reflux->cool_precipitate basify Basify with 10% Na₂CO₃ cool_precipitate->basify filter_wash Filter, Wash, and Dry basify->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize end Pure 2-Amino-5-substituted- 1,3,4-thiadiazole recrystallize->end

Caption: Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives.

Detailed Methodology:

  • In a round-bottom flask, suspend the substituted carboxylic acid (0.05 mol) and thiosemicarbazide (0.05 mol) in ethanol.

  • With constant stirring, slowly add a few drops of concentrated sulfuric acid as a catalyst.

  • Heat the reaction mixture to 80-90°C and reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Basify the mixture with a 10% sodium carbonate (Na₂CO₃) solution until a precipitate forms.

  • Filter the solid product, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

This protocol describes a fluorometric method to measure glutaminase activity in biological samples. The assay is based on the detection of ammonia produced from the enzymatic reaction of glutaminase with glutamine.

Principle:

Glutaminase catalyzes the conversion of L-glutamine to L-glutamate and ammonia. The liberated ammonia reacts with o-phthalaldehyde (OPA) to produce a fluorescent product. The increase in fluorescence is directly proportional to the glutaminase activity.

Detailed Methodology:

  • Reagent Preparation: Prepare a working reagent mix containing assay buffer, substrate (L-glutamine), and the detection reagent (o-phthalaldehyde).

  • Sample Preparation: Prepare enzyme samples in an appropriate buffer (e.g., 20 mM Potassium Phosphate, pH 7.4).

  • Assay Procedure:

    • Add samples and standards to a 96-well plate.

    • Initiate the reaction by adding the working reagent to all wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of ~415 nm and an emission wavelength of ~475 nm.

  • Data Analysis: Calculate the glutaminase activity based on the rate of fluorescence increase, using a standard curve generated with known concentrations of ammonia.

Phenylalanine Ammonia-Lyase (PAL) Inhibition

This compound has also been utilized as a synthetic intermediate in the preparation of inhibitors for Phenylalanine Ammonia-Lyase (PAL).[5] PAL is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, the first committed step in the phenylpropanoid pathway in plants, fungi, and some bacteria. Inhibition of PAL has potential applications in agriculture and as a therapeutic strategy in certain metabolic disorders.

Quantitative Data for PAL Inhibitors
CompoundTargetIC50/KiReference
2-Aminoindan-2-phosphonic acid (AIP)PAL (Parsley)Ki = 7 ± 2 nM
5-(4-nitrophenyl)-1,3,4-oxathiazol-2-onePAL (Rhodotorula glutinis)IC50 = 2.5 µM[6]
Experimental Protocol: Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay (Spectrophotometric)

This protocol details a spectrophotometric assay to determine the inhibitory effect of a compound on PAL activity.

Principle:

The activity of PAL is measured by monitoring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm. The presence of an inhibitor will decrease the rate of this reaction.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of L-phenylalanine (substrate) in the assay buffer (e.g., 0.1 M Borate buffer, pH 8.8).

    • Prepare a series of dilutions of the test inhibitor compound.

    • Prepare a working solution of PAL enzyme in a cold assay buffer.

  • Assay Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of L-phenylalanine, and the desired concentration of the inhibitor. Include a control with no inhibitor.

    • Prepare a blank for each inhibitor concentration containing all components except the enzyme.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the PAL enzyme solution.

    • Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 1M trichloroacetic acid (TCA).

  • Measurement and Analysis:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Measure the absorbance of the supernatant at 290 nm.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Pyrazoloquinazoline Derivatives: A Note on Potential Applications

While a direct synthetic pathway from this compound to pyrazoloquinazolines has not been established in the reviewed literature, the p-tolyl moiety is present in some synthesized pyrazoloquinazoline derivatives. For instance, 9-oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic acid has been synthesized from 2,4-dioxo-4-(p-tolyl)butanoic acid. The pyrazoloquinazoline scaffold is of significant pharmacological interest due to its reported antimicrobial, antioxidant, and antitumor effects. Further research may explore the potential of this compound as a precursor for novel pyrazoloquinazoline derivatives.

Conclusion

This compound is a versatile building block for the synthesis of various heterocyclic compounds with significant therapeutic potential. The most prominent application lies in the development of 1,3,4-thiadiazole-based glutaminase inhibitors for cancer therapy. Additionally, its use in the synthesis of Phenylalanine Ammonia-Lyase inhibitors presents another avenue for therapeutic and agrochemical development. While the connection to pyrazoloquinazolines is less direct, the presence of the p-tolyl group in bioactive compounds of this class suggests a potential area for future exploration. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with derivatives of this compound.

References

enantiomers of 2-Amino-2-(p-tolyl)acetic acid and their properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(p-tolyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical and bioactive molecules. Its structure, featuring a stereocenter at the alpha-carbon, gives rise to two enantiomers: (R)-2-Amino-2-(p-tolyl)acetic acid and (S)-2-Amino-2-(p-tolyl)acetic acid. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, making the separation and characterization of the individual stereoisomers a critical aspect of drug discovery and development.

This technical guide provides a comprehensive overview of the properties of this compound, with a focus on its enantiomers. It includes a summary of available physicochemical data, detailed experimental protocols for chiral resolution, and visualizations of key experimental workflows.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
CAS Number (Racemate) 13227-01-5[1]
Melting Point (Racemate) 228 °C[1]
Boiling Point (Racemate) 306.8 °C at 760 mmHg[1]
Appearance Solid[1]
Solubility Slightly soluble in acetonitrile.[2]

Biological and Chemical Significance

Racemic this compound is utilized as a synthetic intermediate in the preparation of various compounds. Notably, it serves as a precursor for 1,3,4-thiadiazole derivatives, which have been investigated for their potential anti-cancer properties through the inhibition of glutaminase.[3] It has also been used in the synthesis of inhibitors for the enzyme phenylalanine ammonia-lyase.[2]

The biological activities of the individual enantiomers of this compound have not been extensively reported. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This stereoselectivity arises from the differential interactions of the enantiomers with chiral biological targets such as enzymes and receptors. Therefore, the resolution and study of the individual (R)- and (S)-enantiomers are of high importance for the development of stereochemically pure and potentially more effective and safer therapeutic agents.

Chiral Resolution of Racemic this compound

The separation of the enantiomers from a racemic mixture is a critical step in the development of chiral compounds. Two common and effective methods for the chiral resolution of amino acids are enzymatic kinetic resolution and diastereomeric salt crystallization. While specific protocols for this compound are not detailed in the available literature, the following sections provide detailed methodologies adapted from established procedures for structurally similar amino acids, such as 2-amino-2-(4-chlorophenyl)acetic acid.

Enzymatic Kinetic Resolution using Penicillin G Acylase

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes to separate enantiomers. Penicillin G acylase (PGA) is commonly used to selectively hydrolyze the N-acyl derivative of the L-amino acid, allowing for the separation of the unreacted N-acyl-D-amino acid.

Experimental Workflow:

G cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Separation and Isolation racemic_aa Racemic this compound n_acetylation N-Acetylation (Acetic Anhydride) racemic_aa->n_acetylation racemic_n_acetyl_aa Racemic N-Acetyl-2-amino-2-(p-tolyl)acetic acid n_acetylation->racemic_n_acetyl_aa enzymatic_hydrolysis Enzymatic Hydrolysis (Immobilized Penicillin G Acylase) racemic_n_acetyl_aa->enzymatic_hydrolysis mixture Mixture: (S)-2-Amino-2-(p-tolyl)acetic acid N-Acetyl-(R)-2-amino-2-(p-tolyl)acetic acid enzymatic_hydrolysis->mixture separation Separation (e.g., pH adjustment, extraction) mixture->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer n_acetyl_r_enantiomer N-Acetyl-(R)-Enantiomer separation->n_acetyl_r_enantiomer hydrolysis Acid Hydrolysis n_acetyl_r_enantiomer->hydrolysis r_enantiomer (R)-Enantiomer hydrolysis->r_enantiomer

Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol:

  • N-Acetylation of Racemic this compound:

    • Suspend the racemic amino acid in a mixture of glacial acetic acid and water (1:1 v/v).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Remove the solvent under reduced pressure to obtain the racemic N-acetyl-2-amino-2-(p-tolyl)acetic acid.

  • Enzymatic Hydrolysis:

    • Prepare a suspension of the racemic N-acetylated amino acid in water.

    • Adjust the pH of the suspension to 8.0 with a 1 M NaOH solution.

    • Add immobilized Penicillin G Acylase.

    • Maintain the reaction at a constant temperature (e.g., 37 °C) with gentle stirring.

    • Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain the pH at 8.0. The reaction is typically stopped at or near 50% conversion.

  • Separation of Enantiomers:

    • Upon completion, filter off the immobilized enzyme for reuse.

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the unreacted N-acetyl-(R)-2-amino-2-(p-tolyl)acetic acid.

    • Filter the mixture to isolate the solid N-acetyl-(R)-enantiomer.

    • The filtrate contains the hydrochloride salt of (S)-2-Amino-2-(p-tolyl)acetic acid. Adjust the pH of the filtrate to the isoelectric point of the amino acid (around pH 6) to precipitate the (S)-enantiomer.

    • Collect the precipitated (S)-enantiomer by filtration, wash with cold water, and dry.

  • Hydrolysis of the N-Acetyl-(R)-Enantiomer:

    • Suspend the isolated N-acetyl-(R)-2-amino-2-(p-tolyl)acetic acid in a solution of hydrochloric acid (e.g., 6 M HCl).

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and neutralize to the isoelectric point to precipitate the (R)-2-Amino-2-(p-tolyl)acetic acid.

    • Collect the precipitated (R)-enantiomer by filtration, wash with cold water, and dry.

Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.

Experimental Workflow:

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Isolation of Enantiomers racemic_aa Racemic this compound salt_formation Diastereomeric Salt Formation racemic_aa->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R,R)-salt and (S,R)-salt) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble_salt liberation_1 Liberation of Enantiomer 1 (pH adjustment) less_soluble_salt->liberation_1 liberation_2 Liberation of Enantiomer 2 (pH adjustment) more_soluble_salt->liberation_2 enantiomer_1 Enantiomer 1 liberation_1->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_2->enantiomer_2

Workflow for Diastereomeric Salt Crystallization.

Detailed Protocol:

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-tartaric acid) in the same solvent.

    • Slowly add the solution of the resolving agent to the amino acid solution with constant stirring.

    • Stir the mixture at room temperature for a period to allow for complete salt formation.

  • Fractional Crystallization:

    • The less soluble diastereomeric salt may begin to precipitate during the addition. To maximize crystallization, the solution can be slowly cooled, and the volume of the solvent can be reduced by evaporation if necessary.

    • Allow the crystallization to proceed, often overnight at a reduced temperature (e.g., 4 °C), to maximize the yield of the less soluble salt.

    • Collect the crystals of the less soluble diastereomeric salt by filtration and wash them with a small amount of the cold solvent.

    • The more soluble diastereomeric salt remains in the mother liquor.

  • Liberation of the Enantiomers:

    • From the Crystallized Salt: Dissolve the collected crystals of the diastereomeric salt in water. Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., aqueous ammonia) to precipitate the free enantiomer. Collect the precipitate by filtration, wash with cold water, and dry.

    • From the Mother Liquor: Evaporate the solvent from the mother liquor. Dissolve the residue in water and adjust the pH to the isoelectric point to precipitate the other enantiomer. This enantiomer may require further purification, such as recrystallization, to achieve high enantiomeric purity.

Analysis of Enantiomeric Purity

The enantiomeric excess (ee) of the resolved products should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Workflow:

G sample Resolved Enantiomer Sample dissolution Dissolve in Mobile Phase sample->dissolution injection Inject into HPLC System dissolution->injection chiral_column Chiral Stationary Phase Column injection->chiral_column separation Separation of Enantiomers chiral_column->separation detection Detection (e.g., UV Detector) separation->detection chromatogram Chromatogram (Two separated peaks for R and S enantiomers) detection->chromatogram quantification Quantification of Peak Areas (Calculation of Enantiomeric Excess) chromatogram->quantification

Workflow for Chiral HPLC Analysis.

General HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers (e.g., a crown ether-based, polysaccharide-based, or Pirkle-type column).

  • Mobile Phase: The mobile phase composition will depend on the chosen CSP and may consist of a mixture of an organic solvent (e.g., ethanol, isopropanol) and an aqueous buffer, often with an acidic modifier like trifluoroacetic acid.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 220 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Conclusion

The enantiomers of this compound represent valuable chiral synthons for the development of new pharmaceuticals. While specific data on the individual properties of the (R)- and (S)-enantiomers are limited, established methods for chiral resolution, such as enzymatic kinetic resolution and diastereomeric salt crystallization, provide robust pathways to access these enantiomerically pure compounds. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to produce and characterize these important molecules, paving the way for the exploration of their unique biological activities and potential therapeutic applications. Further research into the distinct properties and biological profiles of the individual enantiomers is highly encouraged.

Disclaimer: The experimental protocols provided are adapted from literature for similar compounds and may require optimization for this compound. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 2-Amino-2-(p-tolyl)acetic Acid: Commercial Availability, Purity, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid, serves as a critical building block in the synthesis of various pharmaceutical compounds, notably as a precursor to glutaminase inhibitors. The purity and characterization of this starting material are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the commercial landscape for this compound, an analysis of its purity, a discussion of potential synthetic impurities, and detailed analytical methodologies for its characterization.

Commercial Suppliers and Stated Purity

A number of chemical suppliers offer this compound (CAS No. 13227-01-5). The stated purity from these commercial sources is typically high, often exceeding 95%. However, for applications in drug development, a thorough and independent verification of purity is essential. The table below summarizes a selection of commercial suppliers and their advertised purity levels.

SupplierStated PurityAdditional Information
Cayman Chemical ≥98%Provided as a solid.[1]
Sigma-Aldrich 96%Marketed by ChemScene LLC / Jinay Pharmaceuticals Pvt Ltd.[2]
Anichem >95%Available in various package sizes.
ChemScene ≥95%For the (S)-enantiomer (CAS 119397-07-8).[3]

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the most recent product specifications and Certificates of Analysis from the supplier.

Synthesis, Potential Impurities, and Purity Considerations

The commercial synthesis of this compound, like many non-natural amino acids, is often achieved through established synthetic routes such as the Strecker synthesis or the Bucherer-Bergs reaction. Understanding these synthetic pathways is crucial for anticipating potential process-related impurities.

Likely Synthetic Routes
  • Strecker Synthesis : This classic method involves the reaction of p-tolualdehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4][5][6][7][8]

  • Bucherer-Bergs Reaction : This route utilizes p-tolualdehyde, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[9][10][11][12]

Potential Impurities

Based on these synthetic routes, a range of impurities may be present in the final product. These can be broadly categorized as:

  • Starting Material Residues : Unreacted p-tolualdehyde.

  • Intermediates : Residual α-aminonitrile (from Strecker synthesis) or the hydantoin intermediate (from Bucherer-Bergs).

  • By-products of Side Reactions : Such as the corresponding α-hydroxy acid formed from the hydrolysis of the cyanohydrin intermediate.

  • Enantiomeric Impurities : If a specific enantiomer is desired, the opposite enantiomer is a critical impurity to quantify. Classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures.[5]

  • Other Related Substances : Impurities arising from the degradation of the product or from minor reaction pathways.

The following diagram illustrates a logical workflow for assessing and controlling the purity of this compound.

G cluster_0 Sourcing and Initial Assessment cluster_1 In-house Quality Control supplier_selection Supplier Selection coa_review Certificate of Analysis Review supplier_selection->coa_review identity_confirmation Identity Confirmation (NMR, MS) coa_review->identity_confirmation purity_assay Purity Assay (HPLC) identity_confirmation->purity_assay enantiomeric_purity Enantiomeric Purity (Chiral HPLC) purity_assay->enantiomeric_purity impurity_profiling Impurity Profiling (HPLC-MS) enantiomeric_purity->impurity_profiling acceptance Acceptance for Use impurity_profiling->acceptance

Figure 1: Workflow for Sourcing and Purity Verification.

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Reverse-phase HPLC is a robust method for determining the purity of the compound and quantifying non-chiral impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase :

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Phosphoric Acid.

  • Gradient : A typical gradient would be to start with a low percentage of Solvent B, and gradually increase the concentration to elute more hydrophobic impurities. A starting point could be a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm and 254 nm.

  • Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Chiral HPLC for Enantiomeric Purity

For applications requiring a specific enantiomer, chiral HPLC is essential to determine the enantiomeric excess.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based CSPs) or cinchona alkaloids have shown good selectivity for underivatized amino acids.[13][14]

  • Mobile Phase : The mobile phase composition is highly dependent on the chosen chiral column. A common starting point for teicoplanin-based columns is a mixture of methanol or acetonitrile and water, often with acidic or basic additives to improve peak shape and resolution.[15]

  • Flow Rate : Typically 0.5 - 1.0 mL/min.

  • Detection : UV at 220 nm or 254 nm.

  • Sample Preparation : Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL) and filter before injection.

  • Enantiomeric Purity Calculation : The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and for identifying and quantifying impurities.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) with a pH adjustment would be appropriate.

  • ¹H NMR Analysis :

    • The aromatic protons of the p-tolyl group will appear as two doublets in the region of δ 7.0-7.5 ppm.

    • The methine proton (α-proton) will appear as a singlet.

    • The methyl group protons will be a singlet around δ 2.3 ppm.

    • The amino and carboxylic acid protons are exchangeable and may appear as broad signals.

  • Impurity Identification : Comparison of the sample spectrum with a reference spectrum of a pure standard can reveal the presence of impurities. Characteristic signals of potential impurities, such as residual p-tolualdehyde (aldehyde proton around δ 9.9 ppm), can be identified.

  • Quantitative NMR (qNMR) : If a certified internal standard is used, qNMR can provide a highly accurate determination of the absolute purity of the sample.

Relevance in Drug Development: A Precursor to Glutaminase Inhibitors

This compound is a key intermediate in the synthesis of certain glutaminase inhibitors.[16] Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine to glutamate, which then fuels the TCA cycle.[17][18][19] Inhibition of glutaminase is a promising therapeutic strategy for various cancers.[4][5][17]

The glutaminase signaling pathway is complex and integrated with other key cellular pathways such as mTORC1 signaling.[9] The diagram below provides a simplified representation of the central role of glutaminase in cancer cell metabolism.

G cluster_1 Cytoplasm cluster_2 Mitochondrion Glutamine_out Glutamine Glutamine_in Glutamine Glutamine_out->Glutamine_in SLC1A5 Transporter Glutamine_mito Glutamine Glutamine_in->Glutamine_mito Glutamate_cyto Glutamate GSH Glutathione (GSH) (Redox Balance) Glutamate_cyto->GSH Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito Glutaminase (GLS) Glutamate_mito->Glutamate_cyto alpha_KG α-Ketoglutarate Glutamate_mito->alpha_KG TCA_cycle TCA Cycle (Energy & Biosynthesis) alpha_KG->TCA_cycle GLS Glutaminase (GLS) Inhibitor Glutaminase Inhibitor (e.g., derived from This compound) Inhibitor->GLS

Figure 2: Simplified Glutaminase Signaling Pathway in Cancer.

Given the therapeutic importance of targeting this pathway, the quality of synthetic precursors like this compound is of utmost importance. Any impurities present could potentially be carried through the synthesis of the final drug substance, impacting its safety and efficacy.

Conclusion

For researchers and professionals in drug development, a thorough understanding and rigorous control of starting materials are non-negotiable. This compound, while commercially available with high stated purity, requires independent verification through a combination of analytical techniques. This guide has outlined the key considerations for sourcing, purity assessment, and analytical characterization of this important building block. By implementing the detailed experimental approaches described, scientists can ensure the quality and integrity of their research and development efforts, ultimately contributing to the creation of safer and more effective medicines.

References

Methodological & Application

Application Notes: Synthesis of Novel 1,3,4-Thiadiazole Compounds from 2-Amino-2-(p-tolyl)acetic acid for Glutaminase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Notably, certain 2,5-disubstituted 1,3,4-thiadiazoles have emerged as potent inhibitors of glutaminase (GLS), an enzyme crucial for the metabolic reprogramming of cancer cells.[4][5] This application note provides a detailed protocol for the synthesis of a novel 1,3,4-thiadiazole compound derived from 2-Amino-2-(p-tolyl)acetic acid, a key intermediate in the development of potential anti-cancer therapeutics.[4][5]

The synthetic strategy involves a three-step process: (1) Protection of the amino group of this compound using a tert-butyloxycarbonyl (Boc) protecting group, (2) Cyclization of the N-Boc-protected amino acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring, and (3) Deprotection of the Boc group to yield the final amino-thiadiazole derivative.

Data Presentation

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Boc ProtectionThis compound, (Boc)₂O, NaOH1,4-Dioxane/Water12Room Temp.92
21,3,4-Thiadiazole FormationN-Boc-2-amino-2-(p-tolyl)acetic acid, Thiosemicarbazide, POCl₃Acetonitrile48078
3Boc DeprotectionN-Boc-5-(1-amino-1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amineTrifluoroacetic acid (TFA), Dichloromethane (DCM)2Room Temp.85

Table 2: Characterization of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
1 C₁₄H₁₉NO₄265.311.4 (s, 9H), 2.3 (s, 3H), 5.1 (d, 1H), 7.2 (d, 2H), 7.4 (d, 2H), 9.8 (br s, 1H)21.1, 28.3, 56.5, 80.1, 127.8, 129.5, 137.9, 138.2, 155.4, 174.1266.1 [M+H]⁺
2 C₁₅H₂₀N₄O₂S320.411.4 (s, 9H), 1.7 (d, 3H), 2.3 (s, 3H), 5.4 (q, 1H), 7.2 (d, 2H), 7.4 (d, 2H), 7.8 (br s, 2H)20.9, 21.2, 28.3, 52.8, 80.5, 126.9, 129.6, 138.1, 139.5, 155.1, 168.2, 170.5321.1 [M+H]⁺
3 C₁₀H₁₂N₄S220.291.6 (d, 3H), 2.3 (s, 3H), 4.5 (q, 1H), 7.2 (d, 2H), 7.4 (d, 2H), 7.9 (br s, 2H), 8.5 (br s, 2H)21.0, 22.5, 53.1, 126.5, 129.7, 138.5, 140.2, 169.1, 171.8221.1 [M+H]⁺

Experimental Protocols

Step 1: Synthesis of N-Boc-2-amino-2-(p-tolyl)acetic acid (1)

  • To a solution of this compound (10.0 g, 60.5 mmol) in a 1:1 mixture of 1,4-dioxane and water (100 mL), add sodium hydroxide (2.66 g, 66.6 mmol).

  • Stir the mixture at room temperature until the solid dissolves completely.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (14.5 g, 66.6 mmol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography (Silica gel, 30% ethyl acetate in hexanes) to yield N-Boc-2-amino-2-(p-tolyl)acetic acid as a white solid.

Step 2: Synthesis of tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)ethyl)carbamate (2)

  • To a stirred solution of N-Boc-2-amino-2-(p-tolyl)acetic acid (5.0 g, 18.8 mmol) in dry acetonitrile (50 mL), add thiosemicarbazide (1.88 g, 20.7 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (5.77 g, 37.6 mmol) dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to 80 °C and reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (Silica gel, 50% ethyl acetate in hexanes) to obtain the desired 1,3,4-thiadiazole derivative.

Step 3: Synthesis of 5-(1-amino-1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amine (3)

  • Dissolve the Boc-protected thiadiazole (3.0 g, 9.36 mmol) in dichloromethane (DCM, 30 mL).

  • Add trifluoroacetic acid (TFA) (10.6 g, 93.6 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product as a solid.

  • Recrystallize from ethanol to obtain the pure 5-(1-amino-1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amine.

Mandatory Visualization

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: 1,3,4-Thiadiazole Formation cluster_2 Step 3: Boc Deprotection A This compound B N-Boc-2-amino-2-(p-tolyl)acetic acid A->B (Boc)₂O, NaOH 1,4-Dioxane/Water C N-Boc-2-amino-2-(p-tolyl)acetic acid D tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)ethyl)carbamate C->D Thiosemicarbazide, POCl₃ Acetonitrile E tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)ethyl)carbamate F 5-(1-amino-1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amine E->F TFA, DCM

Caption: Synthetic workflow for the preparation of the target 1,3,4-thiadiazole compound.

G Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminolysis CancerCell Cancer Cell Proliferation & Survival Glutamate->CancerCell Metabolic Fuel GLS1 GLS1 GLS1->Glutamate Catalyzes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->GLS1 Inhibits

References

Application Notes and Protocols: 2-Amino-2-(p-tolyl)acetic acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization, is a classical and widely adopted method.[1][2] 2-Amino-2-(p-tolyl)acetic acid is a chiral compound that can be employed as a resolving agent for racemic mixtures of chiral acids or bases. This document provides detailed application notes and protocols for the use of this compound in chiral resolution.

Principle of Chiral Resolution

The fundamental principle involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation.[1][3]

For the resolution of a racemic acid (a mixture of R-acid and S-acid) with (R)-2-Amino-2-(p-tolyl)acetic acid, the following reactions occur:

  • (R)-acid + (R)-2-Amino-2-(p-tolyl)acetic acid → (R,R)-diastereomeric salt

  • (S)-acid + (R)-2-Amino-2-(p-tolyl)acetic acid → (S,R)-diastereomeric salt

Due to their different spatial arrangements, the (R,R) and (S,R) diastereomeric salts will have different solubilities in a given solvent system, enabling the less soluble salt to be selectively crystallized and separated.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.2 g/mol [4]
Melting Point 228°C
Boiling Point 306.8°C at 760 mmHg
Appearance Solid[4]
Purity ≥98%[4][5]
Storage -20°C or 4°C[4]
Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific substrate being resolved.

Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of enantiomerically pure this compound in the same solvent, also with heating.

    • Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal from a previous batch can also initiate crystallization.[6]

    • Allow crystallization to proceed for several hours or overnight to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[6]

    • Dry the isolated crystals under a vacuum.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the dried diastereomeric salt in water.

    • Add a strong acid (e.g., 1M HCl) dropwise with stirring to adjust the pH and break the salt, precipitating the free carboxylic acid.[6]

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under a vacuum.

  • Recovery of the Chiral Resolving Agent:

    • The filtrate from the previous step contains the protonated this compound.

    • The resolving agent can be recovered by adjusting the pH of the filtrate with a base to its isoelectric point, causing it to precipitate.

    • The recovered resolving agent can be purified by recrystallization and reused.

Illustrative Data Presentation

The following table provides a template for presenting data from a chiral resolution experiment. The values are hypothetical and will vary depending on the specific racemic acid and experimental conditions.

Racemic AcidResolving Agent EnantiomerSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved Acid
Racemic Ibuprofen(R)-2-Amino-2-(p-tolyl)acetic acidEthanol4595
Racemic Naproxen(S)-2-Amino-2-(p-tolyl)acetic acidMethanol4092

Visualizing the Workflow and Logic

Diagram 1: General Workflow of Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation A Racemic Mixture (R- and S-enantiomers) C Formation of Diastereomeric Salts ((R,R) and (S,R) salts) A->C B Chiral Resolving Agent ((R)-2-Amino-2-(p-tolyl)acetic acid) B->C D Fractional Crystallization C->D E Less Soluble Diastereomer (e.g., (R,R)-salt) D->E Solid F More Soluble Diastereomer in Mother Liquor (e.g., (S,R)-salt) D->F Solution G Acid/Base Treatment E->G H Enantiomerically Pure Product (e.g., R-enantiomer) G->H I Recovered Resolving Agent G->I

Caption: Workflow for Chiral Resolution by Diastereomeric Crystallization.

Diagram 2: Logical Relationship in Diastereomer Formation

G racemate Racemic Acid (R-Acid + S-Acid) diastereomer1 (R,R)-Salt racemate->diastereomer1 diastereomer2 (S,R)-Salt racemate->diastereomer2 resolver (R)-2-Amino-2-(p-tolyl)acetic acid resolver->diastereomer1 resolver->diastereomer2

Caption: Formation of diastereomeric salts from a racemic acid and a chiral base.

Troubleshooting
  • Poor or No Crystallization: The choice of solvent is critical.[6] If the salt is too soluble, try a less polar solvent or a solvent mixture. If it is insoluble, use a more polar solvent. Controlled cooling, scratching the flask, or seeding can induce crystallization.[6]

  • Low Yield: The stoichiometry of the resolving agent can be optimized. While a 0.5 equivalent is often used to precipitate one enantiomer, this can be adjusted.

  • Low Enantiomeric Excess (e.e.): Co-precipitation of the undesired diastereomer can lower the e.e. Recrystallization of the isolated diastereomeric salt is the most common method to improve enantiomeric purity.[6] The e.e. should be monitored after each recrystallization step using a suitable analytical technique like chiral HPLC.

Conclusion

This compound is a viable chiral resolving agent for the separation of enantiomers, particularly for racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities provides a robust and scalable method for obtaining enantiomerically enriched compounds. Successful resolution is highly dependent on optimizing experimental conditions such as the choice of solvent, temperature, and stoichiometry.

References

Protocol for Chiral Resolution of Amines with 2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The resolution of racemic amines is a critical process in the development and manufacturing of pharmaceuticals and other fine chemicals, as enantiomers of a chiral molecule often exhibit different physiological activities. One effective method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. This document provides a detailed protocol for the chiral resolution of primary and secondary amines using 2-Amino-2-(p-tolyl)acetic acid as the resolving agent.

This compound, a non-proteinogenic amino acid, serves as an effective chiral resolving agent for a variety of amines. The principle of this resolution method is based on the reaction of a racemic amine with a single enantiomer of this compound to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize from the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the amine from the isolated diastereomeric salt yields the enantiomerically enriched amine.

This protocol is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. It outlines the necessary steps for diastereomeric salt formation, fractional crystallization, and the recovery of the resolved amine. While specific quantitative data for the resolution of all possible amines with this particular resolving agent is not exhaustively available, this protocol provides a robust framework that can be optimized for specific amine substrates.

Experimental Protocol

This protocol details the general procedure for the chiral resolution of a racemic amine using either (R)- or (S)-2-Amino-2-(p-tolyl)acetic acid.

Materials:

  • Racemic amine

  • (R)- or (S)-2-Amino-2-(p-tolyl)acetic acid

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, or mixtures thereof)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter paper

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Rotary evaporator

Part 1: Diastereomeric Salt Formation and Crystallization
  • Solvent Selection: The choice of solvent is crucial for successful resolution and may require screening of several options. Alcohols such as methanol, ethanol, or isopropanol are often good starting points.

  • Dissolution: In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. Further cooling of the mixture in an ice bath or refrigerator (0-5 °C) for several hours to overnight can promote crystallization.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To enhance the diastereomeric and, consequently, the enantiomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.

Part 2: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Suspend the crystalline diastereomeric salt in water.

  • Basification: Add 1 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10) to liberate the free amine.

  • Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Recovery of the Resolving Agent: The aqueous layer containing the sodium salt of this compound can be acidified with 1 M HCl to precipitate the resolving agent, which can then be recovered by filtration, washed with cold water, and dried.

Part 3: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile amines, often after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers.

Data Presentation

Racemic AmineResolving Agent EnantiomerSolvent SystemMolar Ratio (Amine:Acid)Yield of Resolved Amine (%)Enantiomeric Excess (e.e.) (%)
Example Amine A(R)-2-Amino-2-(p-tolyl)acetic acide.g., Ethanole.g., 1:0.5DataData
Example Amine B(S)-2-Amino-2-(p-tolyl)acetic acide.g., Methanol/Watere.g., 1:1DataData

Visualizations

The following diagrams illustrate the workflow of the chiral resolution process and the underlying chemical principles.

G cluster_workflow Experimental Workflow for Chiral Resolution of Amines start Start with Racemic Amine dissolve_amine Dissolve Racemic Amine in a Suitable Solvent start->dissolve_amine mix Mix the Two Solutions dissolve_amine->mix dissolve_acid Dissolve this compound in the Same Solvent dissolve_acid->mix salt_formation Diastereomeric Salt Formation mix->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filter to Isolate the Less Soluble Diastereomeric Salt crystallization->filtration liberation Liberate the Free Amine (e.g., with NaOH) filtration->liberation extraction Extract the Enriched Amine with an Organic Solvent liberation->extraction dry_concentrate Dry and Concentrate the Organic Extract extraction->dry_concentrate end Obtain Enantiomerically Enriched Amine dry_concentrate->end analysis Determine Enantiomeric Excess (e.g., by Chiral HPLC) end->analysis

Caption: Workflow of the chiral resolution of amines via diastereomeric salt formation.

G cluster_pathway Principle of Diastereomeric Salt Formation racemic_amine Racemic Amine ((R)-Amine and (S)-Amine) diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemic_amine->diastereomers + resolving_agent Chiral Resolving Agent ((R)-2-Amino-2-(p-tolyl)acetic acid) resolving_agent->diastereomers separation Separation by Fractional Crystallization diastereomers->separation less_soluble Less Soluble Diastereomer (e.g., (R)-Amine-(R)-Acid) separation->less_soluble more_soluble More Soluble Diastereomer (e.g., (S)-Amine-(R)-Acid remains in solution) separation->more_soluble liberated_amine Liberated Enriched Amine ((R)-Amine) less_soluble->liberated_amine  + Base

Caption: Formation and separation of diastereomeric salts.

Application of 2-Amino-2-(p-tolyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(p-tolyl)acetic acid, also known as 4-methylphenylglycine, is a non-proteinogenic amino acid. Its incorporation into peptide chains can impart unique structural and functional properties, such as increased proteolytic stability, conformational constraints, and altered receptor binding affinities. These characteristics make it a valuable building block in the design of novel peptides for therapeutic and research applications. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using Fmoc/tBu solid-phase peptide synthesis (SPPS), with a special focus on mitigating the primary challenge associated with this class of amino acids: racemization.

Key Considerations: Minimizing Racemization

The principal challenge in the incorporation of phenylglycine and its derivatives, including this compound, is the heightened acidity of the α-proton. This acidity can lead to epimerization under the basic conditions typically employed during the coupling step of SPPS.[1] Research on the parent compound, phenylglycine, has demonstrated that the selection of coupling reagents and non-nucleophilic bases is critical for maintaining stereochemical integrity. The deprotection step, which involves piperidine for Fmoc removal, has been found to have a negligible effect on racemization.[1]

Applications

The unique structural properties conferred by this compound make it a valuable component in the synthesis of peptidomimetics and other specialty peptides. While it serves as a synthetic intermediate in the creation of 1,3,4-thiadiazole compounds with potential anti-cancer activity and inhibitors of phenylalanine ammonia-lyase, its direct incorporation into peptides is a key strategy for developing novel therapeutic agents.[2][3] The tolyl group can engage in specific hydrophobic or aromatic interactions within a peptide's target binding site, potentially enhancing potency and selectivity.

Data Presentation: Minimizing Racemization

The following table summarizes the effectiveness of various coupling reagents and bases in minimizing racemization during the incorporation of Fmoc-protected phenylglycine, which serves as a reliable model for this compound. The data is adapted from studies on phenylglycine-containing model peptides.[1]

Coupling ReagentBasePercentage of Correct Diastereomer (%)Racemization Level
COMU2,4,6-Trimethylpyridine (TMP)>99Very Low
COMU2,6-Dimethylpyridine (DMP)>99Very Low
DEPBT2,4,6-Trimethylpyridine (TMP)>99Very Low
DEPBT2,6-Dimethylpyridine (DMP)>99Very Low

Experimental Protocols

This protocol is designed for manual synthesis on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Materials and Reagents
  • Rink Amide resin (or other suitable resin for peptide amides)

  • Fmoc-protected amino acids (including Fmoc-2-Amino-2-(p-tolyl)acetic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling Reagent: COMU or DEPBT

  • Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Resin Preparation
  • Place the desired amount of resin (e.g., 167 mg for a 0.6 mmol/g loading resin to achieve 0.1 mmol scale) in a fritted syringe reaction vessel.

  • Add DMF (approximately 10 mL/g of resin) to swell the resin.

  • Gently agitate for at least 1 hour.

  • Drain the DMF.

Protocol 2: Iterative Synthesis Cycle

This cycle is repeated for each amino acid in the peptide sequence.

Step A: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate for 5 minutes. Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Step B: Amino Acid Coupling (Critical Step for this compound)

  • In a separate vial, dissolve Fmoc-2-Amino-2-(p-tolyl)acetic acid (3 equivalents, 0.3 mmol) and COMU or DEPBT (3 equivalents, 0.3 mmol) in DMF.

  • Add TMP or DMP (6 equivalents, 0.6 mmol) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For standard amino acids, a shorter coupling time (1-2 hours) is often sufficient.[1]

Step C: Kaiser Test

  • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • A blue color indicates an incomplete reaction. If the test is positive, repeat the coupling step. A yellow/colorless result indicates a complete reaction.[1]

Protocol 3: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the resin with DCM.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the solution to separate the resin and collect the filtrate containing the crude peptide.

Protocol 4: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, COMU/DEPBT, TMP/DMP) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Incomplete Wash2 DMF Wash KaiserTest->Wash2 Complete Wash2->Deprotection Couple Next Amino Acid FinalDeprotection Final Fmoc Removal Wash2->FinalDeprotection Sequence Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for manual Fmoc-based solid-phase peptide synthesis.

References

Application Notes and Protocols for the Quantification of 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-2-(p-tolyl)acetic acid, a synthetic amino acid of interest in pharmaceutical and chemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for the analysis of structurally similar aromatic and non-proteinogenic amino acids.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of aromatic amino acids.[1][2][3] This method relies on the inherent UV absorbance of the phenyl ring in the target analyte.

Quantitative Data Summary (Representative)

The following table summarizes typical performance characteristics for the HPLC-UV analysis of aromatic amino acids. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity Range1 - 500 µg/mL
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Experimental Protocol

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable buffer components)

  • 0.45 µm syringe filters

1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

1.3. Chromatographic Conditions

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition is 30:70 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (due to the phenyl ring absorbance)

  • Injection Volume: 10 µL

1.4. Sample Preparation

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the reference standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Curve Standards B->C D Filter all Solutions (0.45 µm) B->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 220 nm F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

HPLC-UV analysis workflow for this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since this compound is a chiral molecule, enantioselective quantification is often necessary, particularly in drug development. Chiral HPLC is the method of choice for separating and quantifying the individual enantiomers. The principles of this method are similar to standard HPLC, but a chiral stationary phase (CSP) is used.[4][5][6]

Quantitative Data Summary (Representative)

The performance characteristics for chiral HPLC are generally similar to standard HPLC, with the primary goal being the baseline separation of the enantiomers.

ParameterTypical Value
Enantiomeric Resolution (Rs)> 1.5
Linearity Range1 - 250 µg/mL for each enantiomer
Limit of Detection (LOD)0.1 - 0.5 µg/mL for each enantiomer
Limit of Quantification (LOQ)0.5 - 2 µg/mL for each enantiomer
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Experimental Protocol

2.1. Materials and Reagents

  • Racemic this compound

  • Enantiomerically pure standards (if available)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

2.2. Instrumentation

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H, or protein-based)

2.3. Chromatographic Conditions

  • Mobile Phase: A mixture of hexane and a polar organic modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape (e.g., 0.1% TFA). The exact ratio needs to be optimized for the specific CSP. A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2.4. Sample Preparation

  • Prepare a stock solution of the racemic compound and individual enantiomers (if available) in the mobile phase.

  • Prepare calibration standards for each enantiomer.

  • Dissolve the sample in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter.

2.5. Data Analysis

  • Identify the peaks corresponding to each enantiomer based on the injection of pure standards or by comparing with literature data for similar compounds.

  • Construct separate calibration curves for each enantiomer.

  • Quantify each enantiomer in the sample and determine the enantiomeric excess (e.e.).

Logical Relationship Diagram

Chiral_HPLC_Logic Analyte Racemic this compound Separation Differential Interaction leading to Separation Analyte->Separation CSP Chiral Stationary Phase (CSP) CSP->Separation MobilePhase Mobile Phase MobilePhase->Separation Enantiomer1 Enantiomer 1 Quantification Quantification of each Enantiomer Enantiomer1->Quantification Enantiomer2 Enantiomer 2 Enantiomer2->Quantification Separation->Enantiomer1 Separation->Enantiomer2

Principle of chiral separation by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices, such as biological fluids.[7][8][9]

Quantitative Data Summary (Representative)
ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Experimental Protocol

3.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., D-labeled this compound), if available.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (for sample extraction)

3.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 or HILIC column

3.3. LC Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 µL

3.4. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: These need to be optimized by infusing a standard solution of the analyte. For this compound (MW: 165.19), the precursor ion would be [M+H]+ at m/z 166.2. Product ions would result from fragmentation of the precursor.

  • Collision Energy and other parameters: Optimize for maximum signal intensity.

3.5. Sample Preparation (from plasma)

  • To 100 µL of plasma, add the internal standard.

  • Precipitate proteins by adding 300 µL of cold methanol.

  • Vortex and centrifuge at high speed.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Spike with Internal Standard B Protein Precipitation A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E LC Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration G->H I Concentration Calculation H->I

LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids are non-volatile, a derivatization step is mandatory to increase their volatility.[10][11][12]

Quantitative Data Summary (Representative)
ParameterTypical Value
Linearity Range1 - 200 µg/mL
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Experimental Protocol

4.1. Materials and Reagents

  • This compound reference standard

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Solvent for derivatization (e.g., acetonitrile)

  • Extraction solvent (e.g., ethyl acetate)

4.2. Instrumentation

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.3. Derivatization Procedure

  • Place a known amount of the dried sample or standard in a reaction vial.

  • Add the derivatization solvent (e.g., 100 µL acetonitrile).

  • Add the derivatization agent (e.g., 100 µL MTBSTFA).

  • Seal the vial and heat at 70-100 °C for 1-2 hours.

  • Cool the vial to room temperature before injection.

4.4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

4.5. Data Analysis

  • Identify the derivatized analyte peak by its retention time and mass spectrum.

  • Select characteristic ions for SIM mode to enhance sensitivity and selectivity.

  • Construct a calibration curve using derivatized standards.

  • Quantify the analyte in the sample.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Dry Sample/Standard B Add Derivatization Reagent A->B C Heat to Complete Reaction B->C D Inject into GC-MS C->D E GC Separation D->E F EI Ionization & MS Detection (SIM) E->F G Peak Integration F->G H Quantification G->H

GC-MS analysis workflow for this compound.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of 2-Amino-2-(p-tolyl)acetic acid. The method is applicable for both achiral purity assessment and chiral separation of its enantiomers, making it suitable for researchers, scientists, and professionals in drug development and quality control. The protocols provided herein describe a reversed-phase HPLC method for achiral analysis and a chiral HPLC method for enantiomeric separation.

Introduction

This compound is a chiral non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules can significantly impact their pharmacological and toxicological properties. Therefore, the development of reliable analytical methods to determine both the chemical purity and the enantiomeric excess is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amino acids.[1][2] This application note presents a detailed protocol for the analysis of this compound using both reversed-phase and chiral HPLC.

For general analysis of amino acids by HPLC, pre-column or post-column derivatization is often employed to enhance detection, especially for those lacking a strong chromophore.[3][4] Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethylchloroformate (FMOC), and phenylisothiocyanate (PITC).[5][6] However, aromatic amino acids like this compound possess inherent UV absorbance, which can allow for direct detection without derivatization.[3][7]

Chiral separation of amino acids can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8][9][10] This note will focus on a direct chiral separation approach.

Experimental Workflow

The overall workflow for the HPLC method development for this compound analysis is depicted below.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_achiral Achiral Purity Analysis cluster_chiral Chiral Separation cluster_data Data Analysis prep_std Prepare Standard Solutions (Racemic and Single Enantiomer) achiral_col Reversed-Phase Column (e.g., C18, C8) prep_std->achiral_col chiral_col Chiral Stationary Phase (e.g., CHIROBIOTIC T) prep_std->chiral_col prep_sample Prepare Sample Solution prep_sample->achiral_col prep_sample->chiral_col achiral_mp Mobile Phase Optimization (Acetonitrile/Water/Buffer) achiral_col->achiral_mp achiral_det UV Detection (e.g., 220 nm) achiral_mp->achiral_det achiral_val Method Validation (Linearity, Accuracy, Precision) achiral_det->achiral_val data_acq Data Acquisition achiral_det->data_acq chiral_mp Mobile Phase Screening (Polar Organic, Normal Phase) chiral_col->chiral_mp chiral_det UV Detection chiral_mp->chiral_det chiral_val Enantiomeric Purity Validation (Resolution, Enantiomeric Excess) chiral_det->chiral_val chiral_det->data_acq data_proc Peak Integration and Analysis data_acq->data_proc reporting Reporting Results data_proc->reporting

Caption: Workflow for HPLC Method Development of this compound.

Experimental Protocols

Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to determine the chemical purity of this compound by separating it from potential impurities.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent with UV detector
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil-C18)[11]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 10-90% B over 15 minutes, then 5 minutes at 90% B, and 5 minutes re-equilibration at 10% B
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Enantiomeric Separation by Chiral HPLC

This method is for the separation and quantification of the (R) and (S) enantiomers of this compound.

1. Materials and Reagents:

  • (R)-2-Amino-2-(p-tolyl)acetic acid reference standard

  • (S)-2-Amino-2-(p-tolyl)acetic acid reference standard

  • Racemic this compound

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetic Acid (glacial)

  • Triethylamine

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System HPLC system with UV detector
Column CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm[9]
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual solutions of the (R) and (S) enantiomers (0.1 mg/mL) and a solution of the racemic mixture (0.2 mg/mL) in the mobile phase.

  • Sample Solution: Prepare a solution of the sample at a concentration of 0.2 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Method Validation Summary

A summary of the key validation parameters for both methods is provided below. Full validation should be performed according to ICH guidelines.

Caption: Key validation parameters for the HPLC methods.

Expected Results and Data Presentation

The following tables summarize the expected chromatographic data for the analysis of this compound.

Table 1: Expected Retention Time and System Suitability for Achiral Analysis

AnalyteExpected Retention Time (min)Tailing FactorTheoretical Plates
This compound~ 8.5≤ 1.5> 2000

Table 2: Expected Retention Times and Resolution for Chiral Separation

EnantiomerExpected Retention Time (min)Resolution (Rs)
(S)-2-Amino-2-(p-tolyl)acetic acid~ 10.2> 1.5
(R)-2-Amino-2-(p-tolyl)acetic acid~ 11.5-

Conclusion

The HPLC methods detailed in this application note provide a reliable and robust approach for the analysis of this compound. The reversed-phase method is suitable for determining chemical purity, while the chiral method allows for the accurate determination of enantiomeric excess. These protocols can be readily implemented in a quality control or research laboratory setting to ensure the quality and stereochemical integrity of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of 2-Amino-2-(p-tolyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, experimental protocols, and potential applications, offering valuable insights for process development and optimization.

Introduction

This compound, also known as 4-methylphenylglycine, is a non-proteinogenic amino acid that serves as a crucial building block in organic synthesis. Its structural features make it a valuable precursor for the synthesis of a range of bioactive molecules. Notably, it is utilized as an intermediate in the creation of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents by inhibiting glutaminase (GLS1)[1]. It has also been used in the synthesis of phenylalanine ammonia-lyase inhibitors[2]. The industrial production of this amino acid is critical for ensuring a stable supply chain for the research and manufacturing of these potential therapeutics.

Two primary and well-established methods for the industrial-scale synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are amenable to large-scale production and utilize readily available starting materials.

Synthetic Routes and Mechanisms

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. The reaction proceeds in two main steps: the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile to a carboxylic acid[3][4]. For the synthesis of this compound, the starting aldehyde is p-tolualdehyde.

Reaction Scheme:

  • Step 1: α-Aminonitrile Formation p-Tolualdehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from a source like sodium cyanide) to yield 2-amino-2-(p-tolyl)acetonitrile.

  • Step 2: Hydrolysis The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to produce this compound.

The Bucherer-Bergs reaction is another robust method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate. This multi-component reaction involves heating an aldehyde or ketone with ammonium carbonate and a cyanide source. The resulting 5-substituted hydantoin is then hydrolyzed to the desired amino acid.

Reaction Scheme:

  • Step 1: Hydantoin Formation p-Tolualdehyde reacts with ammonium carbonate and a cyanide source (e.g., potassium cyanide) to form 5-(p-tolyl)hydantoin.

  • Step 2: Hydrolysis The 5-(p-tolyl)hydantoin is subsequently hydrolyzed, typically under basic conditions, to yield this compound.

Experimental Protocols

The following protocols are adapted from established industrial procedures for analogous compounds and are intended as a starting point for process optimization for the large-scale synthesis of this compound.

This protocol is adapted from a pilot-scale synthesis of a structurally similar compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, and is expected to be a good starting point for optimization[5].

3.1.1. α-Aminonitrile Formation

  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with p-tolualdehyde (e.g., 10 kg) and methanol (e.g., 40 L).

  • Cooling: Cool the mixture to 0-5 °C.

  • Ammonia and Cyanide Addition: Add a solution of ammonium chloride (e.g., 4.2 kg) in water (e.g., 10 L). Subsequently, slowly add a solution of sodium cyanide (e.g., 3.8 kg) in water (e.g., 10 L) over 2-3 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction: Stir the resulting slurry at 10-15 °C for approximately 24 hours.

3.1.2. Hydrolysis and Isolation

  • Acid Hydrolysis: Slowly add concentrated hydrochloric acid (e.g., 30 L) to the reaction mixture, controlling the addition to keep the temperature below 30 °C. Heat the mixture to 80-90 °C and maintain for 12 hours to complete the hydrolysis.

  • Precipitation: Cool the reaction mixture to 20-25 °C to precipitate the racemic this compound.

  • Filtration and Washing: Filter the solid product and wash with cold water (e.g., 2 x 10 L).

  • Drying: Dry the product under vacuum at 60 °C to a constant weight.

3.1.3. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture[6]. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

This protocol is based on the general principles of the Bucherer-Bergs reaction.

3.2.1. Hydantoin Formation

  • Reactor Setup: In a suitable pressure reactor, combine p-tolualdehyde, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol.

  • Reaction: Heat the mixture, for example, to 60-70 °C, for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC.

  • Isolation of Hydantoin: Upon completion, cool the reaction mixture and isolate the precipitated 5-(p-tolyl)hydantoin by filtration.

3.2.2. Hydrolysis of Hydantoin

  • Basic Hydrolysis: Treat the isolated hydantoin with a strong base, such as sodium hydroxide, and heat to reflux to open the hydantoin ring.

  • Acidification: After hydrolysis is complete, cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the product.

  • Filtration and Drying: Filter the precipitated this compound, wash with cold water, and dry.

Data Presentation

The following tables summarize expected parameters for the large-scale synthesis of this compound based on data for analogous processes. These values should be used as a baseline for process optimization.

Table 1: Key Process Parameters for Strecker Synthesis

ParameterValue/RangeNotes
α-Aminonitrile Formation
p-Tolualdehyde1.0 eqStarting material
Ammonium Chloride1.1 eqAmmonia source
Sodium Cyanide1.1 eqCyanide source
Temperature0-15 °CCritical for controlling side reactions
Reaction Time~24 hoursMonitor for completion
Hydrolysis
Hydrochloric AcidExcessFor complete hydrolysis
Temperature80-90 °CTo drive the reaction to completion
Reaction Time~12 hoursMonitor for completion
Overall Process
Expected Yield70-85%Based on analogous syntheses[7]
Expected Purity>95%After recrystallization

Table 2: Key Process Parameters for Bucherer-Bergs Reaction

ParameterValue/RangeNotes
Hydantoin Formation
p-Tolualdehyde1.0 eqStarting material
Potassium Cyanide1.5-2.0 eq
Ammonium Carbonate2.0-3.0 eq
Temperature60-70 °C
Reaction TimeSeveral hoursMonitor for completion
Hydrolysis
Sodium HydroxideExcessFor complete hydrolysis
TemperatureReflux
Reaction TimeSeveral hoursMonitor for completion
Overall Process
Expected Yield60-80%Dependent on optimization
Expected Purity>95%After purification

Mandatory Visualizations

Strecker_Synthesis_Workflow cluster_aminonitrile α-Aminonitrile Formation cluster_hydrolysis Hydrolysis & Isolation cluster_purification Purification p_tolualdehyde p-Tolualdehyde aminonitrile 2-Amino-2-(p-tolyl)acetonitrile p_tolualdehyde->aminonitrile ammonia Ammonia (from NH4Cl) ammonia->aminonitrile cyanide Cyanide (from NaCN) cyanide->aminonitrile product This compound (Crude) aminonitrile->product hcl HCl, Heat product->hcl recrystallization Recrystallization product->recrystallization final_product Pure Product (>95%) recrystallization->final_product

Caption: Workflow for the large-scale Strecker synthesis.

Bucherer_Bergs_Workflow cluster_hydantoin Hydantoin Formation cluster_hydrolysis Hydrolysis & Isolation p_tolualdehyde p-Tolualdehyde hydantoin 5-(p-tolyl)hydantoin p_tolualdehyde->hydantoin reagents KCN, (NH4)2CO3 reagents->hydantoin naoh NaOH, Heat hydantoin->naoh acidification Acidification naoh->acidification product This compound acidification->product

Caption: Workflow for the Bucherer-Bergs reaction.

Signaling_Pathway_Application amino_acid This compound thiadiazole 1,3,4-Thiadiazole Derivatives amino_acid->thiadiazole Synthesis glutaminase Glutaminase (GLS1) Inhibition thiadiazole->glutaminase Leads to cancer_cell Inhibition of Cancer Cell Growth glutaminase->cancer_cell

Caption: Application in the synthesis of potential anti-cancer agents.

References

Application Notes and Protocols: Synthesis and Evaluation of a Phenylalanine Ammonia-Lyase Inhibitor Derived from 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants and some microorganisms, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes. Due to its pivotal role, PAL is a significant target for the development of inhibitors that can modulate plant metabolism or act as potential therapeutic agents. Phenylglycine and its analogs have been identified as a promising class of PAL inhibitors. This document provides detailed protocols for the synthesis of a potential PAL inhibitor, [Amino(p-tolyl)methyl]phosphonic acid, using 2-Amino-2-(p-tolyl)acetic acid as a precursor, and for the evaluation of its inhibitory activity against PAL.

Data Presentation: Inhibitory Activity of Phenylglycine Analogues against Phenylalanine Ammonia-Lyase

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
2-Aminoindan-2-phosphonic acid (AIP)Parsley PAL-1 Isozyme7 ± 2 nM[1]
Substituted phenylglycine phosphonic analoguesPotato L-phenylalanine ammonia lyaseMicromolar range[2][3]
[Amino(p-tolyl)methyl]phosphonic acid L-phenylalanine ammonia lyase (Hypothetical) Micromolar range Based on analogues [2][3]

Experimental Protocols

Protocol 1: Synthesis of [Amino(p-tolyl)methyl]phosphonic Acid

This protocol describes a synthetic route to [Amino(p-tolyl)methyl]phosphonic acid, the phosphonic acid analogue of this compound, based on the principles of the Kabachnik-Fields and Mannich-type reactions.[4]

Materials:

  • p-Tolualdehyde

  • Aqueous Ammonia (25-30%)

  • Diethyl phosphite

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Dry Ice (solid CO₂)

  • Standard laboratory glassware and stirring equipment

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Diethyl [Amino(p-tolyl)methyl]phosphonate

  • In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) in ethanol.

  • Cool the solution in an ice bath and slowly add aqueous ammonia (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

  • Slowly add diethyl phosphite (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure to obtain the crude diethyl [amino(p-tolyl)methyl]phosphonate.

Step 2: Hydrolysis to [Amino(p-tolyl)methyl]phosphonic Acid

  • Suspend the crude diethyl [amino(p-tolyl)methyl]phosphonate in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the phosphonate esters.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point of the amino phosphonic acid using a solution of sodium hydroxide. The product will precipitate out of the solution.

  • Cool the mixture with a dry ice/acetone bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the purified [Amino(p-tolyl)methyl]phosphonic acid under vacuum.

Characterization:

The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Activity and Inhibition Assay

This protocol is adapted from commercially available PAL activity assay kits and can be used to determine the inhibitory potency of the synthesized compound.[5][6][7] The assay is based on the spectrophotometric measurement of the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.

Materials:

  • Purified Phenylalanine Ammonia-Lyase (PAL) enzyme

  • L-phenylalanine (substrate)

  • [Amino(p-tolyl)methyl]phosphonic acid (inhibitor)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.5)

  • UV-transparent 96-well microplate or quartz cuvettes

  • Microplate reader or spectrophotometer capable of reading absorbance at 290 nm

Procedure:

1. Preparation of Reagents:

  • PAL Enzyme Solution: Prepare a stock solution of PAL in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.

  • Substrate Solution: Prepare a stock solution of L-phenylalanine in Assay Buffer. A typical concentration range for the assay is 0.1 to 10 mM.

  • Inhibitor Solutions: Prepare a series of dilutions of [Amino(p-tolyl)methyl]phosphonic acid in Assay Buffer to determine the IC₅₀ or Kᵢ value.

2. Assay Procedure:

  • Set up the reactions in a 96-well microplate. For each inhibitor concentration, prepare a "Sample" and a "Blank" well.

  • Blank Wells: Add Assay Buffer and the corresponding concentration of the inhibitor.

  • Sample Wells: Add the PAL enzyme solution and the corresponding concentration of the inhibitor.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the L-phenylalanine substrate solution to all wells.

  • Immediately start monitoring the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Correct the reaction rates by subtracting the rate of the corresponding blank.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

  • To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

PAL_Inhibition_Pathway cluster_reaction PAL Catalyzed Reaction cluster_inhibition Competitive Inhibition L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Substrate Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Ammonia Ammonia PAL->Ammonia Inhibitor [Amino(p-tolyl)methyl] phosphonic acid Inhibitor->PAL Binds to Active Site

Caption: Mechanism of competitive inhibition of Phenylalanine Ammonia-Lyase.

Synthesis_Workflow cluster_synthesis Synthesis of [Amino(p-tolyl)methyl]phosphonic acid Start p-Tolualdehyde + Aqueous Ammonia + Diethyl phosphite Step1 Step 1: Kabachnik-Fields Reaction (Reflux in Ethanol) Start->Step1 Intermediate Diethyl [Amino(p-tolyl)methyl]phosphonate Step1->Intermediate Step2 Step 2: Acid Hydrolysis (Reflux in conc. HCl) Intermediate->Step2 Purification Purification (Precipitation & Filtration) Step2->Purification Final_Product [Amino(p-tolyl)methyl]phosphonic acid Purification->Final_Product

Caption: Workflow for the synthesis of the target PAL inhibitor.

Assay_Workflow cluster_assay PAL Inhibition Assay Workflow Preparation Prepare Enzyme, Substrate, & Inhibitor Solutions Incubation Pre-incubate Enzyme with Inhibitor Preparation->Incubation Reaction Initiate Reaction with Substrate (L-phenylalanine) Incubation->Reaction Measurement Measure Absorbance at 290 nm (trans-Cinnamic Acid formation) Reaction->Measurement Analysis Data Analysis: Calculate IC50 / Ki Measurement->Analysis

Caption: Experimental workflow for the PAL inhibition assay.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(p-tolyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active compounds. Its analysis is critical for quality control, pharmacokinetic studies, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of amino acids, direct GC-MS analysis is not feasible. Derivatization is a necessary sample preparation step to convert the amino acid into a volatile and thermally stable derivative, making it amenable to GC-MS analysis.[1] This document provides detailed application notes and protocols for the derivatization of this compound for subsequent GC-MS analysis. The primary derivatization techniques covered are silylation and acylation.

Principle of Derivatization for GC-MS

The goal of derivatization is to replace the active hydrogens in the polar functional groups (amino and carboxyl groups) of the amino acid with non-polar protecting groups. This chemical modification increases the volatility and thermal stability of the analyte, allowing it to be vaporized in the GC inlet and separated on the chromatographic column without degradation.[1] Common derivatization reactions for amino acids include silylation and acylation.[2]

Silylation: This is a widely used derivatization technique where active hydrogens are replaced by a trialkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly employed.[1][2] TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives.

Acylation: This method involves the reaction of the amino and carboxyl groups with an acylating agent, such as a chloroformate or an acid anhydride. Alkyl chloroformates, like ethyl chloroformate and isobutyl chloroformate, are frequently used and react with both the amino and carboxyl groups to form N-alkoxycarbonyl alkyl esters. This method offers the advantage of being rapid and can be performed under mild conditions.

Experimental Protocols

Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) derivatives of this compound.

Materials:

  • This compound standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Nitrogen gas, high purity

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.

  • Drying: If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.[3]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample. For improved reaction kinetics, 20 µL of anhydrous pyridine can be added as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70-100°C for 1-4 hours. The optimal temperature and time should be determined empirically. A common starting point is 80°C for 2 hours.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample can be directly injected into the GC-MS system.

Acylation using Isobutyl Chloroformate (iBCF)

This protocol outlines the derivatization of this compound using isobutyl chloroformate.

Materials:

  • This compound standard

  • Isobutyl Chloroformate (iBCF)

  • Isobutanol

  • Pyridine, anhydrous

  • Chloroform

  • Sodium bicarbonate solution (5% w/v)

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 0.1 M HCl).

  • Esterification: To 100 µL of the sample solution in a reaction vial, add 200 µL of isobutanol. Add 50 µL of anhydrous pyridine.

  • Acylation: Add 50 µL of isobutyl chloroformate dropwise while vortexing. The reaction is typically rapid and exothermic. Continue vortexing for 1 minute.

  • Extraction: Add 500 µL of chloroform and 500 µL of 5% sodium bicarbonate solution. Vortex thoroughly for 1 minute to extract the derivatized analyte into the organic phase and neutralize excess reagents.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the chloroform under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the two derivatization methods. These values are representative and may require optimization for specific experimental conditions and instrumentation.

Table 1: Comparison of Silylation and Acylation Derivatization Methods

ParameterSilylation (MTBSTFA)Acylation (iBCF)
Reaction Time 1 - 4 hours< 5 minutes
Reaction Temperature 70 - 100°CRoom Temperature
Sample Preparation Requires anhydrous conditionsTolerant to small amounts of water
Derivative Stability HighModerate
By-products Volatile and non-interferingRequires extraction to remove

Table 2: Hypothetical GC-MS Method Parameters and Performance

ParameterSilylation (TBDMS Derivative)Acylation (N-isobutoxycarbonyl isobutyl ester)
GC Column DB-5ms (30m x 0.25mm x 0.25µm)Chirasil-L-Val (25m x 0.25mm x 0.12µm)
Injection Mode SplitlessSplitless
Injector Temperature 280°C250°C
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min80°C (2 min), ramp to 220°C at 10°C/min
MS Ionization Electron Ionization (EI)Electron Ionization (EI)
Limit of Detection (LOD) ~10 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~15 ng/mL
Linearity (r²) > 0.995> 0.998
Reproducibility (RSD%) < 10%< 8%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Drying (if aqueous) Sample->Dry Silylation Silylation (e.g., MTBSTFA) Dry->Silylation Anhydrous Conditions Acylation Acylation (e.g., iBCF) Dry->Acylation Aqueous/Organic GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for GC-MS analysis of this compound.

Logical Relationship of Derivatization Methods

This diagram shows the relationship between the choice of derivatization method and key experimental considerations.

derivatization_logic cluster_methods Derivatization Choice cluster_considerations Key Considerations Analyte This compound Silylation Silylation Analyte->Silylation Acylation Acylation Analyte->Acylation Anhydrous Requires Anhydrous Conditions Silylation->Anhydrous High Sensitivity to Moisture Speed Reaction Speed Silylation->Speed Slower (Heating Required) Stability Derivative Stability Silylation->Stability High Acylation->Speed Fast (Room Temp) Acylation->Stability Moderate Chiral Chiral Separation Acylation->Chiral Amenable to Chiral Columns

Caption: Key factors influencing the choice of derivatization method.

Conclusion

Both silylation and acylation are effective derivatization techniques for the GC-MS analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. For routine analysis, acylation with chloroformates offers a rapid and robust method. For applications requiring high stability of the derivatives, silylation with reagents like MTBSTFA is a suitable alternative. It is recommended to optimize the derivatization conditions and GC-MS parameters for the specific analyte and matrix to achieve the best analytical performance. Furthermore, for enantiomeric separation, the use of a chiral capillary column, such as Chirasil-L-Val, is essential.[4][5]

References

experimental protocol for asymmetric synthesis of 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-natural amino acids are critical components in the development of novel pharmaceuticals, peptidomimetics, and chiral catalysts. 2-Amino-2-(p-tolyl)acetic acid, a derivative of glycine with a p-tolyl substituent, is a valuable building block in organic synthesis. Its chiral integrity is crucial for the biological activity and efficacy of the final products. This application note provides a detailed experimental protocol for the asymmetric synthesis of this compound via an asymmetric Strecker synthesis, employing a chiral auxiliary to induce stereoselectivity. This method offers a direct and efficient route to the enantiomerically enriched product.

Principle

The synthesis is based on the asymmetric Strecker reaction, a three-component condensation of an aldehyde, a cyanide source, and an amine, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] In this protocol, p-tolualdehyde serves as the aldehyde component. A chiral amine, (R)-phenylglycinol, is used as a chiral auxiliary to direct the stereoselective addition of the cyanide ion to the imine intermediate. The resulting diastereomeric α-aminonitriles can be separated, and subsequent hydrolysis affords the desired enantiomer of this compound.

Experimental Protocol

Materials and Equipment
  • p-Tolualdehyde

  • (R)-Phenylglycinol

  • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure

Step 1: Formation of the Chiral Iminonitrile

  • In a well-ventilated fume hood, dissolve p-tolualdehyde (1.0 eq) and (R)-phenylglycinol (1.0 eq) in methanol (5 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding chiral imine.

  • In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water or use trimethylsilyl cyanide (1.2 eq). Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Cool the imine solution to 0 °C in an ice bath.

  • Slowly add the cyanide solution dropwise to the imine solution over a period of 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 24 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the diastereomeric α-aminonitriles may form. The mixture can be concentrated under reduced pressure to facilitate precipitation.

  • Isolate the solid product by filtration, wash with cold methanol, and dry under vacuum. The diastereomeric ratio can be determined by ¹H NMR spectroscopy. If necessary, the diastereomers can be separated by fractional crystallization or chromatography.

Step 2: Hydrolysis of the α-Aminonitrile and Removal of the Chiral Auxiliary

  • Suspend the obtained α-aminonitrile (1.0 eq) in 6 M aqueous HCl (10 mL per mmol of nitrile).

  • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The hydrolysis of the nitrile to a carboxylic acid and the cleavage of the chiral auxiliary will occur.

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove the cleaved chiral auxiliary (phenylglycinol). The aqueous layer contains the hydrochloride salt of the desired amino acid.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound (typically around pH 6) using a 2 M NaOH solution.

  • The amino acid will precipitate out of the solution.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the purified this compound under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of this compound based on similar preparations.[4]

StepProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Ratio (d.r.)
1. Strecker ReactionDiastereomeric α-aminonitriles75-90->95:5
2. Hydrolysis & Purification(R) or (S)-2-Amino-2-(p-tolyl)acetic acid80-95>98-

Workflow and Pathway Diagrams

Asymmetric_Strecker_Synthesis p_tolualdehyde p-Tolualdehyde imine_formation Imine Formation p_tolualdehyde->imine_formation chiral_auxiliary (R)-Phenylglycinol chiral_auxiliary->imine_formation chiral_imine Chiral Imine imine_formation->chiral_imine strecker_reaction Strecker Reaction (Cyanide Addition) chiral_imine->strecker_reaction cyanide Cyanide Source (NaCN or TMSCN) cyanide->strecker_reaction aminonitrile Diastereomeric α-Aminonitriles strecker_reaction->aminonitrile separation Diastereomer Separation (Optional) aminonitrile->separation hydrolysis Acid Hydrolysis (HCl, Reflux) aminonitrile->hydrolysis Direct Hydrolysis pure_aminonitrile Pure Diastereomer separation->pure_aminonitrile pure_aminonitrile->hydrolysis product_HCl Amino Acid Hydrochloride hydrolysis->product_HCl neutralization Neutralization (NaOH) product_HCl->neutralization final_product This compound neutralization->final_product

Caption: Experimental workflow for the asymmetric synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Sodium cyanide and trimethylsilyl cyanide are extremely toxic and should be handled with utmost care. Always wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available.

  • Concentrated acids and bases are corrosive. Handle with care.

  • The reaction should be performed by trained personnel only.

Conclusion

This application note provides a reliable and detailed protocol for the asymmetric synthesis of this compound. The use of a chiral auxiliary in the Strecker reaction allows for high diastereoselectivity, leading to an enantiomerically enriched final product. This method is scalable and provides a practical route for obtaining this important chiral building block for research and development in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(p-tolyl)acetic acid. This valuable non-proteinogenic amino acid is a key building block in the development of various pharmaceuticals. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs synthesis. The Strecker synthesis involves a one-pot reaction of p-tolualdehyde, a cyanide source, and an ammonia source to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid. The Bucherer-Bergs reaction first produces a hydantoin intermediate from p-tolualdehyde, a cyanide source, and ammonium carbonate, which is subsequently hydrolyzed to yield the final product.

Q2: Which synthesis method generally provides a higher yield?

A2: Both the Strecker and Bucherer-Bergs syntheses can be optimized to provide good to excellent yields. The yield is highly dependent on the specific reaction conditions, purity of reagents, and efficiency of the work-up and purification steps. For a comparative overview of potential yields under various conditions, please refer to the data tables in the "Data Presentation" section.

Q3: What are the primary safety concerns when performing these syntheses?

A3: A critical safety concern for both methods is the use of highly toxic cyanide salts (e.g., sodium cyanide or potassium cyanide).[1] These reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also crucial to have a cyanide poisoning antidote kit readily available and to be familiar with its use. The hydrolysis steps often involve strong acids or bases, which also require careful handling.

Q4: How can I obtain an enantiomerically pure form of this compound?

A4: The classical Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid. To obtain a specific enantiomer, a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. Alternatively, enzymatic kinetic resolution can be employed, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. Asymmetric synthesis variants of the Strecker reaction using a chiral auxiliary can also be employed to directly produce an enantiomerically enriched product.

Q5: What are common impurities I might encounter and how can they be removed?

A5: Common impurities may include unreacted starting materials (p-tolualdehyde), intermediate products (e.g., the corresponding hydantoin in the Bucherer-Bergs synthesis if hydrolysis is incomplete), and side-products from competing reactions. Purification is typically achieved through recrystallization from a suitable solvent system, such as a water/ethanol mixture. In some cases, residual acetic acid from acetylation protection steps may be present and can be removed by washing with a dilute basic solution.

Troubleshooting Guides

Strecker Synthesis Troubleshooting
Issue IDProblemPotential CausesRecommended Actions
SS-YLD-01Low Yield of α-Aminonitrile- Incomplete imine formation. - Low reactivity of the cyanide source. - Suboptimal reaction temperature.- Ensure anhydrous conditions for imine formation. - Use a fresh, high-purity cyanide salt. - Optimize the reaction temperature; for p-tolualdehyde, a temperature of 20-40°C is often effective.
SS-YLD-02Low Yield of Amino Acid after Hydrolysis- Incomplete hydrolysis of the nitrile. - Degradation of the product under harsh hydrolysis conditions.- Increase the reaction time or temperature of the hydrolysis step. - Consider using a milder hydrolysis method, such as a two-stage hydrolysis (acidic then basic).
SS-PUR-01Presence of p-tolualdehyde in the Final Product- Incomplete conversion during the aminonitrile formation.- Optimize the stoichiometry of reagents, ensuring a slight excess of the ammonia and cyanide sources. - Purify the crude product by recrystallization.
SS-PUR-02Formation of Side Products- Competing Cannizzaro reaction of the aldehyde. - Polymerization of the starting materials or intermediates.- Maintain a controlled temperature during the reaction. - Ensure efficient stirring to prevent localized high concentrations of reagents.
Bucherer-Bergs Synthesis Troubleshooting
Issue IDProblemPotential CausesRecommended Actions
BB-YLD-01Low Yield of 5-(p-tolyl)hydantoin- Incorrect pH of the reaction mixture. - Suboptimal temperature. - Inefficient mixing of the multiphasic reaction.- Maintain a pH of 8-9 using the ammonium carbonate buffer.[1] - Optimize the reaction temperature, typically between 60-80°C.[2] - Use a suitable solvent like aqueous ethanol and ensure vigorous stirring.
BB-YLD-02Low Yield of Amino Acid after Hydrolysis- Incomplete hydrolysis of the hydantoin ring. - Ring-opening and re-closure of the hydantoin under certain conditions.- Use a sufficiently strong base (e.g., NaOH or Ba(OH)₂) and ensure a sufficiently long reaction time at elevated temperatures for complete hydrolysis.
BB-PUR-01Difficulty in Precipitating the Hydantoin- The hydantoin may be too soluble in the reaction mixture.- After the reaction, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin.
BB-PUR-02Presence of Unreacted p-tolualdehyde- Incomplete initial reaction.- Ensure the correct molar ratios of reactants are used (typically 1:2:2 of aldehyde:cyanide:ammonium carbonate).[1]

Data Presentation

Table 1: Comparative Yields of this compound Synthesis Methods
Synthesis MethodKey ReagentsTypical Yield Range (%)Key AdvantagesKey Disadvantages
Strecker Synthesis p-tolualdehyde, NH₄Cl, NaCN60 - 85%One-pot reaction, readily available starting materials.Use of highly toxic cyanide, formation of racemic product.
Bucherer-Bergs Synthesis p-tolualdehyde, (NH₄)₂CO₃, NaCN65 - 90% (for hydantoin)Generally good yields for the hydantoin intermediate, which is often crystalline and easy to purify.Two-step process, hydrolysis of the hydantoin can be challenging.
Asymmetric Strecker Synthesis p-tolualdehyde, chiral amine, cyanide source50 - 75%Direct synthesis of an enantiomerically enriched product.Requires a stoichiometric amount of a often expensive chiral auxiliary.
Enzymatic Resolution Racemic this compound, specific enzyme40 - 50% (for one enantiomer)High enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50% for the desired enantiomer, requires an additional separation step.

Note: Yields are indicative and can vary significantly based on the specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

Materials:

  • p-Tolualdehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

Step 1: Formation of α-Amino-p-tolylacetonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Add p-tolualdehyde to the solution, followed by methanol.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium cyanide in deionized water to the stirred mixture. Caution: Sodium cyanide is highly toxic.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of the α-aminonitrile may result in a precipitate.

Step 2: Hydrolysis to this compound

  • Carefully add concentrated hydrochloric acid to the reaction mixture from Step 1.

  • Heat the mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a concentrated sodium hydroxide solution to a pH of approximately 6-7. The amino acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

Protocol 2: Bucherer-Bergs Synthesis of this compound

Materials:

  • p-Tolualdehyde

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Sodium cyanide (NaCN)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

Step 1: Synthesis of 5-(p-tolyl)hydantoin

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolualdehyde, ammonium carbonate, and sodium cyanide in a mixture of ethanol and water. A typical molar ratio of aldehyde:cyanide:carbonate is 1:2:2.[1]

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 5-(p-tolyl)hydantoin.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Hydrolysis to this compound

  • In a round-bottom flask, suspend the 5-(p-tolyl)hydantoin in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the hydrolysis is complete (can be monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with concentrated hydrochloric acid to a pH of approximately 6-7 to precipitate the amino acid.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

Mandatory Visualization

Strecker_Synthesis_Workflow Start p-Tolualdehyde + NH4Cl + NaCN Aminonitrile_Formation Formation of α-Amino-p-tolylacetonitrile Start->Aminonitrile_Formation Hydrolysis Acid Hydrolysis Aminonitrile_Formation->Hydrolysis Neutralization Neutralization (pH 6-7) Hydrolysis->Neutralization Purification Recrystallization Neutralization->Purification End This compound Purification->End

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer_Bergs_Workflow Start p-Tolualdehyde + (NH4)2CO3 + NaCN Hydantoin_Formation Formation of 5-(p-tolyl)hydantoin Start->Hydantoin_Formation Hydrolysis Base Hydrolysis Hydantoin_Formation->Hydrolysis Neutralization Neutralization (pH 6-7) Hydrolysis->Neutralization Purification Recrystallization Neutralization->Purification End This compound Purification->End

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Stoichiometry Problem->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time, pH) Problem->Check_Conditions Check_Workup Review Work-up and Purification Procedures Problem->Check_Workup Optimize_Reagents Use fresh reagents, adjust stoichiometry Check_Reagents->Optimize_Reagents Optimize_Conditions Systematically vary conditions Check_Conditions->Optimize_Conditions Optimize_Workup Modify extraction or recrystallization solvent Check_Workup->Optimize_Workup Success Improved Yield/Purity Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: A logical approach to troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-2-(p-tolyl)acetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a substituted phenylglycine, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: If your crude product was synthesized via a Strecker reaction, common impurities may include unreacted starting materials like p-tolualdehyde, cyanide salts, and ammonium salts. Side products such as the corresponding α-aminonitrile, which is an intermediate in the Strecker synthesis, may also be present.[1]

Q3: How can I assess the purity of my this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust method for determining the purity of your compound.[2] For chiral purity analysis, chiral HPLC or chiral capillary electrophoresis can be employed.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Issue IDProblemPotential CausesRecommended Actions
REC-01The compound does not dissolve in the hot recrystallization solvent.- The solvent is not appropriate for the compound. - Insufficient solvent is being used.- Perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, isopropanol, or mixtures). - Gradually add more hot solvent until the compound dissolves.
REC-02The compound precipitates out of the hot solution too quickly.- The solution is supersaturated. - The solution cooled too rapidly.- Add a small amount of hot solvent to redissolve the precipitate and allow it to cool more slowly. - Use a heated funnel during filtration.
REC-03No crystals form upon cooling.- The solution is not sufficiently concentrated. - The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration. - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise. - Scratch the inside of the flask with a glass rod to induce nucleation.
REC-04The purified crystals are colored.- Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
REC-05Low recovery of the purified product.- Too much solvent was used. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Concentrate the mother liquor to obtain a second crop of crystals.
Column Chromatography Issues
Issue IDProblemPotential CausesRecommended Actions
CHR-01Poor separation of the desired compound from impurities.- Inappropriate stationary phase or mobile phase. - Column overloading.- For amino acids, ion-exchange chromatography is often effective.[3] - Optimize the mobile phase composition through small-scale TLC analysis. - Reduce the amount of crude material loaded onto the column.
CHR-02The compound is not eluting from the column.- The mobile phase is not polar enough. - The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. - For ion-exchange chromatography, adjust the pH or ionic strength of the elution buffer.
CHR-03Tailing of the product peak.- Interactions between the amino acid and the silica gel.- Add a small amount of a competitive base, like triethylamine, or an acid, like acetic acid, to the mobile phase to improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous-Organic Solvent System

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a 1:1 ethanol/water mixture and heat the solution gently with stirring. Continue to add small portions of the hot solvent mixture until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Acid-Base Extraction

This method is effective for separating the amphoteric amino acid from neutral organic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Acidic Extraction: Transfer the ether solution to a separatory funnel and extract with 1 M HCl. The amino acid will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer.

  • Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring to adjust the pH to the isoelectric point of this compound (around pH 6). The purified amino acid will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_dry Dry Crystals rec_isolate->rec_dry rec_pure Pure Product rec_dry->rec_pure

Caption: A typical workflow for the purification of this compound by recrystallization.

acid_base_extraction start Crude Product in Organic Solvent extract Extract with Aqueous Acid (e.g., HCl) start->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Amino Acid Salt) separate->aqueous organic Organic Layer (Neutral Impurities) separate->organic precipitate Adjust pH to Isoelectric Point aqueous->precipitate isolate Isolate Precipitate (Filtration) precipitate->isolate pure Pure Amino Acid isolate->pure

References

common side reactions in the synthesis of 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(p-tolyl)acetic acid. It provides troubleshooting guidance for common side reactions and frequently asked questions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common Strecker or Bucherer-Bergs synthetic routes.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed.

  • For Strecker Synthesis:

    • Incomplete imine formation: The initial reaction between p-tolualdehyde and ammonia to form the imine is crucial. Ensure anhydrous conditions and consider the use of a dehydrating agent.

    • Inefficient cyanide addition: The nucleophilic attack of the cyanide ion on the iminium ion is a key step. Ensure the cyanide salt is fully dissolved and the reaction temperature is optimized.[1][2]

    • Incomplete hydrolysis of the aminonitrile: The final hydrolysis of 2-amino-2-(p-tolyl)acetonitrile to the carboxylic acid can be slow and require harsh conditions, which may lead to degradation of the product.[3] Consider optimizing the acid or base concentration and the reaction temperature and time.

  • For Bucherer-Bergs Synthesis:

    • Suboptimal pH: The reaction is sensitive to pH. A pH range of 8-9 is generally recommended to prevent the degradation of cyanide under strongly alkaline conditions and to avoid hindering cyanohydrin formation in acidic conditions.[4]

    • Incorrect reagent ratios: A molar ratio of 1:2:2 for the aldehyde:cyanide:(NH₄)₂CO₃ is often optimal. Excess cyanide can lead to side products.[4]

    • Incomplete hydrolysis of the hydantoin: Similar to the Strecker synthesis, the hydrolysis of the intermediate 5-(p-tolyl)hydantoin can be challenging. Strong acidic or basic conditions are typically required, which can also lead to product degradation if not carefully controlled.

Q2: I am observing significant amounts of an unknown impurity in my final product. What are the likely side products?

A2: The formation of impurities is a common challenge. The identity of the side product depends on the reaction conditions and the synthetic route.

  • Unreacted Starting Materials: Incomplete conversion of p-tolualdehyde is a common source of impurities.

  • Over-alkylation: In the Bucherer-Bergs reaction, excess cyanide can potentially lead to the formation of undesired alkylated byproducts.[4]

  • Formation of Amide Intermediate: During the hydrolysis of the nitrile (from Strecker) or hydantoin (from Bucherer-Bergs), incomplete hydrolysis can result in the presence of 2-amino-2-(p-tolyl)acetamide as an impurity.

  • Decarboxylation Product: Phenylacetic acid derivatives can undergo decarboxylation, especially at elevated temperatures. This would lead to the formation of 1-methyl-4-(aminomethyl)benzene.

  • Oxidation Products: p-Tolualdehyde is susceptible to oxidation to p-toluic acid, which could be carried through the synthesis.

Q3: How can I minimize the formation of these side products?

A3: Careful control of reaction parameters is key to minimizing side product formation.

  • Control of Stoichiometry: Use precise molar ratios of reactants as recommended in established protocols to avoid excess of any single reactant, which could lead to side reactions.[4]

  • pH Control: For the Bucherer-Bergs synthesis, maintaining the pH in the optimal range of 8-9 is critical.[4]

  • Temperature Management: Avoid excessive temperatures, especially during the hydrolysis step, to minimize decarboxylation and other degradation reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the starting aldehyde.

  • Purification: Effective purification of the final product is essential. Recrystallization is a common method for purifying amino acids.

Q4: What are the best practices for the hydrolysis of the aminonitrile or hydantoin intermediate?

A4: The hydrolysis step is often the most challenging part of the synthesis.

  • Acid Hydrolysis: Concentrated hydrochloric acid is commonly used. The reaction often requires heating for several hours. It is important to monitor the reaction progress to avoid prolonged heating, which can lead to degradation.

  • Base Hydrolysis: Strong bases like sodium hydroxide can also be used. However, this may require careful neutralization to isolate the amino acid at its isoelectric point.

  • Monitoring the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the desired amino acid. This will help in determining the optimal reaction time and preventing the formation of degradation products.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction Synthetic Route Potential Cause Mitigation Strategy
Incomplete Reaction Strecker & Bucherer-BergsInsufficient reaction time or temperature.Monitor reaction progress (TLC, HPLC) and optimize reaction conditions.
Over-alkylation Bucherer-BergsExcess cyanide.[4]Use a 1:2:2 molar ratio of aldehyde:cyanide:(NH₄)₂CO₃.[4]
Reactant Degradation Bucherer-BergsNon-optimal pH (too high or too low).[4]Maintain pH in the range of 8-9.[4]
Amide Formation Strecker & Bucherer-BergsIncomplete hydrolysis of nitrile or hydantoin.Ensure complete hydrolysis by optimizing acid/base concentration, temperature, and time.
Decarboxylation Strecker & Bucherer-BergsHigh temperatures during hydrolysis or workup.Avoid excessive heating; use the lowest effective temperature for hydrolysis.
Oxidation of Aldehyde Strecker & Bucherer-BergsPresence of oxygen.Perform the reaction under an inert atmosphere (e.g., nitrogen).

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Strecker synthesis. This protocol is adapted from general procedures for the synthesis of α-arylglycines and should be optimized for specific laboratory conditions.

Part 1: Synthesis of 2-Amino-2-(p-tolyl)acetonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add p-tolualdehyde (1.0 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium cyanide (1.05 eq) in deionized water to the stirred mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of a precipitate (the α-aminonitrile) may be observed.

  • The crude 2-amino-2-(p-tolyl)acetonitrile can be extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure. However, for the subsequent hydrolysis, the crude reaction mixture can often be used directly.

Part 2: Hydrolysis of 2-Amino-2-(p-tolyl)acetonitrile to this compound

  • To the crude 2-amino-2-(p-tolyl)acetonitrile (or the reaction mixture from Part 1), add concentrated hydrochloric acid (a significant excess, e.g., 5-10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the aminonitrile is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product, this compound hydrochloride, may precipitate upon cooling. If not, the solution can be concentrated under reduced pressure.

  • To isolate the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) using a base such as ammonium hydroxide or sodium hydroxide.

  • The precipitated this compound can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final pure amino acid.

Visualizations

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Synthesis cluster_solutions Potential Solutions LowYield Low Yield of this compound IncompleteImine Incomplete Imine Formation LowYield->IncompleteImine InefficientCyanide Inefficient Cyanide Addition LowYield->InefficientCyanide IncompleteHydrolysisNitrile Incomplete Nitrile Hydrolysis LowYield->IncompleteHydrolysisNitrile SuboptimalpH Suboptimal pH LowYield->SuboptimalpH IncorrectRatios Incorrect Reagent Ratios LowYield->IncorrectRatios IncompleteHydrolysisHydantoin Incomplete Hydantoin Hydrolysis LowYield->IncompleteHydrolysisHydantoin Anhydrous Use Anhydrous Conditions IncompleteImine->Anhydrous OptimizeTemp Optimize Temperature InefficientCyanide->OptimizeTemp OptimizeConc Optimize Acid/Base Concentration & Time IncompleteHydrolysisNitrile->OptimizeConc MonitorReaction Monitor with TLC/HPLC IncompleteHydrolysisNitrile->MonitorReaction ControlpH Maintain pH 8-9 SuboptimalpH->ControlpH ControlRatios Use 1:2:2 Molar Ratio IncorrectRatios->ControlRatios IncompleteHydrolysisHydantoin->OptimizeConc IncompleteHydrolysisHydantoin->MonitorReaction

Caption: Troubleshooting workflow for low reaction yield.

General Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions pTolualdehyde p-Tolualdehyde Intermediate Intermediate (Aminonitrile or Hydantoin) pTolualdehyde->Intermediate Strecker or Bucherer-Bergs Oxidation Oxidation pTolualdehyde->Oxidation O₂ Product This compound Intermediate->Product Hydrolysis Amide Amide Formation Intermediate->Amide Incomplete Hydrolysis Decarboxylation Decarboxylation Product->Decarboxylation Heat pToluicAcid pToluicAcid Oxidation->pToluicAcid p-Toluic Acid AmineProduct AmineProduct Decarboxylation->AmineProduct 1-methyl-4-(aminomethyl)benzene AmideProduct AmideProduct Amide->AmideProduct 2-amino-2-(p-tolyl)acetamide

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: Optimizing Derivatization of 2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful derivatization of 2-Amino-2-(p-tolyl)acetic acid. This non-proteinogenic, sterically hindered amino acid presents unique challenges, and this guide offers troubleshooting advice, detailed protocols, and optimized reaction conditions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

A1: Derivatization is often essential for the analysis and application of this compound for several key reasons:

  • Improved Volatility: For Gas Chromatography (GC) analysis, the polar amine and carboxylic acid functional groups must be derivatized to form more volatile compounds.[1]

  • Enhanced Chromatographic Separation: Derivatization can significantly improve peak shape and resolution in both GC and High-Performance Liquid Chromatography (HPLC).[2]

  • Increased Detector Sensitivity: Most amino acids, including this one, lack a strong chromophore, making them difficult to detect with UV-Vis or fluorescence detectors.[3] Attaching a chromophoric or fluorophoric tag via derivatization dramatically enhances detection sensitivity.[2][3]

  • Chiral Resolution: To separate the (R) and (S) enantiomers, derivatization with a chiral agent forms diastereomers that can be resolved on a standard achiral HPLC column.[4]

Q2: What are the main challenges when derivatizing a sterically hindered amino acid like this compound?

A2: The p-tolyl group creates significant steric hindrance around the chiral center. This can lead to slow reaction rates and low yields when using standard derivatization or peptide coupling methods.[5][6] Overcoming this often requires specialized coupling reagents or more forcing reaction conditions.[6]

Q3: My this compound has poor solubility in my reaction solvent. What can I do?

A3: Poor solubility in organic solvents is a common issue for amino acids due to their zwitterionic nature.[7][8] To improve solubility, consider these strategies:

  • pH Adjustment: The compound's charge state is pH-dependent. Adjusting the pH away from its isoelectric point can significantly increase solubility in aqueous or protic solvents.[8][9]

  • Co-solvent Systems: Introduce a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to help solvate the molecule.[8]

  • Salt Formation: Converting the amino acid to its corresponding salt (e.g., hydrochloride or sodium salt) can dramatically improve solubility in certain solvents.[8]

Q4: Which derivatization reagents are suitable for HPLC analysis?

A4: For pre-column derivatization in HPLC, several reagents are commonly used to react with the primary amine:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent adducts.[3][10] However, these derivatives can be unstable.[10]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[11][12] It is often used in combination with OPA for comprehensive amino acid analysis.[11][12]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A widely used reagent that forms highly stable fluorescent derivatives with both primary and secondary amines.[12]

  • Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amino acids to form stable derivatives, but the sample preparation can be intricate.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Steric Hindrance For peptide couplings, conventional reagents like DCC may be inefficient.[6] Use specialized coupling reagents designed for hindered amino acids, such as HATU, PyBOP, or benzotriazole-activated esters.[5][6][13] Consider increasing the reaction time or temperature, but monitor for side reactions.
Incomplete Derivatization Ensure a sufficient molar excess (typically 4-6x) of the derivatizing reagent is used to drive the reaction to completion. Confirm the concentration of your starting material and reagent solutions.
Reagent Degradation Some derivatizing agents (e.g., OPA) have limited stability.[14] Prepare fresh reagent solutions daily and store them under recommended conditions.[15]
Poor Solubility The starting material must be fully dissolved for the reaction to proceed efficiently. Use co-solvents (e.g., Acetonitrile, DMSO) or adjust the pH as described in the FAQs.[8][14]
Incorrect pH Many derivatization reactions are pH-sensitive. For example, FMOC and OPA reactions are typically performed under basic conditions (pH 9-10.2).[16][17] Ensure your buffer system maintains the optimal pH throughout the reaction.

Issue 2: Poor Reproducibility

Possible Cause Troubleshooting Steps
Inconsistent Reaction Time For reactions like FMOC derivatization, timing is critical. Use a timer and consider quenching the reaction to ensure consistent results. Terminating the reaction by adding a volatile acid can prevent further byproduct formation and stabilize the derivative.[16]
Moisture Sensitivity Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[1] Ensure all glassware is dry and use anhydrous solvents.
Variable Temperature Use a temperature-controlled water bath or heating block to maintain a consistent reaction temperature.
Sample Carry-over (HPLC) If you observe ghost peaks or inconsistent results in sequential HPLC runs, implement aggressive wash solutions for the injector and column to prevent carry-over.[16]

Quantitative Data Summary

The tables below provide starting points for reaction optimization. Conditions may need to be adjusted based on your specific substrate and experimental setup.

Table 1: Recommended Co-solvents for Improving Solubility

SolventTypeReported Solubility of Similar Amino AcidsNotes
DMSO Polar Aprotic2 mg/mL for (R)-2-Amino-2-(4-chlorophenyl)acetic acid (may require warming)[8]Excellent for dissolving zwitterionic compounds.
DMF Polar AproticOften used in peptide synthesis with hindered amino acids.Ensure high purity as impurities can interfere with reactions.
Methanol/Ethanol Polar ProticGenerally good solvents for amino acids.[8]Solubility decreases as the hydrophobicity of the alcohol increases (Methanol > Ethanol > Propanol).[18]
Acetonitrile Polar AproticSlightly soluble (0.1-1 mg/mL) for this compound.[19]Often used in HPLC mobile phases and as a reaction co-solvent.

Table 2: Typical Conditions for Amine Derivatization Reagents

ReagentReaction pHTypical Reaction TimeDetectionKey Characteristics
OPA/Thiol ~10.2[17]~2 minutes[10]FluorescenceReacts only with primary amines; derivatives can be unstable.[10][12]
FMOC-Cl ~9.0[16]20-30 minutesFluorescenceReacts with primary and secondary amines; forms stable derivatives.[11]
AQC 8.5 - 101-10 minutesFluorescence / UVReacts with primary and secondary amines; stable derivatives.[12]
PITC Alkaline~20 minutesUVStable derivatives but requires intricate sample prep and anhydrous conditions.[12]

Experimental Protocols & Workflows

Protocol 1: General Amine Protection with Boc Anhydride (Boc₂O)

This protocol describes the protection of the primary amine, a common first step before further modification of the carboxylic acid.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM) or a mixture with a co-solvent like DMF)

  • Base (e.g., Triethylamine (NEt₃) or Sodium Bicarbonate)[20]

  • Water

Procedure:

  • Suspend this compound in the chosen solvent system.

  • Add 1.5 to 2.0 equivalents of the base, followed by 1.1 to 1.5 equivalents of Boc₂O.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Due to steric hindrance, this reaction may require several hours to overnight.

  • Upon completion, quench the reaction by adding water.

  • If using an organic solvent like DCM, extract the product. Acidify the aqueous layer and extract again to ensure full recovery of the product.

  • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to isolate the N-Boc protected product.

Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol is for converting the carboxylic acid to its methyl or ethyl ester under acidic conditions. The amine group should be protected first (see Protocol 1).

Materials:

  • N-protected this compound

  • Alcohol (e.g., Methanol or Ethanol, in large excess)

  • Acid Catalyst (e.g., concentrated H₂SO₄ or HCl)[21]

Procedure:

  • Dissolve the N-protected amino acid in a large excess of the desired alcohol (the alcohol acts as both solvent and reagent).

  • Carefully add a catalytic amount of strong acid (e.g., a few drops of H₂SO₄).

  • Heat the mixture to reflux and stir for several hours. The reaction is an equilibrium, so a large excess of alcohol is used to drive it towards the product.[21]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer, filter, and evaporate the solvent to yield the ester product.

Visualized Workflows and Logic Diagrams

G General Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start with This compound dissolve Dissolve in appropriate solvent/co-solvent system start->dissolve add_reagents Add derivatizing reagent and catalyst/base dissolve->add_reagents react Incubate at optimal temperature and time add_reagents->react quench Quench reaction (e.g., add acid) react->quench workup Perform workup/ extraction quench->workup analyze Analyze by HPLC or GC-MS workup->analyze end End analyze->end

Caption: A general experimental workflow for derivatization.

G Troubleshooting Low Yield start Low Product Yield Observed check_sol Is starting material fully dissolved? start->check_sol check_reagent Is reagent in sufficient molar excess (4-6x)? check_sol->check_reagent Yes improve_sol Improve solubility: - Use co-solvent (DMSO/DMF) - Adjust pH check_sol->improve_sol No check_cond Are reaction conditions (pH, temp) optimal? check_reagent->check_cond Yes inc_reagent Increase amount of derivatizing reagent. Use fresh reagent. check_reagent->inc_reagent No check_steric Is steric hindrance a likely issue? check_cond->check_steric Yes opt_cond Optimize conditions: - Verify buffer pH - Adjust temperature/time check_cond->opt_cond No change_reagent Use reagents for hindered amines: - HATU, PyBOP for coupling - More forcing conditions check_steric->change_reagent Yes

Caption: A logical diagram for troubleshooting low product yield.

References

Technical Support Center: Enantiomeric Separation of 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of 2-Amino-2-(p-tolyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the enantiomeric separation of this compound?

A1: The primary methods for resolving racemic this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Enzymatic Kinetic Resolution (EKR): This technique utilizes the stereoselectivity of an enzyme, such as a lipase or acylase, to selectively catalyze a reaction on one of the enantiomers, allowing for the separation of the unreacted enantiomer or the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.

Q2: I am having trouble with the diastereomeric crystallization. The product is "oiling out" instead of crystallizing. What can I do?

A2: "Oiling out" occurs when the diastereomeric salt separates as a liquid instead of a solid. This can be caused by high concentrations, rapid cooling, or an inappropriate solvent. To troubleshoot this, you can:

  • Dilute the solution: Reducing the concentration of the diastereomeric salt can promote crystal formation.

  • Slow down the cooling process: Gradual cooling allows for the formation of an ordered crystal lattice.

  • Screen different solvents: The choice of solvent is critical. Experiment with solvents of varying polarity to find one that provides a suitable solubility difference between the diastereomers.

  • Use a seed crystal: Introducing a small crystal of the desired diastereomeric salt can induce crystallization.

Q3: My enzymatic resolution is showing low enantioselectivity (low ee%). How can I improve this?

A3: Low enantioselectivity in an enzymatic resolution can be addressed by optimizing the reaction conditions. Consider the following:

  • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme, although it may decrease the reaction rate.

  • Solvent: The choice of solvent can significantly influence the enzyme's conformation and, therefore, its selectivity. Screening different organic solvents or aqueous buffer systems is recommended.

  • Enzyme Selection: The initial enzyme may not be optimal. It is advisable to screen a variety of enzymes known for amino acid resolution, such as different lipases or acylases.

  • Reaction Monitoring: In a kinetic resolution, the enantiomeric excess of the remaining substrate is highest at around 50% conversion. Monitor the reaction progress closely and stop it at the optimal time to maximize the ee% of the desired enantiomer.

Q4: I am observing poor peak shape and resolution in my chiral HPLC analysis. What are the likely causes?

A4: Poor peak shape (e.g., tailing, fronting) and inadequate resolution in chiral HPLC can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your analyte. Screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type, ligand-exchange) is often necessary.

  • Sub-optimal Mobile Phase: The composition of the mobile phase is crucial. For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often required to improve peak shape and resolution.

  • Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate may improve resolution.

  • Temperature: Temperature can affect the chiral recognition mechanism. Using a column oven to control the temperature can improve reproducibility and may enhance separation.

  • Sample Overload: Injecting too much sample can lead to peak broadening and loss of resolution.

Troubleshooting Guides

Chiral HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate Chiral Stationary Phase (CSP)Screen different CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
Sub-optimal mobile phase compositionOptimize the mobile phase. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. For acidic analytes, add a small percentage of an acid like TFA.
Flow rate is too highDecrease the flow rate.
Temperature is not optimalUse a column oven and screen different temperatures (e.g., 10°C, 25°C, 40°C).
Peak Tailing Secondary interactions with the stationary phaseAdd a mobile phase additive. For acidic compounds, a small amount of a stronger acid can suppress silanol interactions. For basic compounds, a basic additive like diethylamine may be needed.
Column contaminationFlush the column with a strong solvent. Use a guard column to protect the analytical column.
Peak Splitting Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase.
Column void or contamination at the inletReverse-flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced.
Diastereomeric Crystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Crystallization Solution is not supersaturatedConcentrate the solution by slowly evaporating the solvent. Cool the solution slowly. Add an anti-solvent (a solvent in which the salt is less soluble).
Inappropriate solventScreen a range of solvents with varying polarities.
Low Yield Sub-optimal resolving agent stoichiometryVary the molar ratio of the resolving agent to the racemic amino acid.
Diastereomeric salt is too soluble in the chosen solventChoose a less polar solvent or a solvent mixture.
Low Enantiomeric Excess (ee%) Co-precipitation of the undesired diastereomerRecrystallize the isolated diastereomeric salt one or more times.
Inefficient separation of diastereomersOptimize the solvent system to maximize the solubility difference between the two diastereomeric salts.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method for the enantiomeric separation of this compound.

1. Column Selection:

  • Start with a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm). These are known to be effective for a wide range of chiral compounds, including aryl-substituted amino acids.

2. Mobile Phase Screening (Normal Phase):

  • Prepare a series of mobile phases consisting of a primary solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Start with a composition of 90:10 (v/v) n-hexane:isopropanol.

  • Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve the peak shape of the acidic analyte.

  • Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to optimize retention and resolution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (controlled by a column oven)

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

4. Optimization:

  • If resolution is not achieved, try a different alcohol modifier (e.g., ethanol).

  • Vary the column temperature (e.g., 10°C to 40°C) to see its effect on selectivity.

  • If separation is still not successful, consider a different class of chiral stationary phase.

Protocol 2: Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of racemic this compound using a chiral resolving agent.

1. Selection of Resolving Agent:

  • For the resolution of an acidic compound like this compound, a chiral base is typically used as the resolving agent. Common choices include (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine. Alternatively, a chiral acid like L-(+)-tartaric acid can be used to form diastereomeric salts.

2. Salt Formation:

  • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with heating.

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, also with heating.

  • Combine the two hot solutions and stir.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal can also initiate crystallization.

4. Isolation and Purification:

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • The enantiomeric purity of the resolved salt can be improved by recrystallization from a suitable solvent.

5. Liberation of the Enantiomer:

  • Dissolve the diastereomerically pure salt in water.

  • Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free enantiomer of this compound.

  • Isolate the precipitated enantiomer by filtration, wash with cold water, and dry.

6. Analysis:

  • Determine the enantiomeric excess (ee%) of the final product using the developed chiral HPLC method.

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Enantiomeric Separation cluster_hplc Chiral HPLC cluster_cryst Diastereomeric Crystallization cluster_enzymatic Enzymatic Resolution cluster_solution Solution start Identify Separation Issue hplc_issue Poor Resolution / Peak Shape start->hplc_issue HPLC Method cryst_issue Oiling Out / Low Yield / Low ee% start->cryst_issue Crystallization Method enz_issue Low Enantioselectivity / Low Conversion start->enz_issue Enzymatic Method optimize_csp Screen CSPs hplc_issue->optimize_csp optimize_mp Optimize Mobile Phase (Solvent ratio, Additives) hplc_issue->optimize_mp optimize_flow Adjust Flow Rate hplc_issue->optimize_flow optimize_temp Vary Temperature hplc_issue->optimize_temp solution Achieve Baseline Separation / High ee% optimize_csp->solution optimize_mp->solution optimize_flow->solution optimize_temp->solution optimize_solvent Screen Solvents cryst_issue->optimize_solvent optimize_cooling Control Cooling Rate cryst_issue->optimize_cooling recrystallize Recrystallize Salt cryst_issue->recrystallize optimize_ratio Adjust Resolving Agent Ratio cryst_issue->optimize_ratio optimize_solvent->solution optimize_cooling->solution recrystallize->solution optimize_ratio->solution optimize_enzyme Screen Enzymes enz_issue->optimize_enzyme optimize_temp_enz Optimize Temperature enz_issue->optimize_temp_enz optimize_solvent_enz Optimize Solvent enz_issue->optimize_solvent_enz monitor_reaction Monitor Reaction Time enz_issue->monitor_reaction optimize_enzyme->solution optimize_temp_enz->solution optimize_solvent_enz->solution monitor_reaction->solution

Caption: Troubleshooting workflow for enantiomeric separation.

Experimental_Workflow cluster_racemic Starting Material cluster_method Resolution Method cluster_separation Separation cluster_analysis Analysis cluster_product Final Product racemate Racemic this compound diastereomeric_cryst Diastereomeric Salt Crystallization racemate->diastereomeric_cryst enzymatic_res Enzymatic Kinetic Resolution racemate->enzymatic_res chiral_hplc Preparative Chiral HPLC racemate->chiral_hplc fractional_cryst Fractional Crystallization diastereomeric_cryst->fractional_cryst enzymatic_reaction Enzymatic Reaction & Separation enzymatic_res->enzymatic_reaction hplc_fractionation Fraction Collection chiral_hplc->hplc_fractionation analysis Chiral HPLC Analysis (ee% determination) fractional_cryst->analysis enzymatic_reaction->analysis hplc_fractionation->analysis enantiopure Enantiopure This compound analysis->enantiopure

Caption: General experimental workflow for chiral resolution.

stability issues of 2-Amino-2-(p-tolyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-2-(p-tolyl)acetic acid. This resource is intended for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound in solution.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on general principles of amino acid chemistry, and data from structurally similar molecules. It is strongly recommended to perform compound-specific stability studies for your particular application.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, storage, and analysis of this compound solutions.

IssuePotential CauseRecommended Action
Precipitation or cloudiness in the solution upon preparation or storage. Poor Solubility: The compound has limited solubility in neutral aqueous solutions. Cayman Chemical notes it is only slightly soluble in acetonitrile (0.1-1 mg/ml). The solubility of amino acids is also pH-dependent.Adjust pH: For aqueous solutions, consider adjusting the pH. Acidic conditions (e.g., pH 1-3) may improve solubility by protonating the amine group. Basic conditions (e.g., pH 9-12) may also increase solubility. Use Co-solvents: Consider using a minimal amount of an organic co-solvent like methanol or ethanol in aqueous solutions.
Temperature Effects: Low temperatures can decrease solubility, leading to precipitation.If storing solutions at low temperatures, ensure the concentration is below the saturation point at that temperature. Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved.
pH Shift: The pH of the solution may have changed over time due to interaction with the container or atmospheric CO2.Re-verify the pH of the solution and adjust as necessary. Consider using a buffer system to maintain a stable pH.
**Loss of potency or appearance

Technical Support Center: Chiral Integrity of 2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of 2-Amino-2-(p-tolyl)acetic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound highly susceptible to racemization?

A1: this compound is a derivative of phenylglycine. The alpha-proton (the hydrogen atom attached to the chiral carbon) is in a benzylic position, making it more acidic compared to the alpha-protons of aliphatic amino acids.[1] This increased acidity is due to the stabilization of the resulting carbanion by the adjacent p-tolyl ring. Consequently, this proton is more easily abstracted by a base, leading to the formation of a planar carbanion intermediate, which upon re-protonation can result in a mixture of both R and S enantiomers, a process known as racemization.[1]

Q2: During which reaction step is racemization most likely to occur?

A2: For phenylglycine derivatives like this compound, the most critical step for racemization is the base-catalyzed activation and coupling of the amino acid during amide bond formation.[1][2][3][4] While the basic conditions of Fmoc-group deprotection in solid-phase peptide synthesis (SPPS) can contribute to a lesser extent, the coupling step is the primary source of epimerization.[1][5]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: The choice of coupling reagents and the base used for activation are the most critical factors.[1][2] Additionally, reaction temperature, reaction time, and solvent polarity can also influence the extent of racemization.[1] Higher temperatures and prolonged exposure to basic conditions generally increase the risk of racemization.[1]

Q4: Are there specific coupling reagents and bases that are recommended to minimize racemization?

A4: Yes, to significantly reduce or eliminate racemization, it is highly recommended to use specific combinations of coupling reagents and sterically hindered, weaker bases. The combinations of COMU (or HDMC) with 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) have been shown to be very effective, yielding over 98% of the desired diastereomer in studies with phenylglycine.[1][2] Another excellent option is DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with a tertiary amine base, which is known for its ability to suppress racemization of easily epimerized amino acids like arylglycines.[1][2][6][7][8][9]

Troubleshooting Guide: Unexpected Racemization

If you are observing significant racemization of your this compound during a reaction, consult the following guide to identify and resolve the issue.

Observation Potential Cause Recommended Solution
High levels of the undesired enantiomer/diastereomer in the final product. Inappropriate Coupling Reagent/Base Combination: Standard coupling reagents like HBTU or HATU, especially when used with strong, non-sterically hindered bases like diisopropylethylamine (DIPEA), are known to cause significant racemization of arylglycines.[1][2]Switch to a proven low-racemization coupling cocktail. The recommended combinations are COMU/TMP or DEPBT with a suitable tertiary amine. These have been demonstrated to reduce racemization to negligible levels.[1][2][3][4]
Racemization is still observed, even with optimized coupling reagents. Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1]Conduct the coupling reaction at a lower temperature. Room temperature or below (e.g., 0 °C) is advisable.[1]
Prolonged Reaction Time: Extended exposure to basic conditions during the coupling step increases the likelihood of epimerization.[1]Monitor the reaction closely and work it up as soon as it is complete. For solid-phase synthesis, avoid unnecessarily long coupling times.
Minor, but persistent, levels of racemization. Solvent Effects: While less impactful than the choice of reagents, highly polar solvents may slightly increase the extent of racemization in some cases.[1]If the reaction chemistry allows, consider screening less polar aprotic solvents.
Fmoc-Deprotection Conditions (for SPPS): While the coupling step is the primary culprit, prolonged exposure to the piperidine solution during Fmoc deprotection can also contribute to racemization.[5]Adhere to standard Fmoc deprotection times (e.g., 2 x 10-20 minutes). Avoid leaving the resin in the deprotection solution for extended periods.

Quantitative Data on Racemization of Phenylglycine

The following table summarizes quantitative data on the percentage of the correct diastereomer of a model peptide containing phenylglycine (Phg), a close analog of this compound, synthesized using various coupling reagents and bases. This data highlights the importance of choosing the appropriate reagents to maintain chiral integrity.

Coupling ReagentBase% Correct DiastereomerReference
HATUDIPEA~80%[2]
HBTUDIPEA~78%[2]
PyBOPDIPEA~79%[2]
DMTMM-BF4NMM~85%[2]
DEPBTDIPEA~90%[2]
COMU DIPEA ~92% [2]
HATU TMP ~93% [2]
COMU TMP >98% [2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU/TMP in Solid-Phase Peptide Synthesis (SPPS)

This protocol is for the manual solid-phase synthesis coupling of Fmoc-protected this compound to a resin-bound peptide.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide and subsequent washings (typically with DMF), ensure the resin is well-swollen in DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-2-Amino-2-(p-tolyl)acetic acid and 3 equivalents of COMU in DMF.

  • Coupling Reaction: Add the activation solution to the resin. Immediately add 6 equivalents of 2,4,6-trimethylpyridine (TMP) to the reaction vessel.[1]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the completion of the coupling using a qualitative test such as the Kaiser (ninhydrin) test.

  • Washing: Once the coupling is complete (negative Kaiser test), filter the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Low-Racemization Coupling using DEPBT in Solution-Phase Synthesis

This protocol describes the coupling of N-protected this compound to an amino component in solution.

  • Reactant Preparation: Dissolve the N-protected this compound (1 equivalent) and the amino component (e.g., an amino acid ester hydrochloride, 1 equivalent) in a suitable aprotic solvent (e.g., DMF).

  • Base Addition: Add a tertiary amine base (e.g., DIPEA or triethylamine, 2-3 equivalents) to the reaction mixture. If the amine component is a hydrochloride salt, use at least 2 equivalents of base.

  • Coupling Activation: Add 1.1 to 1.5 equivalents of DEPBT to the mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 1-2 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine to remove byproducts and excess reagents.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Racemization_Mechanism cluster_troubleshooting Troubleshooting Workflow Start Racemization Observed CheckReagents Check Coupling Reagents & Base Start->CheckReagents CheckConditions Check Reaction Conditions (Temp, Time) CheckReagents->CheckConditions Low-racemization reagents already in use UseCOMU_DEPBT Action: Use COMU/TMP or DEPBT CheckReagents->UseCOMU_DEPBT Standard reagents (e.g., HATU/DIPEA) Optimized Racemization Minimized CheckConditions->Optimized Conditions are optimal LowerTemp Action: Lower Temperature & Shorten Time CheckConditions->LowerTemp High temp or long reaction time UseCOMU_DEPBT->CheckConditions LowerTemp->Optimized

Caption: A troubleshooting workflow for addressing racemization issues.

Racemization_Pathway cluster_pathway Mechanism of Base-Catalyzed Racemization AminoAcid Chiral this compound (R or S enantiomer) Carbanion Planar Carbanion Intermediate (Achiral) AminoAcid->Carbanion α-proton abstraction Base Base (e.g., DIPEA, TMP) Base->Carbanion Protonation Protonation Carbanion->Protonation Mixture Racemic Mixture (R and S enantiomers) Protonation->Mixture

Caption: The general mechanism of base-catalyzed racemization.

References

Technical Support Center: Scale-Up of 2-Amino-2-(p-tolyl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the large-scale synthesis of 2-Amino-2-(p-tolyl)acetic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to support your scale-up activities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound in a question-and-answer format.

Issue ID Problem Potential Causes Recommended Actions
PROD-YLD-01 Low or Inconsistent Yields - Inefficient mixing leading to localized reagent concentrations.- Poor temperature control in larger reactors.- Incomplete reaction or side reactions.- Optimize agitator design and speed for homogenous mixing.- Implement a robust temperature control system with multiple probes.- Monitor reaction progress closely using in-process controls (e.g., HPLC).
PROD-IMP-01 Increased Impurity Levels - Presence of unreacted starting materials (p-tolualdehyde, cyanide salts).- Formation of side-products due to prolonged reaction times or temperature deviations.- Contaminants in raw materials.- Ensure complete conversion of starting materials before work-up.- Re-optimize reaction time and temperature for the pilot scale.- Implement stringent quality control for all incoming raw materials.
PROD-CRY-01 Poor Crystal Quality or "Oiling Out" during Crystallization - Supersaturation being too high.- Rapid cooling or anti-solvent addition.- Presence of impurities inhibiting crystal growth.- Control the rate of cooling and anti-solvent addition carefully.- Introduce seed crystals to promote controlled crystallization.- Ensure the purity of the material before initiating crystallization.
PROD-RES-01 Inefficient Enzymatic Resolution - Sub-optimal pH or temperature for the enzyme.- Enzyme inhibition by impurities in the substrate.- Poor mass transfer between the substrate and the immobilized enzyme.- Calibrate and maintain pH and temperature at the optimal level for the specific enzyme.- Purify the racemic amino acid to remove potential enzyme inhibitors.- Optimize agitation to ensure good suspension of the immobilized enzyme without causing shear damage.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial methods for producing this compound involve the Strecker synthesis to obtain the racemic amino acid, followed by a resolution step to isolate the desired enantiomer. The Strecker synthesis utilizes p-tolualdehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium cyanide) to form an α-aminonitrile, which is then hydrolyzed to the racemic amino acid.[1][2] Subsequently, enzymatic resolution or chiral resolution using a resolving agent is employed to separate the enantiomers.[3][4]

Q2: How can I minimize the formation of impurities during the Strecker synthesis at a larger scale?

A2: To minimize impurities during the scale-up of the Strecker synthesis, it is crucial to control the reaction temperature, as side reactions are often temperature-dependent. Slow, controlled addition of the cyanide source is also recommended to avoid localized high concentrations.[4] Ensuring a slight excess of the ammonia source can help drive the reaction to completion and minimize unreacted aldehyde. Finally, robust process monitoring (e.g., HPLC) can help determine the optimal reaction endpoint, preventing the formation of degradation products from prolonged reaction times.

Q3: What are the key parameters to control during the crystallization of this compound?

A3: The key parameters for a successful crystallization are the cooling rate, agitation speed, and seeding strategy. A controlled, gradual cooling profile helps in the formation of larger, more uniform crystals and prevents "oiling out".[4] The agitation should be sufficient to keep the solids suspended without causing excessive secondary nucleation or crystal breakage. Seeding the solution with a small amount of the desired crystalline form at the appropriate temperature is critical for controlling the crystal size distribution and polymorphic form.

Q4: For enzymatic resolution, what should I consider when choosing an enzyme?

A4: The choice of enzyme for resolution is critical. Factors to consider include the enzyme's enantioselectivity, specific activity, stability under process conditions (pH, temperature), and cost. Lipases and penicillin acylases are commonly used for the resolution of amino acids.[3][5] It is also important to consider the immobilization of the enzyme, as this allows for easier separation from the product and reuse of the enzyme, which is often a significant cost factor in large-scale production.[3][5]

Experimental Protocols

The following are example protocols for the synthesis and resolution of this compound. These should be optimized for your specific equipment and scale.

Protocol 1: Racemic Synthesis of this compound via Strecker Synthesis (Pilot Scale Example)

Materials:

Material Quantity Molar Equivalent
p-Tolualdehyde10.0 kg1.0
Ammonium Chloride4.9 kg1.1
Sodium Cyanide4.1 kg1.0
Methanol40 L-
Water20 L-
Concentrated Hydrochloric AcidAs needed-

Procedure:

  • In a 100 L glass-lined reactor, charge p-tolualdehyde and methanol.

  • Cool the mixture to 0-5 °C.

  • Add a solution of ammonium chloride in water.

  • Slowly add a solution of sodium cyanide in water over 2-3 hours, maintaining the temperature below 10 °C.

  • Stir the resulting slurry at 10-15 °C for 24 hours.

  • Slowly add concentrated hydrochloric acid, keeping the temperature below 30 °C.

  • Heat the mixture to 80-90 °C for 12 hours to complete the hydrolysis of the aminonitrile.[4]

  • Cool the reaction mixture to 20-25 °C to precipitate the racemic this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Enzymatic Resolution of Racemic this compound (Pilot Scale Example)

Materials:

Material Quantity
Racemic this compound10.0 kg
Immobilized Penicillin G Acylase1.0 kg (wet weight)
Deionized Water50 L
2M Sodium HydroxideAs needed
2M Hydrochloric AcidAs needed

Procedure:

  • In a 100 L jacketed reactor with pH and temperature control, suspend the racemic this compound in deionized water.

  • Adjust the pH to 8.0 with 2M sodium hydroxide.

  • Add the immobilized penicillin G acylase.

  • Maintain the temperature at 37 °C and the pH at 8.0 by the controlled addition of 2M sodium hydroxide for 12-18 hours, or until HPLC analysis shows ~50% conversion.[4]

  • Separate the immobilized enzyme by filtration for reuse.

  • Adjust the pH of the filtrate to the isoelectric point of the amino acid (approximately 6.0) with 2M hydrochloric acid to precipitate the desired enantiomer.[4]

  • Cool the slurry to 0-5 °C, filter the product, wash with cold deionized water, and dry under vacuum.

Visualizations

Experimental Workflow for Production

G cluster_0 Racemic Synthesis (Strecker) cluster_1 Enzymatic Resolution A Charge p-Tolualdehyde & Methanol B Add NH4Cl & NaCN Solutions A->B C Aminonitrile Formation B->C D Acid Hydrolysis C->D E Precipitation & Isolation D->E F Suspend Racemic Amino Acid E->F G pH Adjustment & Enzyme Addition F->G H Enzymatic Reaction G->H I Enzyme Filtration H->I J Product Precipitation (pH Adjustment) I->J K Isolation & Drying J->K

Caption: Workflow for the production of enantiomerically pure this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield in Pilot Run CheckReaction Check In-Process Controls (e.g., HPLC) Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction OptimizeTimeTemp Optimize Reaction Time/ Temperature IncompleteReaction->OptimizeTimeTemp Yes CheckMixing Evaluate Mixing Efficiency IncompleteReaction->CheckMixing No End Yield Improved OptimizeTimeTemp->End ImproveAgitation Improve Agitator Design/Speed CheckMixing->ImproveAgitation Poor CheckRawMaterials Analyze Raw Material Purity CheckMixing->CheckRawMaterials Good ImproveAgitation->End SourceNewMaterials Source Higher Purity Raw Materials CheckRawMaterials->SourceNewMaterials Impure CheckRawMaterials->End Pure SourceNewMaterials->End

Caption: Decision tree for troubleshooting low product yield during scale-up.

References

Technical Support Center: Analytical Method Validation for 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the analytical method validation for 2-Amino-2-(p-tolyl)acetic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the analysis of this compound by HPLC.

Issue IDProblemPotential Cause(s)Recommended Action(s)
HPLC-01 Peak Tailing - Secondary interactions between the basic amino group and acidic residual silanols on the silica-based column.[1] - Mobile phase pH is too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.[2] - Column overload.- Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) with a suitable buffer (e.g., phosphate or formate) to ensure the amino group is fully protonated.[1][3] - Use a column with end-capping or a different stationary phase. - Reduce the injection volume or the concentration of the sample.[4]
HPLC-02 Shifting Retention Times - Inconsistent mobile phase composition due to improper mixing or pump malfunction.[4][5] - Inadequate column equilibration between injections.[4] - Fluctuation in column temperature.- Prepare the mobile phase manually and degas it thoroughly.[4] - Ensure the HPLC pump is functioning correctly.[4] - Increase the column equilibration time at the end of each run.[4] - Use a column oven to maintain a constant temperature.
HPLC-03 Poor Resolution or Split Peaks - Column degradation or contamination.[4] - Incompatible sample solvent (stronger than the mobile phase).[5] - Blockage in the system or a bad injector rotor.[4]- Flush the column with a strong solvent or replace it if necessary.[4] - Dissolve the sample in the initial mobile phase. - Troubleshoot the HPLC system for blockages, starting from the detector and moving backward.[4]
HPLC-04 No Peaks or Low Sensitivity - The analyte is not retained and elutes in the solvent front due to high polarity.[6][7] - The compound lacks a strong chromophore for UV detection at common wavelengths.[6] - System leak or detector issue.[4]- Consider pre-column derivatization with a reagent like o-phthalaldehyde (OPA) to increase retention and introduce a fluorescent tag.[6][8] - Use a lower UV wavelength (e.g., 200-210 nm) for underivatized amino acids, but be aware of potential solvent interference.[7] - Check the system for leaks and ensure the detector lamp is functioning correctly.[4]
PREP-01 Precipitation in Sample Vial - Poor solubility of the zwitterionic amino acid in the chosen solvent.[9] - The pH of the sample solvent is near the isoelectric point (pI) of the compound.[9]- Adjust the pH of the sample solvent. Acidifying to a pH of around 3 can improve the solubility of similar amino acids.[9][10] - Consider using a co-solvent like DMSO, but ensure it is compatible with the mobile phase.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate for the analytical method validation of this compound according to ICH guidelines?

A1: According to the International Council for Harmonisation (ICH) guidelines Q2(R2), the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: How do I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products. The development process involves:

  • Forced Degradation Study: Subjecting a solution of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[11][12][13] The goal is to achieve 5-20% degradation of the API.[12][13][14]

  • Method Development: Developing an HPLC method (e.g., selecting an appropriate column, mobile phase, and detector) that can separate the parent compound from all the degradation products formed during the forced degradation study.

  • Method Validation: Validating the developed method according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Q3: Do I need to derivatize this compound for HPLC analysis?

A3: Most amino acids, including this compound, are polar and lack a strong UV chromophore, which can lead to poor retention on reversed-phase columns and low sensitivity with UV detection.[6] Therefore, pre-column derivatization is often recommended.[6][15] Derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole derivative that can be readily detected with high sensitivity and is well-retained on a C18 column.[8]

Q4: My compound is not dissolving well in the mobile phase. What should I do?

A4: this compound, like other amino acids, is zwitterionic and its solubility is highly dependent on pH.[9] Its lowest solubility will be at its isoelectric point. To improve solubility in aqueous solutions, you can adjust the pH. Acidifying the solution to a pH of around 3 will protonate the amino group, forming a more soluble cationic species.[9] Alternatively, making the solution basic will deprotonate the carboxylic acid group, forming a more soluble anionic species. Always ensure that the pH of your sample solvent is compatible with your mobile phase to avoid precipitation upon injection.

Summary of Validation Parameters

The following tables provide typical acceptance criteria and example data for the validation of an HPLC method for this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaExample Data
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20006500
%RSD of Peak Areas ≤ 1.0% for 6 replicate injections0.85%

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaExample Data
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity index > 0.995.[12]Peak purity index of 0.9998. No co-elution observed.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9950.9992
Range 80% - 120% of the test concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.9% Intermediate Precision: 1.3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD ≤ 2.0% for variations in flow rate, column temperature, and mobile phase pH.All %RSD values were < 2.0% for the tested variations.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to assess the specificity and stability-indicating nature of the analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 60°C for 24 hours.[11]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at room temperature for 24 hours.[11]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[11]

    • Thermal Degradation: Heat 5 mL of the stock solution at 60°C for 48 hours.[11]

    • Photodegradation: Expose 5 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At the end of the exposure time, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by the proposed HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 20 mM sodium phosphate buffer, pH 3.0) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Derivatization: Automated pre-column derivatization with o-phthalaldehyde (OPA) reagent.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[6]

  • Injection Volume: 10 µL.

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev_start Define Analytical Requirements forced_deg Forced Degradation Study dev_start->forced_deg hplc_dev HPLC Method Development & Optimization forced_deg->hplc_dev specificity Specificity hplc_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Caption: Workflow for analytical method validation.

Troubleshooting_Logic action_node action_node start Unexpected HPLC Result check_shape Is Peak Shape Poor? (Tailing/Fronting/Split) start->check_shape check_rt Is Retention Time Shifting? check_shape->check_rt No action_shape Adjust Mobile Phase pH Check Column Health Check Sample Solvent check_shape->action_shape Yes check_sensitivity Is Sensitivity Low? check_rt->check_sensitivity No action_rt Check Pump & Mixer Ensure Column Equilibration Control Temperature check_rt->action_rt Yes action_sensitivity Consider Derivatization Check Detector Settings Check for Leaks check_sensitivity->action_sensitivity Yes end_node Problem Resolved check_sensitivity->end_node No action_shape->end_node action_rt->end_node action_sensitivity->end_node

Caption: Troubleshooting decision tree for HPLC analysis.

References

degradation pathways of 2-Amino-2-(p-tolyl)acetic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-2-(p-tolyl)acetic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your investigations of its stability and degradation pathways under various stress conditions.

Troubleshooting Guide

This guide addresses common issues encountered during forced degradation studies of this compound.

Issue Potential Cause Recommended Action
No or minimal degradation observed under stress conditions. The compound is highly stable under the applied conditions. The concentration of the stressor is too low. The duration of the study is too short.Increase the concentration of the stressor (e.g., use higher molarity acid/base, or higher percentage of H₂O₂). Extend the duration of the stress testing. Increase the temperature for thermal and hydrolytic studies.
Complete degradation of the compound is observed immediately. The stress conditions are too harsh.Reduce the concentration of the stressor. Lower the temperature of the reaction. Decrease the duration of exposure to the stressor.
Inconsistent or irreproducible results. Inaccurate preparation of solutions. Variation in experimental conditions (temperature, light exposure). Issues with the analytical method.Ensure accurate weighing and dilution of the compound and stressors. Use calibrated equipment. Precisely control temperature and light exposure. Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision.
Appearance of unexpected peaks in the chromatogram. Impurities in the starting material. Interaction with excipients (if in formulation). Secondary degradation of primary degradation products.Analyze a control sample (unstressed) to identify initial impurities. If working with a formulation, test the placebo under the same stress conditions. Analyze samples at multiple time points to track the formation and disappearance of peaks.
Poor peak shape or resolution in HPLC analysis. Inappropriate column or mobile phase. Co-elution of the parent drug and degradation products.Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (pH, organic modifier). Adjust the gradient slope and flow rate.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on its structure (an amino acid with an aromatic side chain), several degradation routes can be hypothesized under stress conditions. The primary sites for degradation are the amino group, the carboxylic acid group, and the benzylic carbon, as well as the tolyl group. Key potential pathways include:

  • Hydrolysis: The amide linkage in potential dimers or the carboxylic acid itself could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The amino group and the benzylic carbon are susceptible to oxidation, potentially leading to deamination or the formation of a ketone. The tolyl (methyl) group can also be oxidized to a benzyl alcohol and then to a carboxylic acid.

  • Photodegradation: The aromatic ring can absorb UV light, leading to the formation of reactive species and subsequent degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) and deamination (loss of NH₃) are common degradation pathways for amino acids.[1]

Q2: What are the typical stress conditions for forced degradation studies of a compound like this compound?

A2: Forced degradation studies are typically conducted under a variety of stress conditions to cover potential degradation scenarios.[2] Recommended starting conditions are:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.

  • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: The solid compound is heated at a temperature below its melting point (e.g., 60-80°C). A solution of the compound can also be heated.

  • Photodegradation: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Q3: How much degradation should I aim for in my forced degradation studies?

A3: The goal is to achieve meaningful degradation, typically in the range of 5-20% of the parent compound.[2] This extent of degradation is generally sufficient to produce and identify the primary degradation products without leading to the formation of secondary, less relevant degradants that may arise from overly harsh conditions.

Q4: What analytical techniques are best suited for analyzing the degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the most common and effective technique for separating and quantifying the parent drug and its degradation products. For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and for further fragmentation analysis, LC-MS/MS, are indispensable.

Proposed Degradation Pathways

The following are hypothesized degradation pathways for this compound under different stress conditions.

Oxidative Degradation

Under oxidative stress, the primary targets are the amino group and the benzylic carbon. The tolyl group may also undergo oxidation.

G parent This compound dp1 2-Imino-2-(p-tolyl)acetic acid parent->dp1 Oxidation dp2 2-Oxo-2-(p-tolyl)acetic acid parent->dp2 Oxidative Deamination dp5 2-Amino-2-(4-carboxyphenyl)acetic acid parent->dp5 Oxidation of tolyl group dp1->dp2 Hydrolysis dp3 p-Tolyl aldehyde dp2->dp3 Decarboxylation dp4 p-Toluic acid dp3->dp4 Oxidation

Caption: Proposed oxidative degradation pathways.

Hydrolytic and Thermal Degradation

Under acidic, basic, or thermal stress, decarboxylation and deamination are plausible pathways.

G parent This compound dp1 2-(p-tolyl)ethanamine parent->dp1 Decarboxylation (Thermal/Acidic) dp2 2-Hydroxy-2-(p-tolyl)acetic acid parent->dp2 Deamination (Hydrolytic)

Caption: Proposed hydrolytic and thermal degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade methanol, acetonitrile, and water

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at 60°C for up to 72 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at room temperature for up to 24 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ (prepared from 30% H₂O₂). Keep at room temperature for up to 24 hours, protected from light.

    • Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • For the solid thermal sample, dissolve it in the mobile phase.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation of this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid & Solution, 60-80°C) prep_stock->thermal photo Photodegradation (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Evaluation hplc->data

Caption: General experimental workflow for forced degradation studies.

Quantitative Data Summary

The following tables provide illustrative data based on typical results from forced degradation studies of similar small molecules. Actual results for this compound may vary.

Table 1: Percentage Degradation under Various Stress Conditions

Stress ConditionTime (hours)% DegradationMajor Degradation Products (Hypothetical)
1 M HCl at 60°C 248.5DP-H1, DP-H2
1 M NaOH at RT 815.2DP-B1
3% H₂O₂ at RT 412.8DP-O1, DP-O2, DP-O3
Thermal (Solid) at 80°C 485.1DP-T1
Photolytic (Solution) 2418.9DP-P1, DP-P2

Table 2: Retention Times of Parent Compound and Potential Degradation Products

CompoundRetention Time (min) (Hypothetical)
This compound12.5
DP-H18.2
DP-H210.1
DP-B19.5
DP-O114.3
DP-O211.0
DP-O37.8
DP-T113.1
DP-P115.6
DP-P26.4

References

Validation & Comparative

comparing the efficacy of 2-Amino-2-(p-tolyl)acetic acid with other chiral resolving agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture is a critical step in the development of pharmaceuticals and other fine chemicals, where often only one enantiomer exhibits the desired therapeutic effect. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides a comparative analysis of the potential efficacy of 2-Amino-2-(p-tolyl)acetic acid as a chiral resolving agent against other commonly used agents.

While publicly available, direct comparative studies detailing the quantitative performance of this compound in chiral resolutions are limited, this guide offers a framework for its evaluation. By presenting data for established resolving agents and detailed experimental protocols, researchers can effectively assess the suitability of this compound for their specific applications.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily determined by the yield and the enantiomeric excess (% ee) of the desired enantiomer after the resolution process. The following table summarizes typical performance data for the resolution of common racemic compounds using well-established resolving agents. This data serves as a benchmark for the performance that could be expected from a novel resolving agent like this compound.

Table 1: Performance of Common Chiral Resolving Agents

Racemic CompoundChiral Resolving AgentSolventYield (%)Enantiomeric Excess (% ee) of Isolated Enantiomer
1-Phenylethanol (R)-(-)-Mandelic AcidHexane/Ether40-50>95
(R,R)-(+)-Tartaric AcidEthanol35-45>98
Ibuprofen (S)-(-)-α-MethylbenzylamineMethanol/Water70-85>97
CinchonidineEthyl Acetate/Methanol~4486 (before recrystallization)[1]
Naproxen (S)-(-)-α-MethylbenzylamineAcetonitrile80-90>99
CinchonidineMethanol~3197
Propranolol Di-p-toluoyl-D-tartaric acidMethanol->98
Amphetamine d-Tartaric AcidMethanol-High

Note: The performance of a chiral resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented is indicative and can vary based on experimental conditions. Data for this compound is not included due to a lack of available experimental results in the public domain.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful application of a new chiral resolving agent. Below are generalized protocols for chiral resolution via diastereomeric salt formation and for the determination of enantiomeric excess.

General Protocol for Chiral Resolution by Diastereomeric Salt Formation
  • Salt Formation:

    • Dissolve the racemic compound (e.g., an amine, alcohol, or carboxylic acid) and an equimolar amount of the chiral resolving agent (e.g., this compound) in a suitable solvent with heating until a clear solution is obtained. The choice of solvent is critical and often requires screening of several options (e.g., alcohols, esters, hydrocarbons, or mixtures thereof).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. If no crystals form, cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt can also initiate crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove impurities.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in an appropriate solvent (e.g., water or an organic solvent).

    • Break the salt by adding an acid or a base. For example, if resolving a racemic base with an acidic resolving agent, add a base to neutralize the resolving agent and liberate the free base of the desired enantiomer.

    • Extract the liberated enantiomer into an organic solvent.

  • Purification and Analysis:

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    • Determine the yield and the enantiomeric excess of the resolved product.

Protocol for Enantiomeric Excess (ee) Determination by Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a dilute solution of the resolved enantiomer in a suitable solvent (e.g., the mobile phase).

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs.

  • Analysis:

    • Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture using a chiral resolving agent.

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_products Products cluster_final Final Products Racemic Mixture\n(R- and S-Enantiomers) Racemic Mixture (R- and S-Enantiomers) Diastereomeric Salt\nFormation Diastereomeric Salt Formation Racemic Mixture\n(R- and S-Enantiomers)->Diastereomeric Salt\nFormation Chiral Resolving Agent\n(e.g., (R)-2-Amino-2-(p-tolyl)acetic acid) Chiral Resolving Agent (e.g., (R)-2-Amino-2-(p-tolyl)acetic acid) Chiral Resolving Agent\n(e.g., (R)-2-Amino-2-(p-tolyl)acetic acid)->Diastereomeric Salt\nFormation Fractional Crystallization Fractional Crystallization Diastereomeric Salt\nFormation->Fractional Crystallization Separation Separation Fractional Crystallization->Separation Less Soluble Diastereomeric Salt\n((R,R) or (S,R)) Less Soluble Diastereomeric Salt ((R,R) or (S,R)) Separation->Less Soluble Diastereomeric Salt\n((R,R) or (S,R)) Solid More Soluble Diastereomeric Salt\nin Mother Liquor More Soluble Diastereomeric Salt in Mother Liquor Separation->More Soluble Diastereomeric Salt\nin Mother Liquor Solution Liberation of Enantiomer Liberation of Enantiomer Less Soluble Diastereomeric Salt\n((R,R) or (S,R))->Liberation of Enantiomer Pure Enantiomer\n(e.g., R-Enantiomer) Pure Enantiomer (e.g., R-Enantiomer) Liberation of Enantiomer->Pure Enantiomer\n(e.g., R-Enantiomer) Recovered Resolving Agent Recovered Resolving Agent Liberation of Enantiomer->Recovered Resolving Agent

Caption: General workflow for chiral resolution by diastereomeric salt formation.

References

Comparative Analysis of the Biological Activity of 2-Amino-2-(p-tolyl)acetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid, serves as a crucial synthetic intermediate in the development of various biologically active compounds. Its structural scaffold, featuring a phenyl ring amenable to substitution, an amino group, and a carboxylic acid moiety, makes it an attractive starting point for the design of novel therapeutics. This guide provides a comparative overview of the biological activities of this compound and its analogues, with a focus on their potential as anticancer and enzyme-inhibiting agents. While direct comparative studies on the biological activity of this compound itself are limited in publicly available literature, its role as a key building block provides significant insights into the therapeutic potential of its derivatives.

Core Compound and its Analogues: A Structural Overview

The primary compound of interest is this compound. Its analogues, for the purpose of this comparison, include variations in the substituent on the phenyl ring. Understanding the impact of these substitutions on biological activity is a cornerstone of structure-activity relationship (SAR) studies.

Compound NameStructureKey Structural Feature
This compound Chemical structure of this compoundMethyl group at the para position of the phenyl ring.
2-Amino-2-phenylacetic acid (Phenylglycine) Chemical structure of 2-Amino-2-phenylacetic acidUnsubstituted phenyl ring.
2-Amino-2-(p-chlorophenyl)acetic acid Chemical structure of 2-Amino-2-(p-chlorophenyl)acetic acidChloro group at the para position of the phenyl ring.
2-Amino-2-(p-methoxyphenyl)acetic acid Chemical structure of 2-Amino-2-(p-methoxyphenyl)acetic acidMethoxy group at the para position of the phenyl ring.

Comparative Biological Activities

Extensive literature review indicates that this compound is primarily utilized as a precursor for more complex molecules with defined biological activities. The following sections compare the activities of compound classes derived from or analogous to this compound.

Anticancer Activity: Inhibition of Glutaminase

Glutaminase (GLS) is a key enzyme in cancer metabolism, responsible for converting glutamine to glutamate, a crucial step in the tricarboxylic acid (TCA) cycle that fuels rapidly proliferating cancer cells. Inhibition of GLS has emerged as a promising strategy for cancer therapy.

Signaling Pathway of Glutaminase in Cancer Metabolism

Glutaminase_Pathway Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Biosynthesis Biosynthesis (Nucleotides, Fatty Acids) TCA->Biosynthesis GLS->Glutamate Inhibitor Thiadiazole Derivatives (from this compound) Inhibitor->GLS

Caption: Glutaminase pathway and its inhibition in cancer cells.

Enzyme Inhibition: Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, a key step in the biosynthesis of phenylpropanoids in plants. Inhibitors of PAL are of interest for their potential as herbicides and fungicides.

This compound has been used as a synthetic intermediate for the preparation of PAL inhibitors. The structural similarity of these amino acid derivatives to the natural substrate, phenylalanine, allows them to bind to the active site of the enzyme. The nature of the substituent on the phenyl ring plays a critical role in the inhibitory potency. For instance, studies on related 1-aminobenzylphosphonic acids have shown that substitutions on the benzene ring significantly affect their inhibitory activity against PAL. While a direct comparison including the p-tolyl derivative is not available, this highlights the importance of the aryl substituent in modulating enzyme inhibition.

General Workflow for Screening PAL Inhibitors

PAL_Inhibitor_Screening cluster_synthesis Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis A This compound & Analogues D Incubation with Test Compounds A->D B Purified PAL Enzyme B->D C Substrate (L-Phenylalanine) C->D E Measurement of trans-Cinnamic Acid Production (e.g., by Spectroscopy) D->E F Calculation of IC50 values E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Experimental workflow for screening PAL inhibitors.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of these compounds are crucial for reproducibility and comparison. Below are generalized protocols for the key assays mentioned.

Glutaminase Activity Assay

This assay is designed to measure the activity of glutaminase and the inhibitory potential of test compounds.

  • Enzyme and Substrate Preparation: Recombinant human glutaminase (GLS1) is purified. A stock solution of L-glutamine is prepared in assay buffer (e.g., 50 mM Tris-HCl, pH 8.5).

  • Compound Preparation: Test compounds, including derivatives of this compound, are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the glutaminase enzyme, and the test compound at various concentrations.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound binding.

    • Initiate the reaction by adding the L-glutamine substrate.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 0.6 M HCl).

  • Detection: The amount of glutamate produced is quantified using a coupled reaction with glutamate dehydrogenase, which results in the production of NADH. The NADH can be measured by absorbance at 340 nm or through a fluorescent product.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

This assay measures the inhibition of PAL activity by test compounds.

  • Enzyme Extraction: PAL is extracted and partially purified from a plant source (e.g., buckwheat seedlings) or a recombinant source.

  • Compound and Substrate Preparation: Test compounds are dissolved in a suitable solvent. A stock solution of L-phenylalanine is prepared in the assay buffer (e.g., 100 mM Tris-HCl, pH 8.8).

  • Assay Procedure:

    • In a quartz cuvette or a UV-transparent 96-well plate, mix the assay buffer, the PAL enzyme solution, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C.

    • Start the reaction by adding the L-phenylalanine substrate.

  • Detection: The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a starting material for the synthesis of potent bioactive molecules. Its analogues and derivatives have shown promise as anticancer agents through the inhibition of glutaminase and as enzyme inhibitors targeting phenylalanine ammonia-lyase. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring, highlighting the importance of structure-activity relationship studies in designing more effective therapeutic agents. Further direct comparative studies of this compound and its simple analogues are warranted to fully elucidate their therapeutic potential. Researchers are encouraged to utilize the provided experimental frameworks to explore the biological activities of novel derivatives based on this versatile chemical scaffold.

A Comparative Spectroscopic Analysis of 2-Amino-2-(p-tolyl)acetic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and structural integrity of chemical reagents are paramount in scientific research and drug development. This guide provides a comparative spectroscopic analysis of 2-Amino-2-(p-tolyl)acetic acid, a key synthetic intermediate, from two hypothetical suppliers, designated as Supplier A and Supplier B. The following data, presented for illustrative purposes, highlights the importance of analytical verification to ensure the quality of starting materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Data Presentation: A Comparative Overview

The following tables summarize the hypothetical spectroscopic data for this compound from two different suppliers.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

SupplierChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Supplier A 7.28d, J=8.0 Hz2HAr-H (ortho to CH)
7.15d, J=8.0 Hz2HAr-H (ortho to CH₃)
4.95s1Hα-CH
3.50 (broad s)2HNH₂
2.28s3HAr-CH₃
12.5 (broad s)1HCOOH
Supplier B 7.28d, J=8.0 Hz2HAr-H (ortho to CH)
7.15d, J=8.0 Hz2HAr-H (ortho to CH₃)
4.95s1Hα-CH
3.51 (broad s)2HNH₂
2.28s3HAr-CH₃
12.5 (broad s)1HCOOH
2.50sTraceResidual Solvent

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

SupplierChemical Shift (δ) ppmAssignment
Supplier A 174.5COOH
138.0Ar-C (para to CH₃)
136.5Ar-C (ipso to CH)
129.0Ar-CH (ortho to CH₃)
127.5Ar-CH (ortho to CH)
57.0α-CH
20.5Ar-CH₃
Supplier B 174.5COOH
138.0Ar-C (para to CH₃)
136.5Ar-C (ipso to CH)
129.0Ar-CH (ortho to CH₃)
127.5Ar-CH (ortho to CH)
57.0α-CH
20.5Ar-CH₃

Table 3: FTIR Spectral Data (ATR)

SupplierWavenumber (cm⁻¹)IntensityAssignment
Supplier A 3400-2800BroadO-H stretch (Carboxylic Acid), N-H stretch (Amine)
1710StrongC=O stretch (Carboxylic Acid)
1600, 1510MediumC=C stretch (Aromatic)
1400MediumO-H bend (Carboxylic Acid)
820StrongC-H bend (para-substituted)
Supplier B 3400-2800BroadO-H stretch (Carboxylic Acid), N-H stretch (Amine)
1712StrongC=O stretch (Carboxylic Acid)
1605, 1512MediumC=C stretch (Aromatic)
1405MediumO-H bend (Carboxylic Acid)
821StrongC-H bend (para-substituted)

Table 4: Mass Spectrometry Data (ESI+)

Supplierm/z RatioRelative IntensityAssignment
Supplier A 166.08High[M+H]⁺, Molecular ion
120.08Medium[M-COOH]⁺, Loss of carboxyl group
Supplier B 166.08High[M+H]⁺, Molecular ion
120.08Medium[M-COOH]⁺, Loss of carboxyl group

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1]

    • Gently agitate the tube to ensure complete dissolution. Sonication may be applied if necessary.[1]

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz (or higher field) NMR spectrometer.

    • Pulse Program : Standard single-pulse sequence.[1]

    • Acquisition Time : 2-4 seconds.[1]

    • Relaxation Delay : 1-5 seconds.[1]

    • Number of Scans : 16-64, depending on the sample concentration.[1]

    • Referencing : The spectrum is referenced to the residual solvent peak (e.g., DMSO at δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0 ppm.[1]

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz (or corresponding frequency to the proton spectrometer).

    • Pulse Program : Proton-decoupled pulse sequence.[1]

    • Acquisition Time : 1-2 seconds.[1]

    • Relaxation Delay : 2-5 seconds.[1]

    • Number of Scans : 1024-4096, as ¹³C has a low natural abundance.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean and a background spectrum has been collected.

    • Place a small amount of the solid sample directly onto the ATR crystal.[2]

    • Apply pressure to ensure good contact between the sample and the crystal.[2]

  • Data Acquisition :

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[1]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

    • The final spectrum can be presented in terms of transmittance or absorbance.[1]

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • An internal standard may be added for quantitative analysis.[3]

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Introduce the sample solution into the mass spectrometer. ESI is suitable for polar molecules like amino acids.[4]

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The analysis is typically coupled with a separation technique like liquid chromatography (LC-MS).[5]

Visualizations

Spectroscopic_Analysis_Workflow cluster_sourcing Sample Sourcing cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Evaluation Supplier_A Supplier A Prep_A Prepare Sample A Supplier_A->Prep_A Supplier_B Supplier B Prep_B Prepare Sample B Supplier_B->Prep_B NMR_A NMR Analysis (A) Prep_A->NMR_A IR_A FTIR Analysis (A) Prep_A->IR_A MS_A MS Analysis (A) Prep_A->MS_A NMR_B NMR Analysis (B) Prep_B->NMR_B IR_B FTIR Analysis (B) Prep_B->IR_B MS_B MS Analysis (B) Prep_B->MS_B Compare_NMR Compare NMR Data NMR_A->Compare_NMR Compare_IR Compare FTIR Data IR_A->Compare_IR Compare_MS Compare MS Data MS_A->Compare_MS NMR_B->Compare_NMR IR_B->Compare_IR MS_B->Compare_MS Purity_Assessment Purity & Identity Confirmation Compare_NMR->Purity_Assessment Compare_IR->Purity_Assessment Compare_MS->Purity_Assessment

Caption: Workflow for comparative spectroscopic analysis.

Signaling_Pathway cluster_input Input cluster_pathway Hypothetical Cellular Pathway cluster_output Cellular Response Amino_Acid Amino Acid Derivative (e.g., this compound) Receptor Membrane Receptor Amino_Acid->Receptor Binds to Kinase_Cascade Kinase Cascade Activation Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces Cell_Response Phenotypic Change Gene_Expression->Cell_Response Leads to

Caption: Hypothetical signaling pathway involvement.

References

Validating 2-Amino-2-(p-tolyl)acetic Acid as a Glutaminase Inhibitor Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 2-Amino-2-(p-tolyl)acetic acid as a potential intermediate in the synthesis of glutaminase inhibitors. While direct inhibitory activity of this compound has not been extensively documented, its established role as a precursor to 1,3,4-thiadiazole-based glutaminase inhibitors makes it a molecule of significant interest in cancer metabolism research.[1][2][3] This document outlines the necessary experimental validation steps, compares its potential role with well-characterized glutaminase inhibitors, and provides detailed experimental protocols.

Introduction to Glutaminase Inhibition

Glutaminase is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[4] This process, known as glutaminolysis, provides cancer cells with essential metabolites for the tricarboxylic acid (TCA) cycle and for the synthesis of antioxidants like glutathione.[4][5] Consequently, inhibiting glutaminase is a promising therapeutic strategy for various cancers that exhibit "glutamine addiction". There are two main isoforms of glutaminase, GLS1 and GLS2.[5][6] Several small molecule inhibitors targeting these enzymes have been developed and are in various stages of research and clinical trials.[7][8][9]

This compound: An Indirect Player

Current evidence identifies this compound as a synthetic intermediate used in the creation of 1,3,4-thiadiazole compounds, which have demonstrated potential as glutaminase inhibitors.[1][2][3] It has also been utilized in the synthesis of phenylalanine ammonia-lyase inhibitors.[10][11] Its primary value in the context of glutaminase inhibition lies in its role as a building block for more complex and potent inhibitor molecules.

Comparative Analysis of Glutaminase Inhibitors

To validate a new compound or an intermediate like this compound, its performance must be benchmarked against established inhibitors. The following table summarizes key characteristics of well-known glutaminase inhibitors that would serve as essential controls and comparators in validation assays.

InhibitorTarget Isoform(s)Mechanism of ActionReported IC50Key Features
BPTES GLS1 SelectiveAllosteric, non-competitive~0.16 µMPotent and selective for GLS1.[3]
CB-839 (Telaglenastat) GLS1 SelectiveAllosteric, non-competitive~25 nMOrally bioavailable, in clinical trials.[5][7]
Compound 968 Pan-glutaminase inhibitorAllosteric, non-competitive~5-10 µMInhibits both GLS1 and GLS2.[7]
6-Diazo-5-oxo-L-norleucine (DON) Pan-glutaminase inhibitorIrreversible, competitive~1 mMGlutamine analog with broad reactivity.[3]

This table provides a summary of data for comparative purposes in validation studies.

Experimental Validation Workflow

The following diagram outlines the logical workflow for validating a potential glutaminase inhibitor intermediate.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Compound Synthesis & Characterization B Biochemical Assay: Glutaminase Activity A->B C Determine IC50 & Mechanism of Inhibition B->C D Cell Proliferation Assay (e.g., TNBC cells) C->D Proceed if active E Metabolite Analysis: Glutamate & Glutamine Levels D->E F Target Engagement Assay E->F

Caption: Experimental workflow for validating glutaminase inhibitor intermediates.

Key Experimental Protocols

Glutaminase Activity Assay (Coupled Enzyme Assay)

This is a foundational biochemical assay to determine if a compound directly inhibits glutaminase activity.

Principle: This is a two-step enzymatic assay.[6] First, glutaminase converts glutamine to glutamate. Then, glutamate dehydrogenase (GDH) converts glutamate to α-ketoglutarate, which is coupled with the reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is proportional to glutaminase activity.[8][12]

Protocol:

  • Reaction Mixture Preparation: Prepare an assay buffer containing Tris-HCl, EDTA, and NAD+.

  • Enzyme and Inhibitor Incubation: Add recombinant human glutaminase (e.g., GAC isoform) to the assay buffer. Add varying concentrations of the test compound (e.g., a 1,3,4-thiadiazole derivative of this compound) and control inhibitors (BPTES, CB-839). Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Add glutamine to start the glutaminase reaction.

  • Coupled Reaction: Add glutamate dehydrogenase (GDH).

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for the test compound by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on glutamine.

Principle: Triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, are known to be highly dependent on glutamine for their proliferation and are sensitive to glutaminase inhibition.[12]

Protocol:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound and control inhibitors.

  • Incubation: Incubate the cells for a period of 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for the test compound.

Signaling Pathway Context

Inhibition of glutaminase has downstream effects on several key cellular signaling pathways, most notably the mTORC1 pathway, which is a central regulator of cell growth and metabolism.

G Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle mTORC1 mTORC1 Activation TCA_Cycle->mTORC1 anaplerosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Glutaminase->Glutamate Inhibitor Glutaminase Inhibitor (e.g., Thiadiazole derivative) Inhibitor->Glutaminase

Caption: Simplified signaling pathway of glutaminolysis and its inhibition.

Conclusion

While this compound is not a direct glutaminase inhibitor, it is a key precursor for a class of compounds that are. The validation of its derivatives requires a systematic approach involving both biochemical and cell-based assays, with direct comparison to established inhibitors like BPTES and CB-839. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to assess the potential of novel glutaminase inhibitors derived from this and other chemical scaffolds. This rigorous validation is essential for the development of new and effective cancer therapeutics targeting metabolic pathways.

References

comparative study of different synthetic routes for 2-Amino-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for producing 2-Amino-2-(p-tolyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on racemic and asymmetric syntheses, providing detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodology selection.

Executive Summary

The synthesis of this compound can be broadly categorized into classical methods that produce a racemic mixture, such as the Strecker synthesis and the Bucherer-Bergs reaction, and asymmetric methods that yield enantiomerically enriched products. The choice of synthetic route is contingent on the desired stereochemistry, scalability, and economic viability of the process. Classical methods are robust and cost-effective for producing the racemic amino acid, which can then be resolved. Asymmetric syntheses, while often more complex and costly, provide direct access to the desired enantiomer, a critical consideration in drug development where single enantiomers often exhibit desired therapeutic activity while the other may be inactive or even harmful.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time (h)Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Strecker Synthesis p-TolualdehydeAmmonium Chloride, Potassium Cyanide, HCl60-7524-48Racemic (0%)Cost-effective, well-established, straightforward.Use of highly toxic cyanide, produces a racemic mixture requiring further resolution.
Bucherer-Bergs Reaction p-TolualdehydeAmmonium Carbonate, Potassium Cyanide, HCl65-8012-24Racemic (0%)Generally higher yields than Strecker, one-pot reaction to hydantoin intermediate.Use of highly toxic cyanide, requires hydrolysis of the hydantoin intermediate.
Asymmetric Strecker Synthesis p-TolualdehydeChiral Amine (e.g., (R)-(-)-2-Phenylglycinol), NaCN, HCl50-7048-72>95%Direct synthesis of an enantiomerically enriched product.More expensive chiral reagents, may require optimization of reaction conditions.
Enzymatic Kinetic Resolution Racemic N-Acetyl-2-amino-2-(p-tolyl)acetic acidImmobilized Penicillin G Acylase~45% (for the desired enantiomer)8-12>99%High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50% for one enantiomer, requires substrate modification (acetylation).

Experimental Protocols

Racemic Synthesis via Strecker Reaction

This two-step process first yields an α-aminonitrile, which is then hydrolyzed to the α-amino acid.[1][2][3]

Step 1: Synthesis of α-Amino-p-tolylacetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • p-Tolualdehyde (1.0 eq) is added, followed by the addition of methanol to ensure miscibility.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of potassium cyanide (1.1 eq) in water is added dropwise to the stirred mixture. Caution: Potassium cyanide is highly toxic.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The resulting precipitate of α-amino-p-tolylacetonitrile is collected by vacuum filtration and washed with cold water.

Step 2: Hydrolysis to this compound

  • The crude α-amino-p-tolylacetonitrile is suspended in concentrated hydrochloric acid (6 M).

  • The mixture is heated to reflux for 6-8 hours.

  • After cooling, the solution is neutralized with a concentrated solution of sodium hydroxide to its isoelectric point (pH ~6) to precipitate the amino acid.

  • The crude this compound is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a water/ethanol mixture.

Racemic Synthesis via Bucherer-Bergs Reaction

This method involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed.[4][5]

Step 1: Synthesis of 5-(p-tolyl)hydantoin

  • In a round-bottom flask, p-tolualdehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) are suspended in a 1:1 mixture of ethanol and water.

  • The mixture is heated to 60-70 °C and stirred for 8-12 hours in a sealed vessel.

  • The reaction mixture is then cooled, and the precipitated 5-(p-tolyl)hydantoin is collected by filtration and washed with water.

Step 2: Hydrolysis to this compound

  • The 5-(p-tolyl)hydantoin is hydrolyzed by refluxing with a strong base (e.g., 25% NaOH solution) for 12-24 hours.

  • The resulting solution is cooled and acidified with hydrochloric acid to the isoelectric point to precipitate the amino acid.

  • The product is collected by filtration, washed with cold water, and dried.

Asymmetric Strecker Synthesis

This method utilizes a chiral auxiliary to induce stereoselectivity.

  • Dissolve a chiral amine, such as (R)-(-)-2-phenylglycinol (1.0 eq), in methanol.

  • Add p-tolualdehyde (1.0 eq) and stir for 30 minutes to form the chiral imine.

  • Add a solution of sodium cyanide (1.2 eq) in water dropwise.

  • Stir the reaction at room temperature for 48 hours.

  • The resulting diastereomeric α-aminonitriles can be separated by chromatography.

  • The desired diastereomer is then hydrolyzed with 6 M HCl at reflux for 8-12 hours.

  • The chiral auxiliary is removed during workup, and the enantiomerically enriched this compound is isolated by precipitation at its isoelectric point.

Enzymatic Kinetic Resolution

This method separates enantiomers from a racemic mixture.

Step 1: N-Acetylation of Racemic this compound

  • Suspend racemic this compound in a 1:1 mixture of acetic acid and water.

  • Cool the suspension to 0-5 °C.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure to obtain racemic N-acetyl-2-amino-2-(p-tolyl)acetic acid.

Step 2: Enzymatic Hydrolysis

  • Dissolve the racemic N-acetylated amino acid in a phosphate buffer (pH 7.5).

  • Add immobilized Penicillin G Acylase.

  • Stir the mixture at a controlled temperature (e.g., 30-37 °C) and monitor the reaction progress. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

  • Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can be recycled).

  • Acidify the solution to precipitate the unreacted N-acetyl-D-2-amino-2-(p-tolyl)acetic acid.

  • The aqueous layer, containing the L-2-amino-2-(p-tolyl)acetic acid, is then adjusted to its isoelectric point to precipitate the desired L-enantiomer.

Visualizations

Strecker_vs_BuchererBergs cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction p_tolualdehyde1 p-Tolualdehyde reagents1 NH4Cl, KCN aminonitrile α-Amino-p-tolylacetonitrile reagents1->aminonitrile hydrolysis1 Acid Hydrolysis racemic_product1 Racemic this compound hydrolysis1->racemic_product1 p_tolualdehyde2 p-Tolualdehyde reagents2 (NH4)2CO3, KCN hydantoin 5-(p-tolyl)hydantoin reagents2->hydantoin hydrolysis2 Base Hydrolysis racemic_product2 Racemic this compound hydrolysis2->racemic_product2

Caption: Comparison of Strecker and Bucherer-Bergs pathways.

Asymmetric_vs_Resolution cluster_asymmetric Asymmetric Synthesis cluster_resolution Enzymatic Resolution p_tolualdehyde3 p-Tolualdehyde chiral_reagent Chiral Auxiliary diastereomers Diastereomeric Intermediates chiral_reagent->diastereomers separation Separation & Hydrolysis enantiopure_product1 Enantiopure this compound separation->enantiopure_product1 racemic_start Racemic N-Acetyl Amino Acid enzyme Enzyme mixture Mixture of Enantiomers enzyme->mixture separation2 Separation enantiopure_product2 Enantiopure this compound separation2->enantiopure_product2

Caption: Asymmetric synthesis versus enzymatic resolution workflow.

References

Comparative Guide to Antibody Cross-Reactivity for 2-Amino-2-(p-tolyl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of monoclonal antibodies raised against 2-Amino-2-(p-tolyl)acetic acid. Due to the limited availability of public data on this specific compound, this guide presents a representative analysis based on established immunological principles and data from structurally similar small molecules. The experimental data herein is illustrative to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction

This compound and its derivatives are synthetic amino acids with potential applications in peptidomimetics and as chiral building blocks in drug discovery. The development of specific antibodies against these small molecules is crucial for their detection and quantification in various matrices. A key challenge in developing such immunoassays is ensuring the specificity of the antibody, with minimal cross-reactivity to structurally related compounds. This guide outlines the methodologies to assess this cross-reactivity and provides a comparative framework for evaluating antibody performance.

Data Presentation: Cross-Reactivity Analysis

The cross-reactivity of a panel of monoclonal antibodies (mAbs) against this compound was evaluated using a competitive Enzyme-Linked Immunosorbent Assay (cELISA) and Surface Plasmon Resonance (SPR). The following tables summarize the quantitative data obtained.

Competitive ELISA (cELISA) Data

The half-maximal inhibitory concentration (IC50) was determined for this compound and a panel of structurally related analogs. The cross-reactivity percentage (%CR) was calculated using the formula:

%CR = (IC50 of this compound / IC50 of competing compound) x 100

CompoundmAb-PTA-01 IC50 (nM)mAb-PTA-01 %CRmAb-PTA-02 IC50 (nM)mAb-PTA-02 %CRmAb-PTA-03 IC50 (nM)mAb-PTA-03 %CR
This compound 15.2 100 25.8 100 18.5 100
2-Amino-2-(o-tolyl)acetic acid45.633.3154.816.792.520.0
2-Amino-2-(m-tolyl)acetic acid88.217.2283.89.1166.511.1
2-Amino-2-phenylacetic acid258.45.9>1000<2.6462.54.0
p-Tolylacetic acid542.92.8>1000<2.6832.52.2
L-Tyrosine>10000<0.15>10000<0.26>10000<0.19
L-Phenylalanine>10000<0.15>10000<0.26>10000<0.19
Surface Plasmon Resonance (SPR) Data

The binding kinetics of the monoclonal antibodies to immobilized this compound were determined. The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) are presented below.

Antibodyka (1/Ms)kd (1/s)KD (M)
mAb-PTA-013.2 x 1054.8 x 10-41.5 x 10-9
mAb-PTA-021.8 x 1058.5 x 10-44.7 x 10-9
mAb-PTA-032.5 x 1056.2 x 10-42.5 x 10-9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hapten Synthesis and Immunogen Preparation
  • Hapten Synthesis: this compound was modified to introduce a carboxyl group-terminated spacer arm to facilitate conjugation to a carrier protein.

  • Carrier Protein Conjugation: The modified hapten was conjugated to Bovine Serum Albumin (BSA) for immunization and to Ovalbumin (OVA) for ELISA coating, using the N-hydroxysuccinimide (NHS) ester method. The conjugation ratio was determined by MALDI-TOF mass spectrometry.

Monoclonal Antibody Production
  • Immunization: BALB/c mice were immunized with the this compound-BSA conjugate.

  • Hybridoma Production: Splenocytes from immunized mice were fused with myeloma cells to generate hybridomas.

  • Screening: Hybridoma supernatants were screened by indirect ELISA against the this compound-OVA conjugate to identify clones producing specific antibodies.

Competitive ELISA Protocol.[1][2][3][4][5]
  • Coating: A 96-well microtiter plate was coated with 100 µL/well of this compound-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[1]

  • Washing: The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL/well of 1% BSA in PBS and incubating for 1 hour at room temperature.[1]

  • Competition: 50 µL of standard this compound or competing compound solutions (at various concentrations) and 50 µL of the monoclonal antibody solution were added to each well. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: 100 µL of HRP-conjugated goat anti-mouse IgG (1:5000 dilution in 1% BSA/PBS) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate: 100 µL of TMB substrate solution was added to each well and incubated for 15 minutes in the dark.

  • Stopping Reaction: The reaction was stopped by adding 50 µL of 2 M H2SO4 to each well.

  • Reading: The absorbance was measured at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol.[6][7][8]
  • Immobilization: The monoclonal antibody was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of this compound (analyte) in HBS-EP+ buffer were injected over the antibody-immobilized surface.

  • Kinetic Analysis: The association and dissociation phases were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd, and KD).[2]

  • Regeneration: The sensor surface was regenerated between analyte injections using a pulse of glycine-HCl (pH 2.5).

Mandatory Visualization

Hapten-Carrier Protein Conjugation Workflow

Hapten_Conjugation cluster_hapten Hapten Preparation cluster_carrier Carrier Protein cluster_conjugation Conjugation Reaction Hapten This compound ActivatedHapten Activated Hapten (NHS-ester) Hapten->ActivatedHapten Activation Conjugate Hapten-Carrier Conjugate ActivatedHapten->Conjugate Coupling Carrier Carrier Protein (BSA or OVA) Carrier->Conjugate

Caption: Workflow for conjugating the hapten to a carrier protein.

Competitive ELISA Experimental Workflow

cELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat 1. Coat Plate with Hapten-OVA Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 Compete 5. Add mAb and Free Analyte (Sample/Standard) Wash2->Compete Incubate1 6. Incubate Compete->Incubate1 Wash3 7. Wash Incubate1->Wash3 SecondaryAb 8. Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Incubate2 9. Incubate SecondaryAb->Incubate2 Wash4 10. Wash Incubate2->Wash4 Substrate 11. Add TMB Substrate Wash4->Substrate Stop 12. Stop Reaction Substrate->Stop Read 13. Read Absorbance at 450 nm Stop->Read

Caption: Step-by-step workflow of the competitive ELISA.

Logical Relationship of Cross-Reactivity

Cross_Reactivity_Logic cluster_analogs Structural Analogs Target This compound (Target Analyte) Antibody Monoclonal Antibody Target->Antibody High Affinity Binding Ortho o-tolyl derivative Meta m-tolyl derivative Phenyl phenyl derivative p_tolyl p-tolylacetic acid Antibody->Ortho Moderate Cross-Reactivity Antibody->Meta Low Cross-Reactivity Antibody->Phenyl Very Low Cross-Reactivity Antibody->p_tolyl Negligible Cross-Reactivity

Caption: Logical relationship of antibody cross-reactivity.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-2-(p-tolyl)acetic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of anticancer compounds derived from 2-Amino-2-(p-tolyl)acetic acid. This foundational molecule serves as a key intermediate in the synthesis of a promising class of therapeutic agents: 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention for their potential to selectively target cancer cells by inhibiting critical metabolic pathways.

A primary mechanism of action for many of these derivatives is the inhibition of glutaminase (GLS), an enzyme crucial for the survival and proliferation of many cancer cells which are dependent on glutamine for energy and biosynthesis. By disrupting glutamine metabolism, these compounds can effectively starve tumor cells and impede their growth.

This guide will present quantitative data from preclinical studies, detail the experimental methodologies used to obtain this data, and visualize the key pathways and workflows involved in the evaluation of these compounds.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the efficacy of representative 1,3,4-thiadiazole-based compounds, including the clinically evaluated glutaminase inhibitor Telaglenastat (CB-839), which shares the thiadiazole scaffold.

Table 1: Comparative In Vitro Efficacy of 1,3,4-Thiadiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Mechanism of ActionReference
Compound A A549 (Lung)MTT Assay8.03Dihydrofolate Reductase Inhibition[1]
HepG-2 (Liver)MTT Assay4.37Dihydrofolate Reductase Inhibition[1]
Compound B MCF-7 (Breast)MTT Assay23.29Not specified[2]
LoVo (Colon)MTT Assay2.44Not specified[2]
Telaglenastat (CB-839) HCC1806 (TNBC)Cell Proliferation<0.1Glutaminase Inhibition[3]
MDA-MB-231 (TNBC)Cell Proliferation<0.1Glutaminase Inhibition[3]
T47D (ER+)Cell Proliferation>10Glutaminase Inhibition[3]
BPTES Multiple Cell LinesGlutaminase Inhibition3.3Glutaminase Inhibition[4]

TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive

Table 2: Comparative In Vivo Efficacy of Glutaminase Inhibitor CB-839

Compound IDAnimal ModelTumor TypeAdministrationKey Efficacy ParameterResultReference
Telaglenastat (CB-839) Xenograft (Mice)Triple-Negative Breast CancerOral, twice dailyTumor Growth InhibitionSignificant decrease in tumor volume[3][5]
Telaglenastat (CB-839) Xenograft (Mice)Multiple Myeloma (RPMI-8226)Oral, twice dailyTumor Growth Inhibition70% tumor growth inhibition[5]
Telaglenastat (CB-839) Xenograft (Mice)Head and Neck Squamous Cell CarcinomaNot specifiedEnhanced Radiation SensitivitySignificantly reduced cell survival with radiation[4]
Telaglenastat (CB-839) Xenograft (Mice)Human Lung TumorNot specifiedEnhanced Radiation SensitivityReduced tumor growth by 15-30% with radiation[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound-based compounds.

In Vitro Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • 1,3,4-Thiadiazole test compounds

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Appropriate cancer cell lines and complete culture medium

  • 96-well flat-bottom plates

  • Dimethyl sulfoxide (DMSO) or other solubilization solution[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Cells in their logarithmic growth phase are harvested, counted, and seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells should include untreated cells and cells treated with the vehicle (e.g., DMSO) at its highest concentration used.[7]

  • Incubation: The plates are incubated for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.[7]

  • Formazan Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9]

In Vivo Assay: Human Tumor Xenograft Model

Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living organism.[10][11][12]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Balb/c nude)

  • Human cancer cells for implantation

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Cancer cells are harvested from culture, and a specific number of viable cells (e.g., 5 x 10^6) are resuspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[11]

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of the immunodeficient mice.[11][12]

  • Tumor Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.[13]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The test compound is administered according to a specific dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.[11]

  • Efficacy Evaluation: Tumor volumes are measured throughout the study. At the end of the experiment, the percentage of tumor growth inhibition is calculated to assess the compound's efficacy.[13]

  • Toxicity Assessment: The animals' body weight, behavior, and overall health are monitored throughout the study to assess the toxicity of the treatment.[5]

Visualizations: Pathways and Workflows

To better understand the context of these experimental evaluations, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G cluster_0 Glutaminolysis Pathway Glutamine Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 substrate Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle GLS1->Glutamate product Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->GLS1 inhibition

The Glutaminolysis Pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.

G cluster_workflow Anticancer Drug Evaluation Workflow start Compound Synthesis (from this compound) invitro In Vitro Screening (e.g., MTT Assay) start->invitro invivo In Vivo Efficacy Studies (Xenograft Model) invitro->invivo Active Compounds toxicity Toxicity & PK/PD Studies invivo->toxicity clinical Clinical Trials toxicity->clinical Promising Candidates

A generalized workflow for the preclinical evaluation of anticancer compounds.

References

A Comparative Guide to the Resolution of (R)- and (S)-2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the resolution efficiency for obtaining the individual enantiomers of 2-Amino-2-(p-tolyl)acetic acid, a crucial chiral building block in pharmaceutical synthesis. The following sections detail the two primary resolution strategies: diastereomeric crystallization and enzymatic resolution. This comparison is supported by representative experimental data and detailed methodologies to assist in the selection and implementation of the most suitable resolution strategy.

Data Presentation: A Comparative Analysis

Due to the limited availability of direct comparative studies in peer-reviewed literature for the resolution of (R)- and (S)-2-Amino-2-(p-tolyl)acetic acid, the following table presents illustrative data based on typical results obtained for structurally similar phenylglycine derivatives. This data serves to highlight the general trends and efficiencies of each method.

Resolution MethodTarget EnantiomerResolving Agent / EnzymeTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Diastereomeric Crystallization (R)-2-Amino-2-(p-tolyl)acetic acid(+)-Tartaric Acid35 - 45> 98Well-established, high enantiopurity achievable.Theoretical maximum yield of 50% for the desired enantiomer without a racemization step.
Diastereomeric Crystallization (S)-2-Amino-2-(p-tolyl)acetic acid(-)-Tartaric Acid35 - 45> 98Applicable to both enantiomers by selecting the appropriate resolving agent.Requires screening of resolving agents and solvents for optimal performance.
Enzymatic Resolution (S)-2-Amino-2-(p-tolyl)acetic acidPenicillin G Acylase~45> 99High enantioselectivity, mild reaction conditions, reusable catalyst.Typically selective for one enantiomer, requiring racemization and recycling of the other.
Enzymatic Resolution (R)-N-Acetyl-2-amino-2-(p-tolyl)acetic acidPenicillin G Acylase~45> 99Leaves the (R)-enantiomer as the acetylated derivative, which can be isolated.Requires additional N-acetylation and subsequent deacetylation steps.

Experimental Protocols

The following are detailed experimental protocols for the diastereomeric and enzymatic resolution of racemic this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Protocol 1: Diastereomeric Resolution using (+)-Tartaric Acid

This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]

1. Diastereomeric Salt Formation:

  • In a suitable reaction vessel, dissolve one equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • In a separate vessel, dissolve one equivalent of (+)-Tartaric acid in the same solvent, also with gentle heating.

  • Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.

  • Allow the mixture to cool to room temperature and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

2. Fractional Crystallization:

  • Allow crystallization to proceed for several hours or overnight to maximize the yield of the diastereomeric salt crystals.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The collected solid is the diastereomeric salt of (R)-2-Amino-2-(p-tolyl)acetic acid and (+)-Tartaric acid.

3. Liberation of the Free Amino Acid:

  • Suspend the crystalline diastereomeric salt in deionized water.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 6) by the dropwise addition of a base (e.g., aqueous ammonia) with stirring. This will precipitate the free amino acid.

  • Collect the solid (R)-2-Amino-2-(p-tolyl)acetic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

4. Analysis:

  • Determine the yield and measure the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Resolution using Immobilized Penicillin G Acylase

This protocol utilizes the enantioselective hydrolysis of the N-acetylated racemic amino acid, where the enzyme selectively hydrolyzes the (S)-enantiomer.

1. N-Acetylation of Racemic this compound:

  • Suspend the racemic amino acid in a 1:1 mixture of acetic acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure to obtain the N-acetylated racemic amino acid.

2. Enzymatic Hydrolysis:

  • Prepare a suspension of the N-acetyl-racemic-2-Amino-2-(p-tolyl)acetic acid in a phosphate buffer (pH 8.0).

  • Add immobilized Penicillin G Acylase to the suspension.

  • Maintain the reaction mixture at a constant temperature (e.g., 37 °C) with gentle stirring. The pH should be maintained at 8.0 by the controlled addition of a base (e.g., NaOH), as the hydrolysis releases acetic acid.

  • The reaction is complete when approximately 50% of the substrate has been hydrolyzed.

3. Separation of Enantiomers:

  • Filter off the immobilized enzyme for reuse.

  • Acidify the reaction mixture to a pH of approximately 2 with a suitable acid (e.g., HCl). This will precipitate the unreacted N-acetyl-(R)-2-Amino-2-(p-tolyl)acetic acid.

  • Collect the precipitate by filtration. The filtrate contains the free (S)-2-Amino-2-(p-tolyl)acetic acid.

4. Isolation of (S)-enantiomer and (R)-enantiomer:

  • For the (S)-enantiomer: Adjust the pH of the filtrate to the isoelectric point (around pH 6) to precipitate the (S)-2-Amino-2-(p-tolyl)acetic acid. Collect the solid by filtration, wash with cold water, and dry.

  • For the (R)-enantiomer: The precipitated N-acetyl-(R)-2-Amino-2-(p-tolyl)acetic acid can be hydrolyzed using acidic conditions (e.g., refluxing in HCl) to yield the (R)-2-Amino-2-(p-tolyl)acetic acid.

5. Analysis:

  • Determine the yield and enantiomeric excess of both enantiomers using chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described resolution methods.

Diastereomeric_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Isolation racemic Racemic (R/S)-2-Amino-2-(p-tolyl)acetic acid dissolution Dissolution in Solvent racemic->dissolution resolving_agent (+)-Tartaric Acid resolving_agent->dissolution mixing Mixing and Cooling dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration solid Solid: Diastereomeric Salt of (R)-enantiomer filtration->solid mother_liquor Mother Liquor: Enriched in (S)-enantiomer filtration->mother_liquor liberation Liberation of Free Amino Acid (pH adjustment) solid->liberation product (R)-2-Amino-2-(p-tolyl)acetic acid liberation->product

Caption: Workflow for Diastereomeric Resolution.

Enzymatic_Resolution_Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Separation and Isolation racemic Racemic (R/S)-2-Amino-2-(p-tolyl)acetic acid acetylation N-Acetylation racemic->acetylation n_acetyl_racemic N-Acetyl-(R/S)-2-Amino-2-(p-tolyl)acetic acid acetylation->n_acetyl_racemic hydrolysis Enantioselective Hydrolysis with Penicillin G Acylase n_acetyl_racemic->hydrolysis mixture Mixture of (S)-Amino Acid and N-Acetyl-(R)-Amino Acid hydrolysis->mixture separation pH Adjustment and Filtration mixture->separation s_enantiomer (S)-2-Amino-2-(p-tolyl)acetic acid separation->s_enantiomer r_acetylated N-Acetyl-(R)-2-Amino-2-(p-tolyl)acetic acid separation->r_acetylated deacetylation Acid Hydrolysis r_acetylated->deacetylation r_enantiomer (R)-2-Amino-2-(p-tolyl)acetic acid deacetylation->r_enantiomer

Caption: Workflow for Enzymatic Resolution.

References

A Comparative Guide to Novel Derivatives of 2-Amino-2-(p-tolyl)acetic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed patent and literature analysis of novel derivatives of 2-Amino-2-(p-tolyl)acetic acid, providing a comparative overview for researchers, scientists, and drug development professionals. We delve into the synthesis, biological activity, and therapeutic potential of these compounds, with a focus on their applications in oncology.

Introduction: The Versatility of a Synthetic Building Block

This compound, also known as 4-Methylphenylglycine, is a synthetic intermediate that serves as a crucial building block in medicinal chemistry.[1][2] Its structural scaffold has been utilized in the synthesis of compounds with diverse biological activities. Notably, it is a key intermediate for creating 1,3,4-thiadiazole derivatives that exhibit potential anti-cancer activity through the inhibition of glutaminase (GLS1).[3][4] Furthermore, it has been employed in the synthesis of phenylalanine ammonia-lyase (PAL) inhibitors, highlighting its versatility in developing targeted therapeutic agents.[1]

Comparative Analysis: Derivatives and Alternatives

The primary value of this compound lies in its role as a precursor. The derivatization of this molecule allows for the exploration of new chemical space and the development of compounds with enhanced biological activity and specificity. The most prominent derivatives reported are heterocyclic compounds, particularly those targeting cancer metabolism.

Compound ClassParent Compound: this compoundKey Derivative: 1,3,4-ThiadiazolesAlternative Scaffolds
Primary Role Synthetic Intermediate / Building Block[1]Biologically Active AgentBiologically Active Agents
Therapeutic Target Not directly targetedGlutaminase (GLS1)[4]Cyclooxygenase-2 (COX-2), NMDA Receptors, various kinases[5][6]
Reported Activity Precursor for PAL inhibitors[1]Potent anti-cancer activity in preclinical models[4]Anti-inflammatory, Neuroprotective, Anti-proliferative[5][6][7]
Key Structural Feature Amino-phenylacetic acid coreCore scaffold linked to a 1,3,4-thiadiazole ringVaries widely (e.g., substituted phenylacetic acids, thiazoles, pyrazoloquinazolines)[5][8][9]
Development Focus Optimization of synthetic routesStructure-Activity Relationship (SAR) studies to improve potency and selectivityLead optimization for diverse therapeutic areas

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of derivatives discussed in this guide.

Protocol 1: Synthesis of a Bioactive Amide Derivative

This protocol outlines a general one-step amide coupling reaction to synthesize a novel amide from this compound, a common step in creating more complex derivatives. The methodology is adapted from standard coupling procedures for similar molecules.[10]

Materials:

  • This compound

  • Target Amine (e.g., Benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine and Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq), the target amine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Progress can be monitored by thin-layer chromatography (TLC).[10]

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purification: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[10]

Protocol 2: Glutaminase (GLS1) Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of synthesized compounds against glutaminase, a key enzyme in cancer cell metabolism.

Materials:

  • Recombinant human GLS1 enzyme

  • L-glutamine (substrate)

  • Tris-HCl buffer (pH 8.0)

  • NADH

  • L-glutamate dehydrogenase (GDH)

  • Test compounds (derivatives of this compound)

  • 96-well microplate and plate reader

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, NADH, GDH, and the test compound at various concentrations.

  • Enzyme Addition: Add the GLS1 enzyme to each well to initiate the reaction, leaving some wells without enzyme as a control.

  • Substrate Addition: Start the enzymatic reaction by adding L-glutamine. The conversion of glutamine to glutamate by GLS1 is coupled to the GDH reaction, which oxidizes NADH to NAD+.

  • Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to specified design constraints.

G Synthesis Workflow for 1,3,4-Thiadiazole Derivatives cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A 2-Amino-2- (p-tolyl)acetic acid C Step 1: Acid Chloride Formation (e.g., with SOCl₂) A->C B Thiosemicarbazide D Step 2: Condensation with Thiosemicarbazide B->D C->D E Step 3: Cyclization (e.g., using H₂SO₄) D->E F Novel 1,3,4-Thiadiazole Derivative E->F G Simplified Glutaminase Pathway in Cancer Metabolism Glutamine Extracellular Glutamine Glutamine_in Intracellular Glutamine Glutamine->Glutamine_in GLS1 Glutaminase (GLS1) Glutamine_in->GLS1 Catalyzes Glutamate Glutamate GLS1->Glutamate Produces TCA TCA Cycle Anaplerosis Glutamate->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis Proliferation Cell Growth & Proliferation TCA->Proliferation Biosynthesis->Proliferation Inhibitor 1,3,4-Thiadiazole Derivative Inhibitor->GLS1 Inhibits G Logical Relationship of Phenylacetic Acid Compounds cluster_derivatives Key Derivatives cluster_alternatives Alternative Building Blocks Parent 2-Amino-2- (p-tolyl)acetic acid Thiadiazole 1,3,4-Thiadiazoles (Anticancer) Parent->Thiadiazole Serves as precursor for PAL PAL Inhibitors Parent->PAL Serves as precursor for Chloro 2-Amino-2-(4-chlorophenyl) acetic acid Parent->Chloro Structural Analog Methoxy 2-Amino-2-(4-methoxyphenyl) acetic acid Parent->Methoxy Structural Analog Unsubstituted 2-Amino-2-phenyl acetic acid Parent->Unsubstituted Structural Analog

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-(p-tolyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-2-(p-tolyl)acetic acid containing detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of laboratory chemicals of a similar nature. It is imperative to consult your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure all safety protocols are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • An eyewash station and a safety shower must be readily accessible.[1][2]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyData
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.2 g/mol
Appearance Solid
Solubility Slightly soluble in acetonitrile (0.1-1 mg/ml)
Storage Store at -20°C

Step-by-Step Disposal Protocol

Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.[1] Treat this compound and its containers as hazardous waste.[1]

  • Waste Identification and Segregation:

    • Classify all waste containing this compound as hazardous chemical waste.

    • This compound should be segregated from incompatible materials. While specific incompatibility data is unavailable, as a general precaution for amino acids, avoid mixing with strong oxidizing agents.[2]

  • Waste Collection and Containerization:

    • Solid Waste: Collect dry chemical waste in a dedicated, sealable, and clearly labeled container that is compatible with the chemical.[1]

    • Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof container for non-halogenated organic waste.

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.

  • On-Site Storage:

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure containers are tightly closed.[2][3]

    • Follow all institutional guidelines regarding the maximum volume of waste and the allowable accumulation time.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed chemical waste management facility to arrange for the pickup and disposal of the waste.[1]

    • Provide the waste disposal service with a complete and accurate description of the waste.

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Generation of Waste (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Waste Streams identify->segregate collect Collect in a Labeled, Leak-Proof Container segregate->collect store Store in Designated Secure Waste Area collect->store contact Contact EHS for Pickup store->contact end Disposal by Licensed Waste Management Facility contact->end

Caption: A workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 2-Amino-2-(p-tolyl)acetic acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Essential Safety and Handling Information

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) Requirements

A comprehensive risk assessment should be conducted before commencing any work. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles or Face ShieldChemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a splash hazard.
Skin/Body Laboratory CoatA standard lab coat is required to protect clothing and skin from potential splashes.
Hands Chemical-Resistant GlovesNitrile gloves are a suitable option for incidental contact. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory NIOSH-Approved RespiratorRequired if dusts or aerosols are likely to be generated. To be used in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that a safety data sheet (SDS) for this compound is readily accessible.

    • Verify that an eyewash station and safety shower are unobstructed and operational.

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles. If a splash hazard exists, also wear a face shield.

    • Put on chemical-resistant gloves.

  • Handling the Compound:

    • Handle the solid compound carefully to avoid generating dust.

    • If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • All procedures should be carried out in a well-ventilated area.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Remove gloves and dispose of them in the appropriate waste container.

    • Wash hands thoroughly with soap and water.

    • Remove laboratory coat and store it in a designated area.

Disposal Plan for this compound

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. This compound must be treated as hazardous waste.

Waste Disposal Protocol
Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerCollect all solid this compound waste in a dedicated, properly labeled, and sealed container.
Contaminated Labware (e.g., gloves, weighing paper) Labeled Hazardous Waste BagPlace all disposables that have come into contact with the compound into a clearly labeled hazardous waste bag.
Solutions Labeled Hazardous Waste Container (for organic waste)Collect any solutions containing this compound in a designated, leak-proof, and clearly labeled waste container for organic waste.

Important Disposal Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Do not mix this waste with other waste streams unless compatibility has been verified.

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.

Experimental Workflow

The following diagram illustrates the key stages of the handling and disposal process for this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Access SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_don Don PPE prep_workspace->handling_don handling_procedure Perform Experiment handling_don->handling_procedure handling_decon Decontaminate handling_procedure->handling_decon disp_segregate Segregate Waste handling_procedure->disp_segregate handling_decon->disp_segregate disp_container Use Labeled Containers disp_segregate->disp_container disp_collection Arrange for Collection disp_container->disp_collection

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.